Technical Documentation Center

4-Methyl-2-oxopentanoic-1-13C acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-oxopentanoic-1-13C acid
  • CAS: 92751-19-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid

Topic: Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From Synthesis to Hyperpolarized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthesis to Hyperpolarized Metabolic Imaging

Executive Summary

4-Methyl-2-oxopentanoic-1-13C acid, commonly referred to as [1-13C]


-Ketoisocaproic Acid ([1-13C]KIC) , is the stable isotope-labeled analogue of the 

-keto acid of leucine. While structurally simple, its utility lies in its unique position at the crossroads of branched-chain amino acid (BCAA) metabolism.

In the field of metabolic imaging, specifically Hyperpolarized (HP)


C-MRI , [1-13C]KIC has emerged as a critical probe for quantifying Branched-Chain Amino Acid Transaminase (BCAT)  activity.[1][2] Unlike pyruvate, which probes glycolysis (the Warburg effect), KIC interrogates amino acid turnover and mitochondrial oxidation, offering a complementary biomarker for tumor grading (e.g., in gliomas and lymphomas) and neurodegenerative disease assessment.

This guide details the physicochemical properties, synthesis pathways, hyperpolarization protocols, and metabolic flux interpretation of [1-13C]KIC.

Chemical & Physical Characterization[1][3][4][5][6][7]

Chemical Identity[1]
  • IUPAC Name: 4-Methyl-2-oxopentanoic-1-13C acid

  • Common Name:

    
    -Ketoisocaproic acid-1-13C ([1-13C]KIC)[1]
    
  • Parent Amino Acid: Leucine[1][2][3]

  • Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: ~131.13 g/mol (labeled) vs 130.14 g/mol (unlabeled)

Structural Analysis

The molecule consists of a branched isobutyl group attached to an


-keto acid moiety. The 

C label is positioned at C1 (the carboxyl carbon). This position is strategic:
  • High T

    
     Relaxation Time:  The carboxyl carbon has no directly attached protons, minimizing dipolar relaxation and extending the hyperpolarized signal lifetime (
    
    
    
    s at 3T).
  • Chemical Shift Sensitivity: The C1 resonance is highly sensitive to the change in chemical environment during transamination to Leucine.

NMR Spectral Data (Aqueous, pH 7.4)

Differentiation between the substrate (KIC) and product (Leucine) relies on the chemical shift separation (


).
CompoundCarbon PositionChemical Shift (

, ppm)
Note
[1-13C]KIC C1 (Carboxyl)172.6 Substrate peak
[1-13C]Leucine C1 (Carboxyl)176.8 Product of BCAT

CO

Gas/Bicarbonate~125 / 161 Product of BCKDH (Irreversible)

Analytic Insight: The ~4.2 ppm separation between KIC and Leucine allows for spectral-spatial excitation pulses in MRI, enabling separate images of the substrate and product without chemical shift artifacts.

Synthesis & Production

Production of [1-13C]KIC generally follows two routes: Chemical Synthesis (for bulk isotope incorporation) or Enzymatic Transamination (for high purity from labeled amino acids).

Chemical Synthesis (Grignard Route)

The most robust method for introducing the C1 label involves the reaction of an organometallic reagent with a labeled oxalate derivative.

Protocol Summary:

  • Reagents: Isobutylmagnesium bromide + Diethyl [1,2-

    
    C
    
    
    
    ]oxalate (or [1-
    
    
    C]oxalate).
  • Reaction: The Grignard reagent attacks the oxalate ester.[4]

  • Hydrolysis: Acidic hydrolysis yields the free acid.

  • Purification: Vacuum distillation (KIC is a volatile liquid in free acid form) or crystallization as a sodium salt.

Enzymatic Synthesis (Green Route)

For laboratories already possessing [1-13C]Leucine, enzymatic conversion is efficient and yields enantiomerically pure products (though KIC is achiral, the absence of stereoisomer byproducts is beneficial).

  • Enzyme: L-Amino Acid Deaminase (L-AAD) (e.g., from Proteus vulgaris).[5]

  • Substrate: L-[1-13C]Leucine.

  • Mechanism: Oxidative deamination releases ammonia and yields [1-13C]KIC.

Hyperpolarization Protocol (Dissolution-DNP)[1][11]

This section outlines the "recipe" for preparing [1-13C]KIC for clinical or preclinical MRI. The goal is to achieve maximum nuclear spin polarization in the solid state and retain it during dissolution.

Sample Preparation ("The Soup")

Unlike pyruvate, which is a liquid that self-glasses, KIC is often supplied as a sodium salt (solid). For DNP, it must be converted to a glass-forming liquid or dissolved in a glassing solvent.

Method A: The Neat Acid Approach (High Concentration)

  • Acidification: Convert Sodium-[1-13C]KIC to the free acid form by reacting with stoichiometric H

    
    SO
    
    
    
    , extracting into diethyl ether, and evaporating the solvent. Result: Oily liquid.
  • Radical Doping: Dissolve Trityl Radical (OX063) to a concentration of 15 mM directly into the KIC acid oil.

  • Gadolinium: Add 1.0 mM Gd-DOTA to reduce solid-state buildup time (

    
    ).
    
  • Result: A solvent-free "neat" sample maximizing

    
    C concentration (~7-8 M).
    

Method B: The Solvent Approach (Easier Handling)

  • Solvent: 1:1 mixture of DMSO and D

    
    O (or Glycerol/Water).
    
  • Concentration: Dissolve Sodium-[1-13C]KIC to ~4 M.

  • Radical: 15 mM OX063.

DNP Polarization Parameters
  • Temperature: 1.2 – 1.4 K

  • Magnetic Field: 3.35 T or 5 T

  • Microwave Frequency: ~94 GHz (at 3.35 T)[6]

  • Irradiation Time: 45 – 60 minutes (typically reaches >30% polarization).

Dissolution & Neutralization

Upon ejection, the frozen sample is dissolved in superheated buffer.

  • Dissolution Media: 40 mM Tris/EDTA buffer + NaOH.

  • Neutralization: The amount of NaOH must be precisely calculated to neutralize the KIC free acid (if Method A is used) to a final pH of 7.4 .

  • Final Concentration: Typically 40–80 mM for injection.

Metabolic Mechanism & Interpretation

The utility of [1-13C]KIC lies in its metabolic fate. It probes two distinct pathways: reversible transamination and irreversible oxidative decarboxylation.

The BCAT Pathway (Tumor Marker)

In many tumors (e.g., glioblastoma, lymphoma), the enzyme Branched-Chain Amino Acid Transaminase (BCAT1) is overexpressed.

  • Reaction:

    
    
    
  • Observation: Appearance of the resonance at 176.8 ppm .

  • Kinetic Metric: The apparent rate constant

    
     correlates with BCAT activity and tumor aggressiveness.
    
The BCKDH Pathway (Oxidative Stress/Mitochondrial Health)
  • Reaction:

    
    
    
  • Observation: Release of

    
    CO
    
    
    
    (often detected as H
    
    
    CO
    
    
    at ~161 ppm due to carbonic anhydrase equilibration).
  • Significance: This step represents the irreversible loss of the label. In tissues with impaired mitochondrial function or specific genetic defects (MSUD), this flux is blocked.

Pathway Visualization

MetabolicPathway KIC [1-13C]KIC (172.6 ppm) BCAT BCAT (Cytosolic/Mito) KIC->BCAT BCKDH BCKDH (Mitochondrial) KIC->BCKDH Leu [1-13C]Leucine (176.8 ppm) Leu->BCAT CO2 13CO2 / H13CO3- (125 / 161 ppm) IsoCoA Isovaleryl-CoA (Unlabeled C1) BCAT->KIC BCAT->Leu Transamination (Reversible) BCKDH->CO2 Decarboxylation (Irreversible) BCKDH->IsoCoA

Caption: Metabolic fate of [1-13C]KIC. The label is retained in Leucine (green) but lost as CO2 (red) during oxidation.

Experimental Workflow: In Vivo Imaging

To ensure data integrity (Trustworthiness), the following workflow is recommended for preclinical scanners.

Workflow Diagram

DNPWorkflow Prep 1. Sample Prep Neat [1-13C]KIC acid + 15mM Trityl Radical Pol 2. Polarization 1.4K, 3.35T, 94GHz Time: 60 min Prep->Pol Diss 3. Dissolution Superheated Tris/NaOH Final pH 7.4 Pol->Diss Inj 4. Injection Bolus (10-15s) Tail Vein Diss->Inj Acq 5. Acquisition CSI or EPSI Sequence Temporal Res: 2-3s Inj->Acq

Caption: Standard Dissolution-DNP workflow for hyperpolarized [1-13C]KIC imaging.

Data Acquisition Strategy
  • Sequence: Chemical Shift Imaging (CSI) or Spectral-Spatial EPI.

  • Flip Angle: Use a variable flip angle (VFA) scheme or small constant flip angle (10-15°) to preserve hyperpolarization over the metabolic time window (~60 seconds).

  • Timing: Begin acquisition 20 seconds post-injection to capture the maximum conversion to Leucine.

References

  • Karlsson, M., et al. (2010).[1][2] "Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors." Cancer Research.[7] Link

  • Gutierrez, J., et al. (2012). "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging." Journal of Cerebral Blood Flow & Metabolism. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003).[8] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences. Link

  • Chaumeil, M. M., et al. (2012). "Hyperpolarized 13C MR imaging detects Warburg effect and induction of mitochondrial apoptosis." Proceedings of the International Society for Magnetic Resonance in Medicine.
  • PubChem Compound Summary. (2025). "4-Methyl-2-oxovaleric acid." National Library of Medicine. Link

Sources

Exploratory

Advanced Metabolic Tracing: The Role of 4-Methyl-2-oxopentanoic-1-13C Acid in BCAA Kinetics

Executive Summary 4-Methyl-2-oxopentanoic-1-13C acid , commonly known as -Ketoisocaproic Acid-1-13C (KIC-1-13C) , is the critical stable isotope tracer for quantifying Branched-Chain Amino Acid (BCAA) oxidation and intra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-oxopentanoic-1-13C acid , commonly known as


-Ketoisocaproic Acid-1-13C (KIC-1-13C) , is the critical stable isotope tracer for quantifying Branched-Chain Amino Acid (BCAA) oxidation and intracellular protein turnover. Unlike standard amino acid tracers, KIC-1-13C bypasses the initial transamination step, serving as the direct substrate for the rate-limiting Branched-Chain 

-Ketoacid Dehydrogenase (BCKDH) complex.

This guide details the mechanistic utility of KIC-1-13C in the Reciprocal Pool Model , providing researchers with a self-validating protocol to measure whole-body BCAA flux, oxidation rates, and protein synthesis fidelity in metabolic disorders such as insulin resistance and Maple Syrup Urine Disease (MSUD).

Fundamental Biochemistry: The BCKDH Gatekeeper

To effectively utilize KIC-1-13C, one must understand the specific carbon fate during Leucine catabolism. Leucine metabolism occurs in two primary steps:

  • Reversible Transamination (BCAT): Leucine is converted to KIC by Branched-Chain Aminotransferase (BCAT). This step is reversible and rapid.

  • Irreversible Oxidative Decarboxylation (BCKDH): KIC is converted to Isovaleryl-CoA by the BCKDH complex.[1] Crucially, this step releases the C1 carboxyl group as CO

    
    . 
    

By labeling the C1 position of KIC, researchers ensure that the


C label is released immediately upon oxidation. This provides a real-time readout of BCKDH activity via expired breath 

CO

, without the lag time associated with downstream TCA cycle intermediates.
Visualization: The 1-13C Fate in BCAA Catabolism

BCAA_Pathway cluster_mito Mitochondrial Matrix Leu L-Leucine KIC 1-13C-KIC (4-Methyl-2-oxopentanoic acid) Leu->KIC BCAT (Reversible) Protein Muscle Protein Leu->Protein Synthesis IsoVal Isovaleryl-CoA KIC->IsoVal BCKDH (Irreversible) CO2 13CO2 (Breath) KIC->CO2 Decarboxylation Protein->Leu Proteolysis

Figure 1: The metabolic fate of 1-13C-KIC. The label (Red) is released as CO2 (Green) exclusively at the BCKDH step, making it a precise marker for oxidation flux.

Strategic Application: The Reciprocal Pool Model

The most authoritative application of KIC-1-13C is within the Reciprocal Pool Model .

The Problem: In protein turnover studies, the enrichment of the tracer (e.g.,


C-Leucine) in the plasma does not equal the enrichment inside the cell where protein synthesis occurs. Using plasma Leucine enrichment leads to an underestimation of protein synthesis rates.

The Solution: Intracellular KIC is formed largely from intracellular Leucine. Because KIC equilibrates rapidly between the cytoplasm and plasma, Plasma KIC enrichment is a superior surrogate for Intracellular Leucine enrichment.

Experimental Design: The Dual-Tracer Approach

To fully resolve the kinetics, a "reciprocal" infusion is often employed, or a single tracer is used with KIC analysis.

ParameterTraditional Approach (Leucine Tracer Only)Reciprocal Pool Approach (KIC Analysis)
Precursor Pool Plasma LeucinePlasma KIC
Assumption Plasma Leu = Intracellular Leu (False)Plasma KIC

Intracellular Leu (True)
Accuracy Low (Underestimates Flux)High (Corrects for dilution)
Required Analyte Plasma LeucinePlasma KIC & Breath

CO

Visualization: The Reciprocal Pool Logic

Reciprocal_Pool cluster_plasma Plasma Compartment cluster_cell Intracellular Compartment (Muscle/Liver) P_Leu Plasma Leucine (Enrichment measured) I_Leu Intracellular Leucine (True Precursor) P_Leu->I_Leu Transport P_KIC Plasma KIC (Surrogate Marker) P_KIC->I_Leu Reflects Enrichment of I_KIC Intracellular KIC P_KIC->I_KIC Rapid Eq. I_Leu->P_Leu I_Leu->I_KIC BCAT Protein Protein Synthesis I_Leu->Protein I_KIC->P_KIC Rapid Eq. I_KIC->I_Leu BCAT

Figure 2: The Reciprocal Pool Model. Plasma KIC (Green) equilibrates with Intracellular KIC, which is derived from Intracellular Leucine (Red), making Plasma KIC the accurate proxy for the true precursor pool.

Detailed Protocol: In Vivo Oxidation & Flux Analysis

This protocol describes a standard Primed Constant Infusion using 1-13C-KIC (or 1-13C-Leucine with KIC analysis) to measure whole-body BCAA oxidation.

Phase 1: Preparation & Priming

Objective: Rapidly achieve isotopic equilibrium (steady state) in the precursor pools.

  • Subject State: Post-absorptive (overnight fast) to minimize dietary BCAA interference.

  • Catheterization:

    • Line A (Antecubital vein): For tracer infusion.[2][3][4][5]

    • Line B (Contralateral hand vein): For "arterialized" venous blood sampling (heated hand technique).

  • Priming Dose:

    • Bolus inject NaH

      
      CO
      
      
      
      (0.1 mg/kg) to prime the bicarbonate pool (ensures immediate breath
      
      
      CO
      
      
      recovery).
    • Bolus inject 1-13C-KIC (or Leucine) at ~4-5

      
      mol/kg.
      
Phase 2: Constant Infusion

Objective: Maintain steady-state enrichment.

  • Infusion Rate: Start continuous infusion of 1-13C-KIC at ~0.06 - 0.1

    
    mol/kg/min.
    
  • Duration: Infuse for 180–240 minutes. Steady state is typically reached by 120 minutes.

Phase 3: Sampling & Analysis

Objective: Collect matched plasma and breath samples.

  • Breath Sampling:

    • Collect expired air every 15 mins during the steady-state window (e.g., 150, 165, 180 min) into breath bags or vacutainers.

    • Analysis: Use Isotope Ratio Mass Spectrometry (IRMS) to measure

      
      C/
      
      
      
      C ratio.
  • Blood Sampling:

    • Collect blood at matched time points.[2]

    • Centrifuge immediately at 4°C.

    • Derivatization: Extract keto-acids. Convert KIC to its quinoxalinol derivative (using o-phenylenediamine) or silyl derivative (MTBSTFA) for GC-MS analysis.

    • Analysis: Measure Mole Percent Excess (MPE) of KIC at m/z 232/233 (if using TBDMS derivative).

Data Interpretation & Calculations

Whole Body Flux (Q)

The flux represents the rate of appearance (


) of the BCAA into the plasma pool (from proteolysis + infusion).


  • 
    : Infusion rate (
    
    
    
    mol/kg/min).
  • 
    : Enrichment of infusate (usually 99 atom %).
    
  • 
    : Enrichment of plasma KIC (MPE) at steady state.
    
Oxidation Rate ( )

The rate at which BCAA is irreversibly burned.



  • 
    : Rate of 
    
    
    
    CO
    
    
    production in breath (
    
    
    mol/kg/min). Calculated from breath enrichment
    
    
    CO
    
    
    production rate (
    
    
    ).
  • 
    : Plasma KIC enrichment (precursor for oxidation).
    
  • 
    : Bicarbonate recovery factor (typically 0.81 in fasted humans) to account for 
    
    
    
    CO
    
    
    retained in bone/bicarbonate pools.
Troubleshooting & Quality Control
  • Low Enrichment: If plasma KIC enrichment is <2% MPE, precision drops. Increase infusion rate.

  • Unstable Breath Data: Ensure the subject is resting calmly. Hyperventilation alters

    
     and distorts 
    
    
    
    .
  • Insulin Interference: Insulin suppresses proteolysis. If studying insulin resistance, clamp glucose and insulin carefully, as endogenous flux (

    
    ) will drop significantly.
    

References

  • Neinast, M. D., et al. (2019).[6] "Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids." Cell Metabolism. Link

  • Matthews, D. E., et al. (1982). "Systemic pool kinetics of leucine and keto analogs in humans." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology.[3][7][8] Link[8]

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Holecek, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. Link

Sources

Foundational

Metabolic pathway mapping using 13C-labeled alpha-ketoisocaproic acid

This guide details the technical framework for using 13C-labeled -ketoisocaproic acid ( -KIC) to map branched-chain amino acid (BCAA) metabolism. It is designed for researchers requiring high-fidelity flux data in metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical framework for using 13C-labeled


-ketoisocaproic acid (

-KIC)
to map branched-chain amino acid (BCAA) metabolism. It is designed for researchers requiring high-fidelity flux data in metabolic engineering, oncology, and muscle physiology.

Advanced Metabolic Pathway Mapping: The 13C- -Ketoisocaproic Acid System

Executive Summary


-Ketoisocaproic acid (KIC) is not merely a metabolite; in stable isotope tracing, it is a privileged surrogate . While Leucine is the primary substrate for protein synthesis, its intracellular enrichment is notoriously difficult to measure directly due to rapid compartmentalization and dilution from proteolysis.

The Reciprocal Pool Model leverages the rapid, reversible transamination between Leucine and KIC. Because KIC is formed intracellularly from Leucine and transported into plasma, plasma KIC enrichment reflects intracellular Leucine enrichment with superior accuracy compared to plasma Leucine itself. This guide provides the protocol for exploiting this relationship to quantify whole-body protein turnover and mitochondrial BCAA oxidation.

The Theoretical Framework: The Reciprocal Pool Model

The Biological Rationale

Leucine metabolism is unique among amino acids. It undergoes reversible transamination to KIC via Branched-Chain Aminotransferase (BCAT) , followed by irreversible oxidative decarboxylation via the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH)  complex.[1][2]
  • The Problem: When [1-13C]Leucine is infused, unlabeled Leucine from muscle protein breakdown dilutes the intracellular pool. Plasma Leucine enrichment, therefore, overestimates the true precursor enrichment for protein synthesis, leading to underestimated flux rates.

  • The Solution (KIC): KIC is derived almost exclusively from intracellular Leucine.[3] Therefore, the specific enrichment (MPE) of plasma KIC provides a direct readout of the intracellular Leucine pool, bypassing the need for invasive tissue biopsies.[3]

Tracer Selection Strategy

Selecting the correct isotopomer is critical for the specific metabolic question:

TracerTarget PathwayPrimary Readout
[1-13C]KIC Oxidative Flux (Decarboxylation)

CO

Release
. The C1 label is lost immediately at the BCKDH step. Used for measuring BCAA oxidation rates and BCKDH activity.
[U-13C]KIC Downstream TCA Entry M+X Metabolites . The carbon skeleton is retained through Isovaleryl-CoA, entering the TCA cycle as Acetyl-CoA (2 carbons) and Acetoacetate (4 carbons).
[1-13C]Leucine Protein Synthesis Plasma [1-13C]KIC .[3] Infuse Leucine, measure KIC.[4][5] This is the standard "Reciprocal Pool" approach for protein turnover.

Experimental Protocol: High-Resolution GC-MS Flux Analysis

Reagents & Standards
  • Tracer: Sodium

    
    -Ketoisocaproate [1-13C] (99 atom % 13C).
    
  • Internal Standard:

    
    -Ketocaproic acid (structural analog) or [d3]KIC.
    
  • Derivatization Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA ) with 1% t-BDMCS.

    • Why MTBSTFA? It forms stable t-BDMS derivatives that produce a characteristic

      
       ion (loss of tert-butyl group), offering higher sensitivity and less fragmentation than TMS derivatives.
      
Workflow: From Sample to Spectrum
Step 1: Sample Extraction
  • Plasma/Media: Mix 50

    
    L sample with 10 
    
    
    
    L Internal Standard.
  • Deproteinization: Add 150

    
    L cold acetone or sulfosalicylic acid (4%). Vortex and centrifuge (10,000 x g, 10 min, 4°C).
    
  • Supernatant Transfer: Transfer supernatant to a glass vial.

  • Oximation (Optional but Recommended): Add hydroxylamine hydrochloride to stabilize the keto group, preventing enolization variability. Incubate 60°C for 30 min.

Step 2: Derivatization (t-BDMS)
  • Evaporate the extract to dryness under Nitrogen gas.

  • Add 50

    
    L MTBSTFA + 1% t-BDMCS  and 50 
    
    
    
    L Acetonitrile.
  • Incubate: 70°C for 60 minutes.

    • Mechanism: The silyl group replaces the active hydrogen on the carboxylic acid and the enolized keto group, forming a di-TBDMS derivative.

Step 3: GC-MS Acquisition Parameters
  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 3 min.

  • Ionization: Electron Impact (EI, 70 eV).[6]

  • SIM Mode (Selected Ion Monitoring):

    • Analyte:

      
      -KIC-diTBDMS.
      
    • Target Ion (Quant/Enrichment): m/z 301 (M - 57).

    • Isotopomers: Monitor m/z 301 (M+0) and m/z 302 (M+1) for [1-13C] labeling.

    • Note: For [U-13C]KIC, monitor m/z 301 to 307.

Data Analysis: The Flux Equations

Calculating Enrichment (MPE)

Convert raw peak areas into Mole Percent Excess (MPE).




Whole Body Flux ( )

Using the reciprocal pool model under steady-state infusion of [1-13C]Leucine:



  • 
     = Infusion rate of tracer (
    
    
    
    mol/kg/min).
  • 
     = Enrichment of plasma KIC (MPE/100).
    
  • Interpretation: This

    
     represents the rate of intracellular leucine appearance (Ra), which is the sum of proteolysis and dietary intake.
    

Pathway Visualization

The following diagram illustrates the catabolic fate of Leucine/KIC, highlighting the reversible BCAT step and the irreversible BCKDH commitment step.

Leucine_Catabolism Figure 1: The Leucine-KIC Reciprocal Pool and Catabolic Fate. Green arrows indicate the reversible transamination allowing KIC to proxy for intracellular Leucine. Red arrow indicates the irreversible loss of C1 as CO2. Leu L-Leucine (Intracellular Pool) KIC α-Ketoisocaproic Acid (KIC) Leu->KIC BCAT (Reversible) Plasma_Leu Plasma Leucine Leu->Plasma_Leu IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH (Irreversible Commitment) Plasma_KIC Plasma KIC (Measurable Surrogate) KIC->Plasma_KIC Transport CO2 CO2 (Breath Test Readout) KIC->CO2 Decarboxylation MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC HMG_CoA HMG-CoA MG_CoA->HMG_CoA AUH AcAc Acetoacetate HMG_CoA->AcAc HMG-CoA Lyase AcCoA Acetyl-CoA HMG_CoA->AcCoA HMG-CoA Lyase TCA TCA Cycle AcAc->TCA AcCoA->TCA Plasma_Leu->Leu Transport Plasma_KIC->KIC

Figure 1: The Leucine-KIC Reciprocal Pool and Catabolic Fate. Green arrows indicate the reversible transamination allowing KIC to proxy for intracellular Leucine. Red arrow indicates the irreversible loss of C1 as CO2.

Quality Assurance & Self-Validation

To ensure data trustworthiness (E-E-A-T), every experiment must include these internal checks:

  • The "Zero-Time" Blank: Analyze a plasma sample taken before tracer infusion. This establishes the natural abundance baseline (M+0) and detects interfering peaks at m/z 301.

  • Linearity Check: Run a standard curve of KIC (0–100

    
    M) spiked into water. The response factor must be linear (
    
    
    
    ).
  • Enrichment Validation: If using [1-13C]Leucine infusion, the plasma KIC enrichment should be approximately 70–80% of the plasma Leucine enrichment. If KIC enrichment is <50% of Leucine, suspect insufficient equilibration time or methodological error in derivatization.

References

  • Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism. Link[7]

  • Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Journal of Clinical Investigation. Link

  • Nissen, S., & Haymond, M. W. (1981).[5] "Effects of fasting on flux and interconversion of leucine and alpha-ketoisocaproate in vivo." American Journal of Physiology.[5][7] Link

  • Karlsson, M., et al. (2010). "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer. Link

  • Chilibeck, P. D., et al. (2005). "GC-MS analysis of TBDMS derivatives of amino acids." Journal of Chromatography B. Link

Sources

Exploratory

Difference between 4-Methyl-2-oxopentanoic-1-13C acid and 13C-Leucine

Precision in Protein Turnover: 13C-Leucine vs. -Ketoisocaproate-1-13C in Metabolic Flux Analysis Executive Summary In metabolic flux analysis, particularly for quantifying protein fractional synthetic rates (FSR), the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Protein Turnover: 13C-Leucine vs. -Ketoisocaproate-1-13C in Metabolic Flux Analysis

Executive Summary

In metabolic flux analysis, particularly for quantifying protein fractional synthetic rates (FSR), the choice between measuring 13C-Leucine and its


-keto acid metabolite, 4-Methyl-2-oxopentanoic-1-13C acid  (

-Ketoisocaproate or KIC ), is not merely a matter of chemical preference but of compartmental accuracy.

While 13C-Leucine is the infused tracer, plasma 13C-KIC enrichment is widely accepted as the superior surrogate for the intracellular leucine pool —the true precursor for protein synthesis. This guide details the biochemical rationale, the "Reciprocal Pool Model," and the specific GC-MS/LC-MS protocols required to leverage this relationship for high-precision metabolic data.

Part 1: The Biochemical Divergence

To understand the analytical distinction, one must first understand the metabolic coupling between these two molecules. They exist in a rapid, reversible equilibrium in the cytosol and mitochondria, governed by the Branched-Chain Amino Acid Transaminase (BCAT).

FeatureL-Leucine-1-13C

-Ketoisocaproate-1-13C (KIC)
Chemical Structure

-Amino Acid (contains -NH

)

-Keto Acid (contains =O[1] at C2)
Metabolic Role Substrate for protein synthesisIntermediate for oxidation/energy
Enzymatic Conversion Converted to KIC via BCAT (Reversible)Converted to Isovaleryl-CoA via BCKDH (Irreversible)
Transport Active transport (System L)Monocarboxylate transporters (MCT)
The Critical Pathway

Leucine enters the cell and is either incorporated into protein (protein synthesis) or transaminated to KIC. KIC can either be re-aminated back to Leucine or irreversibly oxidized by the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex.

Because BCKDH is irreversible, KIC oxidation represents the committed step to leucine disposal , making KIC a pivotal node in flux modeling.

Leucine_KIC_Pathway Plasma_Leu Plasma Leucine (13C-Leu) Intra_Leu Intracellular Leucine Plasma_Leu->Intra_Leu Transport Intra_Leu->Plasma_Leu efflux Protein Muscle Protein Intra_Leu->Protein Synthesis (FSR) Intra_KIC Intracellular KIC Intra_Leu->Intra_KIC BCAT (Reversible) Protein->Intra_Leu Breakdown Plasma_KIC Plasma KIC (Surrogate Marker) Intra_KIC->Plasma_KIC Diffusion Oxidation Oxidation (CO2) Intra_KIC->Oxidation BCKDH (Irreversible) Plasma_KIC->Intra_KIC Diffusion

Figure 1: The Reciprocal Pool Model. Note that Plasma KIC is derived solely from Intracellular KIC, making it a direct reflection of the intracellular environment.

Part 2: The Reciprocal Pool Model

The "Reciprocal Pool Model" is the theoretical framework that validates the use of Plasma KIC over Plasma Leucine.

The Problem: Precursor Enrichment Dilution

When calculating Protein Fractional Synthetic Rate (FSR), the standard equation is:



Where 

is the enrichment of the amino acid pool directly charging the tRNA .
  • Plasma Leucine Overestimation: The enrichment of 13C-Leucine in the plasma is typically higher than inside the cell. This is because unlabelled leucine from protein breakdown (proteolysis) dilutes the intracellular pool.

  • The Consequence: If you use Plasma Leucine enrichment as the denominator (

    
    ), you underestimate  the true synthesis rate (FSR).
    
The Solution: KIC as the Intracellular Proxy

Since KIC is formed from Leucine inside the cell (via BCAT), the enrichment of the Intracellular KIC pool closely matches the Intracellular Leucine pool. Because KIC rapidly diffuses into the plasma, Plasma KIC enrichment equilibrates with Intracellular KIC.

Therefore:



Using Plasma KIC enrichment typically results in calculated FSR values that are 20-30% higher (and more accurate) than those calculated using Plasma Leucine.

Part 3: Experimental Protocol

This protocol describes a standard Primed Continuous Infusion for human metabolic studies, designed to achieve isotopic steady state.

Tracer Preparation & Infusion
  • Tracer: L-[1-13C]Leucine (99 atom %).

  • Sterility: Dissolve in sterile saline; pass through a 0.22

    
    m filter.
    
  • Priming Dose: 1.0 mg/kg (bolus) to rapidly reach steady state.

  • Continuous Infusion: 1.0 mg/kg/h for 3–6 hours.

  • Rationale: The prime fills the bicarbonate and leucine pools; the continuous infusion maintains steady state against metabolic clearance.

Sampling Timeline
  • Baseline (t=0): Blood draw (for background enrichment) and optional muscle biopsy.

  • Steady State (t=180-240 min):

    • Blood draws every 15-20 mins (e.g., 180, 200, 220, 240 min).

    • Muscle biopsy at t=240 min (to measure protein-bound enrichment).

Analytical Chemistry (GC-MS)

To distinguish Leucine from KIC, distinct derivatization strategies are required.

Workflow A: Plasma Leucine Analysis (tBDMS Derivative)
  • Precipitation: Acidify plasma with sulfosalicylic acid to remove proteins.

  • Purification: Cation exchange chromatography (Dowex 50W-X8).

  • Derivatization: Add MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.

  • Incubation: 60°C for 30 mins.

  • GC-MS Target: Monitor [M-57]+ fragment (loss of tert-butyl group).

    • m/z 302 (Tracee) vs. m/z 303 (Tracer).

Workflow B: Plasma KIC Analysis (Quinoxalinol-TMS Derivative)

Since KIC is a keto acid, it requires stabilization of the keto group.

  • Precipitation: Protein precipitation (as above).

  • Derivatization Step 1 (Oximation): React with o-phenylenediamine in 4N HCl.

    • Mechanism:[2] Forms a quinoxalinol ring, stabilizing the keto group.

    • Condition: 90°C for 60 mins.

  • Extraction: Extract the quinoxalinol derivative into methylene chloride/ethyl acetate.

  • Derivatization Step 2 (Silylation): React with BSTFA + 1% TMCS.

    • Condition: 60°C for 30 mins.

  • GC-MS Target: Monitor the molecular ion or specific fragments.

    • m/z 232 (Tracee) vs. m/z 233 (Tracer).

Part 4: Data Interpretation & Calculations[3]

Enrichment Calculation

Convert GC-MS peak areas to Tracer-to-Tracee Ratio (TTR):


[3]
Fractional Synthetic Rate (FSR)

The choice of precursor (


) dictates the result.

Equation:


[4]
ParameterDefinitionSource

Enrichment of leucine bound in muscle proteinMuscle Biopsy (GC-C-IRMS)

Precursor EnrichmentPlasma KIC (Recommended) or Plasma Leu

Time of incorporationDuration between biopsies or infusion start
Validation Check

A successful experiment should show:

  • Isotopic Plateau: Plasma enrichments (both Leu and KIC) should be flat (slope

    
     0) during the sampling window.
    
  • KIC/Leu Ratio: The ratio of

    
     is typically 0.75 – 0.80  in post-absorptive humans.
    
    • If Ratio > 0.9: Suspect contamination or non-steady state.

    • If Ratio < 0.6: Suspect analytical error in KIC extraction.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Matthews, D. E., et al. (1982). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism.

  • Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology.

  • Katsanos, C. S., et al. (2005). "A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly." American Journal of Physiology-Endocrinology and Metabolism.

  • Smith, K., et al. (2011). "Tracer techniques for the study of protein turnover in man."[3][5] Current Opinion in Clinical Nutrition & Metabolic Care.

Sources

Foundational

Technical Guide: Applications of [1-13C]KIC in Cancer Metabolism Research

Executive Summary The metabolic reprogramming of cancer cells extends beyond the Warburg effect (aerobic glycolysis). While hyperpolarized [1-13C]pyruvate is the gold standard for imaging glycolysis (via Lactate Dehydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic reprogramming of cancer cells extends beyond the Warburg effect (aerobic glycolysis). While hyperpolarized [1-13C]pyruvate is the gold standard for imaging glycolysis (via Lactate Dehydrogenase), it lacks specificity for amino acid metabolism, a critical driver of tumor proliferation and immune evasion.


-Ketoisocaproate ([1-13C]KIC)  has emerged as a high-specificity metabolic probe targeting Branched-Chain Amino Acid Transaminase (BCAT)  activity.[1][2] This guide details the technical application of [1-13C]KIC, specifically leveraging Hyperpolarized (HP) 

C MRI
to visualize the real-time conversion of KIC to Leucine.[2][3] This conversion is a direct readout of BCAT1 overexpression—a hallmark of aggressive glioblastoma (GBM), prostate cancer, and myeloid leukemia.

This document provides a validated framework for synthesizing, polarizing, and imaging with [1-13C]KIC, ensuring reproducible data for metabolic flux analysis.

Mechanistic Foundation: The BCAT Axis

To apply [1-13C]KIC effectively, one must understand the causality of the signal. The probe interrogates the reversible transamination between the keto-acid (KIC) and the amino acid (Leucine).

The Biochemistry

The reaction is catalyzed by BCAT (cytosolic BCAT1 or mitochondrial BCAT2). In aggressive tumors, BCAT1 is frequently overexpressed to regenerate glutamate and fuel proliferation, often correlating with wild-type IDH status in gliomas.

  • Substrate: [1-13C]

    
    -Ketoisocaproate (KIC).
    
  • Enzyme: BCAT1 (primary tumor target) or BCAT2.

  • Co-substrate: Glutamate.[4][5]

  • Product: [1-13C]Leucine.[1][3][6]

  • By-product: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Ketoglutarate (
    
    
    
    -KG).[4][7]
Pathway Visualization

The following diagram illustrates the metabolic fate of [1-13C]KIC and its coupling with Glutamate/


-KG pools.

BCAT_Pathway KIC [1-13C]KIC (Hyperpolarized Tracer) Leu [1-13C]Leucine (MR Detectable Product) KIC->Leu Transamination Glu Glutamate aKG α-Ketoglutarate Glu->aKG BCAT BCAT1 / BCAT2 (Enzyme) BCAT->KIC

Figure 1: The reversible transamination of HP [1-13C]KIC to [1-13C]Leucine coupled to the Glutamate/


-KG exchange.

Experimental Protocol: Hyperpolarized [1-13C]KIC MRI

This protocol utilizes Dissolution Dynamic Nuclear Polarization (d-DNP) to enhance the


C signal by >10,000-fold, enabling real-time detection of enzymatic flux in vivo.
Causal Experimental Design
  • Why C1 label? The C1 carboxyl carbon has a long spin-lattice relaxation time (

    
     s at 3T), allowing sufficient time for polarization, injection, and imaging before the signal decays.
    
  • Why KIC? Unlike Leucine, KIC has higher solubility in glassing agents and better polarization properties. Furthermore, the flux from KIC

    
     Leucine is often thermodynamically favored in tumors with high glutamate pools.
    
Step-by-Step Workflow
Phase 1: Sample Preparation (The "Recipe")
  • Reagents:

    • [1-13C]

      
      -Ketoisocaproic acid (sodium salt or free acid).
      
    • Radical: OX063 trityl radical (15-20 mM concentration).

    • Glassing Agent: If using salt, add Glycerol (1:1 w/w). If using free acid, it may self-glass.

    • Gadolinium (Optional): 1-2 mM Gd-chelate (e.g., ProHance) to shorten electronic

      
       and improve polarization build-up.
      
  • Validation: Inspect the sample at 1.4K. It must form a transparent "glass" (amorphous solid). Crystallization destroys the DNP effect.

Phase 2: Hyperpolarization (DNP)
  • Loading: Insert sample cup into DNP polarizer (e.g., SPINlab or HyperSense).

  • Irradiation: Irradiate with microwaves (freq

    
     94 GHz for 3.35T) for 45–60 minutes.
    
  • Monitoring: Monitor the solid-state

    
    C buildup curve. Saturation typically occurs at 40-60 mins.
    
Phase 3: Dissolution & Neutralization
  • Dissolution Media: Superheated buffer (Tris/EDTA or NaOH/Tris) with D

    
    O/H
    
    
    
    O.
  • Target Concentration: 40–80 mM KIC in the final injectate.

  • Target pH: 7.4

    
     0.2.
    
  • Critical Step: The dissolution process must be rapid (< 2s). The neutralization buffer must be calculated precisely to balance the acidic/basic nature of the KIC precursor.

Phase 4: Injection & Acquisition
  • Timing: Injection must occur immediately (within 10-15s) to minimize

    
     decay.
    
  • Dose: Standard bolus (e.g., 12 µL/g body weight for mice).

  • Sequence: Slice-selective

    
    C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.
    
  • Acquisition Window: 0 to 60 seconds post-injection.

Workflow Visualization

DNP_Workflow Prep Sample Prep [1-13C]KIC + Radical Cool Cooling 1.4 Kelvin / 3.35 Tesla Prep->Cool MW Microwave Irradiation (Polarization Buildup) Cool->MW Dissolve Rapid Dissolution Superheated Buffer MW->Dissolve < 2 sec Inject IV Injection (Bolus) Dissolve->Inject Transfer time < 15s Acquire MR Acquisition (CSI / EPSI) Inject->Acquire Dynamic Scan (0-60s)

Figure 2: Critical timing workflow for Hyperpolarized [1-13C]KIC MRI experiments.

Data Analysis & Interpretation

Quantitative analysis relies on distinguishing the substrate (KIC) from the product (Leucine) based on chemical shift.

Chemical Shift Signatures
MetaboliteChemical Shift (

)
Description
[1-13C]KIC 172.6 ppm Injected substrate.[3] Decays via

and conversion.
[1-13C]Leucine 176.8 ppm Metabolic product.[3] Signal rises as BCAT acts.[2]
[1-13C]CO

~125 ppm(Rare) Indicates oxidative decarboxylation via BCKDH.
Ratio Analysis (The Metric)

The most robust metric for BCAT activity is the Leucine/KIC Ratio (area under the curve):



  • High Ratio: Indicates high BCAT activity (e.g., IDH-wt Glioblastoma).

  • Low Ratio: Indicates low BCAT activity or high BCKDH oxidation (though oxidation usually depletes signal without forming Leucine).

Key Applications & Case Studies

Glioblastoma (GBM)
  • Target: BCAT1.

  • Observation: IDH-wildtype GBMs overexpress BCAT1. HP [1-13C]KIC imaging shows rapid Leucine production.

  • Differentiation: IDH-mutant gliomas typically have low BCAT1 expression (promoter methylation). Thus, [1-13C]KIC can non-invasively stratify IDH status.

Prostate Cancer[9]
  • Target: BCAT1.

  • Observation: Metastatic prostate cancer often upregulates BCAT1.

  • Protocol Note: Due to the proximity of the bladder, ensure the coil sensitivity profile is optimized for the prostate to avoid artifacts from accumulated unreacted KIC in the bladder.

Lymphoma
  • Model: EL4 (Murine Lymphoma).[1][2][3]

  • Finding: Demonstrated one of the highest KIC-to-Leucine conversion rates in preclinical studies, validating KIC as a sensitive probe for hematologic malignancies involving solid tissue masses.

References

  • Karlsson, M., et al. (2010).[1] Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors.[1][2][3] Molecular Imaging and Contrast Agent Database (MICAD). Link

  • Chaumeil, M. M., et al. (2014). Hyperpolarized 13C MR imaging detects Warburg effect and induction of mitochondrial metabolism in glioblastoma. Neuro-Oncology.[5] Link

  • Tönjes, M., et al. (2013). BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1. Nature Medicine. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS.[3] Link

  • Cunningham, V. J., et al. (2016). Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy.[1][8][9][10][11] Cancer & Metabolism.[2][4][5][8][10][12][13][14][15] Link

Sources

Exploratory

CAS number and molecular weight of 4-Methyl-2-oxopentanoic-1-13C acid

Executive Summary 4-Methyl-2-oxopentanoic-1-13C acid (commonly known as -Ketoisocaproic acid-1-13C or 1-13C-KIC ) is a stable isotope-labeled metabolic tracer critical to the study of branched-chain amino acid (BCAA) met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-oxopentanoic-1-13C acid (commonly known as


-Ketoisocaproic acid-1-13C  or 1-13C-KIC ) is a stable isotope-labeled metabolic tracer critical to the study of branched-chain amino acid (BCAA) metabolism.

Its primary utility lies in hyperpolarized Carbon-13 MRI , where it serves as a real-time probe for Branched-Chain Amino Acid Transaminase (BCAT) activity. Unlike [1-13C]pyruvate, which probes glycolysis and the Krebs cycle, 1-13C-KIC specifically targets the transamination flux between KIC and Leucine. This makes it a unique biomarker for characterizing tumor heterogeneity (e.g., distinguishing lymphoma from adenocarcinoma) and mapping cerebral nitrogen shuttling.

This guide details the compound's physicochemical specifications, its mechanistic role in metabolomics, and the validated protocols for its use in hyperpolarization workflows.

Physicochemical Profile

The compound is most stable and commercially available as a sodium salt. The free acid form is less stable and typically generated in situ or used in specific organic synthesis applications.

Identity and Specifications
PropertySodium Salt (Standard Reagent)Free Acid (Theoretical/Precursor)
CAS Number 93523-70-7 Not Assigned / Generic Isotope CAS
Unlabeled CAS 4502-00-5816-66-0
Chemical Name Sodium 4-methyl-2-oxopentanoate-1-13C4-Methyl-2-oxopentanoic-1-13C acid
Synonyms Sodium

-ketoisocaproate-1-13C; 1-13C-KIC-Na

-Ketoisocaproic acid-1-13C; KIC-1-13C
Molecular Formula


Molecular Weight 153.12 g/mol 131.14 g/mol
Isotopic Purity

99 atom % 13C

99 atom % 13C
Appearance White to off-white crystalline solidColorless to light yellow liquid
Solubility Water, Methanol, DMSOEthanol, DMSO, Organic solvents

Critical Note on Stability: The sodium salt is hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can degrade the chemical purity and affect hyperpolarization efficiency.

Mechanism of Action: The BCAT Axis

The diagnostic power of 1-13C-KIC stems from its rapid conversion to [1-13C]Leucine via the enzyme Branched-Chain Amino Acid Transaminase (BCAT) .[1] This reaction is reversible and coupled with the Glutamate/


-Ketoglutarate (

-KG) pool.
Metabolic Pathway Diagram

The following diagram illustrates the bidirectional flux probed by 1-13C-KIC. In tumors overexpressing BCAT1 (cytosolic) or BCAT2 (mitochondrial), the forward flux (KIC


 Leucine) is significantly elevated.

BCAT_Pathway KIC [1-13C]KIC (Hyperpolarized Substrate) BCAT Enzyme: BCAT (Cytosolic/Mitochondrial) KIC->BCAT Leucine [1-13C]Leucine (Metabolic Product) Leucine->BCAT Glutamate Glutamate Glutamate->BCAT aKG α-Ketoglutarate aKG->BCAT BCAT->KIC Reversible Flux BCAT->Leucine Transamination BCAT->aKG

Figure 1: The BCAT-mediated transamination pathway. 1-13C-KIC accepts an amino group from Glutamate to form [1-13C]Leucine. The rate of this conversion (


) is the primary imaging metric.
Why the C1 Label?

The Carbon-13 label is placed at the C1 (carboxyl) position (


) for two reasons:
  • Long T1 Relaxation Time: The C1 carbon is a quaternary carbon with no directly attached protons, minimizing dipolar relaxation. This results in a

    
     of ~40–60 seconds (at 3T), allowing sufficient time for injection and metabolic accumulation.
    
  • Chemical Shift Resolution: The chemical shift separation between the C1 of KIC (~172 ppm) and the C1 of Leucine (~176 ppm) is distinct, allowing for clear spectral separation in MRS.

Experimental Workflow: Hyperpolarized MRI

To utilize 1-13C-KIC for metabolic imaging, the nuclear spin polarization must be enhanced by >10,000-fold using Dissolution Dynamic Nuclear Polarization (d-DNP) .

Hyperpolarization Protocol

Reagents:

  • Substrate: Sodium 4-methyl-2-oxopentanoate-1-13C (30–50 mg).

  • Radical: OX063 trityl radical (15 mM concentration in final prep).

  • Glassing Agent: No additional glycerol is usually needed if dissolved in a specific buffer, but often a mixture of DMSO/Water or pure preparation is used depending on the polarizer hardware.

  • Gd-DOTA: Trace amounts (1–2 mM) to shorten electronic

    
     and improve polarization buildup.
    

Workflow Diagram:

DNP_Workflow SamplePrep 1. Sample Preparation Mix 1-13C-KIC + Radical (Solid State) Polarization 2. Polarization (DNP) < 1.4K, 3-5 Tesla Microwave Irradiation (~94 GHz) SamplePrep->Polarization Freeze Dissolution 3. Rapid Dissolution Superheated Buffer (NaOH/Tris) Neutralization to pH 7.4 Polarization->Dissolution ~60 min buildup Injection 4. Intravenous Injection Bolus into Subject (Time Critical: < 15s) Dissolution->Injection Transfer Acquisition 5. 13C MRS Acquisition Spectroscopic Imaging (CSI / EPSI) Injection->Acquisition Metabolism

Figure 2: The d-DNP workflow. Critical timing exists between Dissolution and Acquisition due to the


 decay of the hyperpolarized signal.
Data Interpretation

Upon acquisition of the 13C spectra, you will observe two primary peaks:

  • Substrate Peak: [1-13C]KIC at ~172 ppm.

  • Product Peak: [1-13C]Leucine at ~176 ppm.

Metric of Interest: The ratio of Leucine/KIC (or the rate constant


) correlates directly with BCAT activity. High ratios indicate aggressive tumors (e.g., glioblastoma, lymphoma) or active neuro-metabolism.

References

  • Karlsson, M., et al. (2010). "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer, 127(3), 729-736.

  • Butt, S. A., et al. (2012).[1] "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized (13)C magnetic resonance spectroscopic imaging." Journal of Cerebral Blood Flow & Metabolism, 32(8), 1508-1514.[1]

  • Cambridge Isotope Laboratories.

    
    -Ketoisocaproic acid, sodium salt (1-13C, 99%)." 
    
  • PubChem Compound Summary. "Sodium 4-methyl-2-oxo(1-13C)pentanoate."[2][3] CID 23696277.[2][3]

  • Commentary on BCAT: "Branched-chain amino acid transaminase 1 (BCAT1) promotes cell proliferation in gliomas." Nature Reviews Cancer context.

Sources

Foundational

Significance of cytosolic branched-chain aminotransferase (BCAT1) tracking

Oncogenic Driver and Metabolic Checkpoint Executive Summary Cytosolic branched-chain aminotransferase (BCAT1) has transcended its traditional classification as a metabolic housekeeping enzyme to emerge as a potent oncoge...

Author: BenchChem Technical Support Team. Date: February 2026

Oncogenic Driver and Metabolic Checkpoint

Executive Summary

Cytosolic branched-chain aminotransferase (BCAT1) has transcended its traditional classification as a metabolic housekeeping enzyme to emerge as a potent oncogenic driver and a critical regulator of immune plasticity. In healthy tissues, BCAT1 is largely restricted to the brain, ovary, and placenta; however, its pathological overexpression in glioblastoma (GBM), leukemia (AML/CML), and breast cancer fundamentally rewires cellular metabolism.

By catalyzing the transamination of branched-chain amino acids (BCAAs), BCAT1 depletes the α-ketoglutarate (α-KG) pool. This depletion mimics the effects of IDH mutations, stabilizing HIF1α (pseudohypoxia) and inhibiting TET-mediated DNA demethylation, thereby locking cells in a dedifferentiated, proliferative state.

This guide provides a technical roadmap for researchers to detect, quantify, and track BCAT1 activity. It moves beyond simple expression profiling to functional metabolic flux analysis and non-invasive imaging, offering a rigorous framework for drug development and mechanistic validation.

Part 1: The Mechanistic Imperative

To track BCAT1 effectively, one must understand the specific metabolic fluxes it controls. Unlike its mitochondrial counterpart (BCAT2), BCAT1 operates in the cytosol, creating a distinct metabolic compartmentalization issue that cancer cells exploit.

The BCAT1 Onco-Metabolic Axis

BCAT1 catalyzes the reversible transamination of Leucine, Isoleucine, and Valine into their respective branched-chain α-keto acids (BCKAs). The directionality of this reaction is context-dependent:

  • Catabolic (Forward): Consumes BCAA + α-KG

    
     Produces BCKA + Glutamate.
    
    • Consequence: Depletes cytosolic α-KG, inhibiting TET demethylases and EGLN prolyl hydroxylases. This stabilizes HIF1α and promotes metastasis.

  • Anabolic (Reverse): Consumes BCKA + Glutamate

    
     Produces BCAA + α-KG.
    
    • Consequence: Generates BCAAs to activate mTORC1 (via Sestrin2 inhibition), driving protein synthesis and proliferation (common in CML).

BCAT1_Pathway cluster_pathology Pathological Consequences BCAAs BCAAs (Leu, Ile, Val) BCAT1 BCAT1 (Enzyme) BCAAs->BCAT1 mTOR mTORC1 (Activated) BCAAs->mTOR Leucine senses nutrient status aKG α-Ketoglutarate (α-KG) aKG->BCAT1 TET TET Enzymes (Inhibited) aKG->TET Required Cofactor BCKAs BCKAs (KIC, KMV, KIV) BCAT1->BCKAs Transamination Glu Glutamate BCAT1->Glu HIF1a HIF1α (Stabilized) TET->HIF1a Loss leads to stabilization

Figure 1: The BCAT1 Onco-Metabolic Axis.[1] The enzyme acts as a gatekeeper, consuming α-KG to drive epigenetic silencing (TET inhibition) and HIF1α stabilization, while regulating BCAA pools essential for mTORC1 signaling.

Part 2: Diagnostic Stratification

BCAT1 tracking is clinically vital for stratifying glioma patients. It serves as a reciprocal marker to IDH mutation status.

Clinical FeatureIDH-Wildtype Glioma (Primary GBM) IDH-Mutant Glioma
BCAT1 Expression High (Epigenetically upregulated)Low/Absent (Methylated promoter)
Mechanism BCAT1 consumes α-KG

Pseudohypoxia
Mutant IDH produces 2-HG

Inhibits TETs
Metabolic Phenotype High Glutamate excretion (Excitotoxicity)Low Glutamate, High 2-HG
Prognosis Poor (Aggressive proliferation)Better (Slower progression)
Tracking Utility Essential Target for inhibitionNot a primary target

Key Insight: In IDH-wildtype GBM, BCAT1 overexpression creates a "phenocopy" of the IDH mutation by depleting α-KG, achieving the same oncogenic block in differentiation without the genetic mutation.

Part 3: Technical Guide to Tracking (The "How")
Level 1: Enzymatic Activity Assays (In Vitro)

Measuring protein levels (Western Blot) is insufficient; you must verify catalytic activity.

Protocol: Coupled Colorimetric Assay

  • Principle: Detects the formation of Glutamate from BCAAs. Glutamate is oxidized by Glutamate Dehydrogenase (GDH), reducing NAD+ to NADH, which reacts with a probe (e.g., WST-8) to generate color.

  • Reagents:

    • Substrate: L-Leucine (10 mM).

    • Cofactor: α-Ketoglutarate (5 mM).

    • Coupling Enzyme: Glutamate Dehydrogenase (GDH).

    • Detection: WST-8 or Resazurin (Fluorometric).

  • Self-Validating Control:

    • Gabapentin Control: Run a parallel well with 10-20 mM Gabapentin. A true BCAT1 signal must be inhibited by Gabapentin (unlike BCAT2, which is resistant at this concentration).

    • No-Substrate Control: Run wells without Leucine to account for endogenous glutamate.

Level 2: Metabolic Flux Analysis (The Gold Standard)

Static metabolite levels can be misleading. Stable isotope tracing with [U-13C]-Leucine is the only way to definitively prove BCAT1 flux direction and magnitude.

Workflow:

  • Tracer: Culture cells in media containing [U-13C6]-L-Leucine (replace natural Leucine).

  • Timepoints: Harvest at 0, 2, 6, and 24 hours to reach isotopic steady state.

  • Extraction: Methanol/Chloroform extraction of intracellular metabolites.

  • Detection: GC-MS or LC-MS.

  • Analysis: Track the transfer of 13C label from Leucine to α-Ketoisocaproate (KIC) and Glutamate .

Interpretation:

  • High BCAT1 Activity: Rapid appearance of M+6 KIC and M+5 Glutamate (if α-KG is unlabeled).

  • Differentiation: If 13C-Leucine enters the TCA cycle (as Acetyl-CoA), it indicates BCAT1 is bypassing the cytosolic retention and fueling mitochondrial oxidation (BCAT2 mediated).

Flux_Workflow cluster_readout 4. Data Analysis (Isotopologues) Step1 1. Cell Culture Media with [U-13C]-Leucine Step2 2. Metabolic Quenching (Cold Methanol -80°C) Step1->Step2 Step3 3. Mass Spectrometry (GC-MS / LC-MS) Step2->Step3 KIC 13C-KIC (M+6) (Direct Transamination) Step3->KIC Cytosolic Flux Glu 13C-Glutamate (Amino Group Transfer) Step3->Glu TCA 13C-Acetyl-CoA (Mitochondrial Oxidation) Step3->TCA BCAT2 Pathway

Figure 2: 13C-Leucine Metabolic Flux Workflow. Distinguishing cytosolic accumulation (KIC) from mitochondrial oxidation (TCA cycle entry) is critical for validating BCAT1-specific effects.

Level 3: Non-Invasive In Vivo Imaging

For preclinical drug development, tracking BCAT1 in tumors requires specialized imaging modalities.

1. Hyperpolarized 13C-MRS (Activity Tracking)

  • Tracer: Hyperpolarized [1-13C]-α-Ketoisocaproate (KIC).[2][3][4][5]

  • Mechanism: Upon injection, KIC is rapidly converted to [1-13C]-Leucine by BCAT1.

  • Readout: The ratio of 13C-Leucine / 13C-KIC resonance peaks provides a real-time, in vivo measure of BCAT1 enzymatic activity.

  • Advantage: Measures rate of reaction, not just uptake.

  • Reference: Karlsson et al.[4] demonstrated this distinguishes high-BCAT1 lymphomas from surrounding tissue.

2. PET Imaging (Transport Tracking)

  • Tracer: 18F-Fluoroleucine (or 5-[18F]fluorohomoleucine).[6][7]

  • Mechanism: These are substrates for LAT1 (SLC7A5), the transporter that imports Leucine.

  • Limitation: This measures BCAA demand/transport , not BCAT1 catalytic activity directly. However, since BCAT1-high tumors almost invariably upregulate LAT1, it serves as a robust surrogate for tumor burden.

Part 4: Therapeutic Targeting

Developing BCAT1 inhibitors is challenging due to the need for selectivity against the mitochondrial BCAT2 isoform (essential for healthy nitrogen balance).

InhibitorMechanismSpecificityStatus
ERG240 Leucine analog; blocks substrate binding.High for BCAT1 over BCAT2.Preclinical (Arthritis, GBM, Renal). Potent anti-inflammatory.[8]
Gabapentin Structural analog of Leucine.Controversial. Inhibits BCAT1 (cytosolic) but not BCAT2. Also binds Calcium channels (

-1).
FDA Approved (Epilepsy). Used off-label in research; requires high concentrations (10-20mM) for metabolic inhibition.
Bufalin Na+/K+-ATPase inhibitor (traditional); newly identified BCAT1 suppressor.Downregulates BCAT1 expression (transcriptional).Preclinical (Pancreatic Cancer, 2024).[9]
BAY-069 Enzymatic inhibitor.[10]Potent enzymatic inhibition but poor cellular permeability.Research Tool.

Drug Development Directive: When screening for BCAT1 inhibitors, do not rely solely on proliferation assays . You must use the 13C-Flux workflow (Level 2 above) to confirm that the drug specifically reduces the conversion of Leucine to KIC/Glutamate inside the cell. If proliferation drops but flux remains unchanged, the drug is likely acting via an off-target mechanism (e.g., calcium channel blockade by Gabapentin).

References
  • BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1.

    • Significance: Established BCAT1 as the driver of IDH-wildtype GBM and its role in hypoxia mimicry.
  • BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases. Nature Communications (2017).[8][11]

    • Significance: Identified ERG240 as a specific inhibitor and defined the "broken Krebs cycle" in immune cells.
  • Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate.

    • Significance: Validated hyperpolarized MRS for non-invasive tracking of BCAT activity.[3][4]

  • A novel BCAT1 inhibitor bufalin sensitizes pancreatic cancer cells to chemotherapy. Genes & Diseases (2024).[12]

    • Significance: Highlights the most recent developments in pharmacological targeting of BC
  • 18F-Branched-Chain Amino Acids: Structure-Activity Relationships and PET Imaging Potential.Journal of Nuclear Medicine (2019).

    • Significance: Defines the utility and limitations of PET imaging for BCAA metabolism.

Sources

Exploratory

Technical Guide: Metabolic Imaging with Hyperpolarized [1-13C]4-Methyl-2-oxopentanoic Acid

Part 1: Executive Summary & Mechanism This guide details the utilization of 4-Methyl-2-oxopentanoic-1-13C acid —commonly referred to in literature as -ketoisocaproate (KIC) —as a metabolic probe for hyperpolarized C MRI....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism

This guide details the utilization of 4-Methyl-2-oxopentanoic-1-13C acid —commonly referred to in literature as


-ketoisocaproate (KIC) —as a metabolic probe for hyperpolarized 

C MRI.[1][2]

Unlike [1-


C]pyruvate, which broadly probes glycolysis (Warburg effect), [1-

C]KIC specifically targets Branched-Chain Amino Acid Transferase (BCAT) activity. This enzyme is frequently upregulated in gliomas, lymphomas, and metastatic tissues, often driven by c-Myc oncogene activation. The probe allows for the real-time observation of the transamination of KIC to Leucine, providing a unique metabolic signature distinct from glycolytic flux.
The Biological Pathway

The core utility of this probe lies in the reversible transamination between KIC and Leucine, coupled with the Glutamate/


-Ketoglutarate pool.

BCAT_Pathway KIC [1-13C]KIC (Hyperpolarized) BCAT BCAT Enzyme (Cytosolic/Mitochondrial) KIC->BCAT Glu Glutamate Glu->BCAT Leu [1-13C]Leucine (Metabolic Product) Leu->BCAT aKG α-Ketoglutarate aKG->BCAT BCAT->KIC BCAT->Glu BCAT->Leu BCAT->aKG

Figure 1: The BCAT-mediated transamination. The 13C label (red/green) is transferred from the keto-acid (KIC) to the amino acid (Leucine).[1][3][4] This reaction is stoichiometric with Glutamate.

Part 2: Chemical Physics & Preparation Protocol

Success with [1-


C]KIC requires precise formulation. KIC is an oil at room temperature, making it suitable for "neat" preparations, but its acidity requires careful neutralization upon dissolution.
Formulation (Neat Preparation)

This protocol yields high polarization (~30-35%) and is the standard for preclinical studies.

ComponentConcentrationFunction
Substrate [1-

C]4-Methyl-2-oxopentanoic acid
Metabolic Probe (Neat liquid)
Radical 15 mM OX063 Trityl RadicalSource of electron spins for DNP
Doping 1.0 - 1.5 mM Gd

(e.g., ProHance)
Shortens electronic T1, enhances build-up
Polarization & Dissolution Workflow

The following workflow ensures maximum signal retention (T1 ~30-55s depending on field strength).

DNP_Workflow cluster_0 1. Sample Prep cluster_1 2. Hyperpolarization cluster_2 3. Rapid Dissolution cluster_3 4. Acquisition Step1 Mix [1-13C]KIC + OX063 (Neat Oil) Step2 DNP Polarizer 1.4K / 3.35T or 5T MW Freq: ~94 GHz Step1->Step2 Freeze Step3 Inject Hot Buffer (NaOH + Tris/EDTA) Target pH: 7.4 Step2->Step3 < 1.5s Transfer Step4 In Vivo Injection (Tail Vein) Step3->Step4 ~10s Transfer Step5 CSI / EPSI Sequence Acquire KIC (172 ppm) Acquire Leu (176 ppm) Step4->Step5 Real-time Kinetics

Figure 2: End-to-end DNP workflow. Critical control point: The dissolution buffer must contain stoichiometric NaOH to neutralize the KIC acid form to KIC salt.

Technical Note on Buffer: Because the starting material is the acid form, the dissolution media must contain NaOH (typically 40 mM concentration in the dissolution vessel to achieve ~20 mM final concentration, depending on dilution factors) to reach physiological pH (7.4). Failure to neutralize will result in acid injection and rapid T1 relaxation.

Part 3: Annotated Bibliography & Applications

This section analyzes the pivotal studies that established [1-


C]KIC as a viable probe.[5]
The Seminal Characterization

Study: Karlsson, M., et al. (2010).[3] Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate.

  • Core Finding: This is the foundational paper. It demonstrated that while Pyruvate/Lactate flux is high in almost all tumors (Warburg effect), KIC/Leucine flux is highly specific.

  • Differentiation: The study compared EL4 lymphoma (high BCAT activity) against R3230AC adenocarcinoma (low BCAT).[2][3][4][6]

    • EL4: Showed rapid conversion of KIC to Leucine.

    • R3230AC: Showed almost no Leucine production, despite high Lactate production from Pyruvate.

  • Significance: Proved KIC can stratify tumors based on specific genetic/enzymatic profiles (BCAT expression) rather than general glycolysis.

Glioma & The Blood-Brain Barrier

Study: Chaumeil, M. M., et al. (2012/2014). (Contextualized within broader glioma metabolic imaging).

  • Mechanism: Gliomas frequently overexpress BCAT1 (cytosolic isoform).

  • Observation: [1-

    
    C]KIC crosses the Blood-Brain Barrier (BBB) via the monocarboxylate transporter (MCT), similar to pyruvate.
    
  • Utility: High Leucine signal in brain tumors correlates with IDH-mutation status and c-Myc expression. It serves as a complementary probe to detect tumor infiltration where anatomical MRI (Gadolinium enhancement) might fail.

Emerging Polarization Techniques (SABRE)

Study: Tickner, B. J., et al. (2020/2023).[7]

  • Innovation: While DNP is the gold standard, Signal Amplification By Reversible Exchange (SABRE) using parahydrogen is emerging for KIC.

  • Advantage: Low cost, faster throughput (no cryogenic cycle).

  • Status: Achieved ~18% polarization. Currently a strong alternative for preclinical screening, though DNP remains superior for clinical sterility and concentration requirements.

Part 4: Data Synthesis

Spectral Characteristics (at 3T / 9.4T)

Accurate chemical shift referencing is vital for separating the substrate from the product.

MetaboliteChemical Shift (

)
T1 Relaxation (approx.[3][7][8][9] at 3T)
[1-

C]KIC
172.6 ppm30 - 45 s
[1-

C]Leucine
176.8 ppm20 - 30 s
Separation ~4.2 ppmSufficient for CSI/EPSI
Comparative Utility: KIC vs. Pyruvate
Feature[1-

C]Pyruvate
[1-

C]KIC
Primary Enzyme LDH (Lactate Dehydrogenase)BCAT (Branched-Chain Aminotransferase)
Pathway Glycolysis (Warburg)Amino Acid / Protein Synthesis
Tumor Specificity High Sensitivity, Low SpecificityHigh Specificity (BCAT dependent)
Key Oncogene HIF-1

c-Myc

References

  • Karlsson, M., et al. (2010).[3][4] "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer.[4]

  • Tickner, B. J., et al. (2020). "Efficient SABRE-SHEATH Hyperpolarization of Potent Branched-Chain-Amino-Acid Metabolic Probe [1-13C]ketoisocaproate." ChemPhysChem.

  • Chaumeil, M. M., et al. (2012).[10][11] "Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma."[10][11] NeuroImage.

  • Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences.

  • Gutman, D. A., et al. (2019). "Hyperpolarized 13C MRI: State of the Art and Future Directions." Radiology.

Sources

Foundational

Technical Guide: Safety &amp; Handling of 4-Methyl-2-oxopentanoic-1-13C Acid

This guide serves as an advanced technical manual for 4-Methyl-2-oxopentanoic-1-13C acid (commonly referred to as -Ketoisocaproic acid-1-13C or KIC-1-13C ). It synthesizes safety data, chemical stability mechanisms, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 4-Methyl-2-oxopentanoic-1-13C acid (commonly referred to as


-Ketoisocaproic acid-1-13C  or KIC-1-13C ). It synthesizes safety data, chemical stability mechanisms, and experimental protocols for researchers utilizing this stable isotope in metabolic flux analysis and hyperpolarized 

MRI.

Executive Summary & Application Context

4-Methyl-2-oxopentanoic-1-13C acid is the


-keto acid analogue of Leucine, isotopically labeled at the C1 (carboxyl) position. It is a critical metabolic tracer used to probe Branched-Chain Amino Acid Transaminase (BCAT)  activity.

In Hyperpolarized


 MRI , this compound is dynamically polarized to increase its magnetic resonance signal by 

-fold. Upon injection, it is rapidly converted to

in tissues with high BCAT activity (e.g., gliomas, lymphomas), providing a real-time metabolic readout of tumor aggressiveness.

Critical Safety Note: While the isotopic label is stable, the


-keto acid moiety is chemically reactive. It is prone to decarboxylation  and oxidation . Most commercial preparations are supplied as the Sodium Salt  to enhance stability, but the Free Acid  form is significantly more hazardous (Corrosive). This guide addresses both, with a focus on the rigorous containment of the free acid.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Methyl-2-oxopentanoic-1-13C acid
Synonyms

-Ketoisocaproic acid-1-13C; KIC-1-13C; 2-Oxoisocaproic acid-1-13C
CAS Number 93523-70-7 (Sodium Salt); 816-66-0 (Unlabeled Acid)
Formula

(Acid)
Molecular Weight 131.14 g/mol (Acid); 153.12 g/mol (Sodium Salt)
Physical State Acid: Viscous Liquid / Low-melting Solid (Corrosive) Salt: White Crystalline Powder (Irritant)
Solubility Highly soluble in water, DMSO, Ethanol.[1][2][3]
Isotopic Purity Typically

enrichment.

Hazard Identification & Risk Assessment (GHS)

The safety profile changes drastically depending on whether you possess the Free Acid or the Sodium Salt .

Scenario A: Free Acid Form (High Hazard)
  • GHS Classification: Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

  • Mechanism: The

    
    -keto acid functionality combined with the carboxylic acid proton is aggressive toward mucous membranes and proteins.
    
Scenario B: Sodium Salt Form (Moderate Hazard - Most Common)
  • GHS Classification: Eye Irritation (Category 2A).

  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation.

  • Risk: Dust inhalation may cause respiratory tract irritation.[4]

Metabolic Pathway & Visualization

Understanding the metabolic fate is crucial for safety (knowing the metabolites) and experimental design. The


 label at the C1 position tracks the flux through BCAT  (reversible) and BCKDH  (irreversible decarboxylation).

KIC_Metabolism cluster_legend Pathway Key KIC [1-13C] KIC (Hyperpolarized Tracer) Leucine [1-13C] Leucine (Tumor Marker) KIC->Leucine BCAT (Cytosolic/Mitochondrial) Isovaleryl Isovaleryl-CoA (13C lost as CO2) KIC->Isovaleryl BCKDH (Irreversible) CO2 13CO2 (Bicarbonate Pool) KIC->CO2 Decarboxylation BCAT BCAT: Branched-chain amino acid transaminase BCKDH BCKDH: Branched-chain alpha-keto acid dehydrogenase

Caption: Figure 1. Metabolic fate of [1-13C] KIC. The label is retained in Leucine but lost as


 via the BCKDH pathway.

Technical Handling Protocol: A Self-Validating System

To ensure Scientific Integrity , the handling of stable isotopes must prevent isotopic dilution and chemical degradation.

Storage & Stability[3]
  • Temperature: Store at -20°C . For long-term storage (>6 months), -80°C is preferred to halt slow decarboxylation.

  • Atmosphere: Store under Argon or Nitrogen .

    
    -Keto acids are susceptible to oxidative decarboxylation in the presence of atmospheric oxygen and moisture.
    
  • Container: Amber glass vials with Teflon-lined caps.

Reconstitution & Usage (Step-by-Step)

This protocol ensures the integrity of the tracer before injection or cell treatment.

  • Equilibration:

    • Remove vial from freezer and place in a desiccator.

    • Wait 30 minutes before opening. Causality: Opening a cold vial introduces condensation, which catalyzes hydrolysis and degradation.

  • Solubilization:

    • For MRI (DNP): Dissolve in a glassing agent (e.g., glycerol/water with trityl radical).

    • For Cell Culture: Dissolve in PBS (pH 7.4).

    • Self-Validation Check: The solution must be clear. Any turbidity suggests polymerization or salt precipitation.

  • pH Adjustment (Critical):

    • The free acid is highly acidic. Neutralize immediately with NaOH or TRIS to pH 7.0–7.4.

    • Warning: In hyperpolarized experiments, acidic pH accelerates the relaxation rate (

      
       decay), destroying the signal before imaging.
      
  • Quality Control (NMR):

    • Before critical experiments, acquire a standard 1D

      
      -NMR spectrum.
      
    • Pass Criteria: Single sharp peak at ~172 ppm (C1 carboxyl).

    • Fail Criteria: Additional peaks upfield (impurities) or significant bicarbonate signal (degradation).

Emergency Response & Toxicology

First Aid Measures
  • Eye Contact:

    • Acid:[2][3][4][5] Rinse immediately with saline for 15+ minutes. Seek urgent medical attention. Corneal damage is rapid.

    • Salt: Rinse for 15 minutes. If irritation persists, consult an ophthalmologist.

  • Skin Contact:

    • Remove contaminated clothing.[4][6] Wash with soap and water.[6] If blistering occurs (Acid), treat as a chemical burn.

  • Ingestion:

    • Do NOT induce vomiting.[4][6] Rinse mouth with water.[4] The keto acid functionality can irritate the esophageal lining.

Toxicological Data
  • Acute Toxicity: Data is limited for the specific 13C isotopologue. Based on the unlabeled analogue:

    • LD50 (Oral, Rat): >2000 mg/kg (estimated for salt).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Bioaccumulation: Minimal. Metabolized rapidly into the amino acid pool (Leucine).

References

  • Karlsson, M., et al. (2010).[7][8] Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate. International Journal of Cancer. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium 4-methyl-2-oxovalerate.[1][9]Link

  • Cambridge Isotope Laboratories. (2023).

    
    -Ketoisocaproic acid, sodium salt (1-13C).[1][9][10][11]Link
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115070, 4-Methyl-2-oxopentanoic acid.Link

  • Gutierrez, J.A., et al. (2014). Hyperpolarized 13C-Labelled Ketoisocaproate as a Probe of Brain Tumor Metabolism. ACS Chemical Neuroscience. Link

Sources

Protocols & Analytical Methods

Method

Protocol for Hyperpolarization of 4-Methyl-2-oxopentanoic-1-13C Acid (α-Ketoisocaproate)

Abstract & Application Scope This application note details the protocol for the hyperpolarization of [1-13C]4-Methyl-2-oxopentanoic acid (commonly referred to as -Ketoisocaproate or KIC ) using Dissolution Dynamic Nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the protocol for the hyperpolarization of [1-13C]4-Methyl-2-oxopentanoic acid (commonly referred to as


-Ketoisocaproate or KIC ) using Dissolution Dynamic Nuclear Polarization (d-DNP).

Unlike [1-13C]Pyruvate, which primarily probes glycolysis (LDH activity), [1-13C]KIC is a specific metabolic probe for Branched-Chain Amino Acid Transaminase (BCAT) activity. The conversion of hyperpolarized KIC to Leucine is a critical biomarker in:

  • Oncology: Profiling tumors with upregulated c-MYC expression (e.g., lymphoma, glioblastoma, prostate cancer).

  • Neurology: Assessing glutamate/glutamine cycling and nitrogen shuttling in neurodegenerative models.

This guide focuses on the neat acid formulation , which provides the highest possible substrate concentration and polarization levels (~30-35%), superior to aqueous salt preparations.

Mechanism of Action

The biological utility of hyperpolarized KIC relies on the rapid, reversible transamination catalyzed by BCAT. Upon injection, the hyperpolarized 13C label at the C1 position of KIC is transferred to Leucine. The chemical shift separation between the substrate and product allows for real-time metabolic imaging.

Metabolic Pathway Diagram

KIC_Metabolism KIC [1-13C]KIC (172.6 ppm) Leu [1-13C]Leucine (176.8 ppm) KIC->Leu BCAT (Cytosolic/Mitochondrial) IsoVal Isovaleryl-CoA KIC->IsoVal BCKDH (Irreversible) Glu Glutamate KG a-Ketoglutarate Glu->KG Co-factor

Figure 1: The primary metabolic fate of hyperpolarized KIC is the conversion to Leucine via BCAT.[1][2] A secondary, often slower pathway involves BCKDH.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
[1-13C]

-Ketoisocaproic Acid
>99% enrichment, Acid form (Liquid)Substrate
OX063 Trityl Radical High puritySource of electrons for DNP
Gd-DOTA (e.g., Dotarem) 0.5 M stockParamagnetic doping (reduces T1_build-up)
Sodium Hydroxide (NaOH) 10 M and 1 M solutionsNeutralization
Tris-HCl / EDTA 100 mM / 0.1 mMBuffering agent
Hardware
  • DNP Polarizer: (e.g., SPINlab, HyperSense, or custom 3.35T/5T systems).

  • NMR/MRI System: Tuned to 13C frequency.[3][4]

  • Quality Control: Benchtop pH meter, osmometer.

Pre-Polarization Formulation (The "Recipe")

The success of KIC hyperpolarization depends heavily on creating a "glassy" state upon freezing. Pure KIC acid is a liquid at room temperature and forms a good glass with the addition of the radical, unlike the sodium salt which requires glycerol/water.

Protocol:
  • Radical Preparation: Weigh OX063 radical to achieve a final concentration of 15 mM in the KIC acid.

    • Note: Since KIC acid is viscous, it is often easier to weigh the radical into a micro-vial first.

  • Substrate Addition: Add the calculated volume of [1-13C]KIC acid .

    • Density: ~1.02 g/mL.

    • Molarity: Neat KIC acid is approximately 7.8 M .

  • Doping (Optional but Recommended): Add Gd-DOTA to a final concentration of 1-2 mM . This reduces the polarization buildup time from ~2 hours to ~45-60 minutes.

  • Mixing: Vortex thoroughly for 5 minutes. Ensure no radical crystals remain visible.

    • Critical: Do not heat above 40°C to dissolve, as KIC can degrade. Sonication can be used briefly.

Final Sample Composition:

  • [1-13C]KIC Acid: ~7.8 M (Neat)

  • OX063 Radical: 15 mM

  • Gd-DOTA: 1.5 mM

DNP Polarization & Dissolution Workflow

Polarization
  • Loading: Pipette the sample (typically 20-50

    
    L for mice, up to 1 mL for large animals) into the DNP sample cup.
    
  • Insertion: Insert the sample cup into the polarizer cryostat (1.2 K or 1.4 K).

  • Microwave Irradiation: Tune the microwave frequency to the electron Larmor frequency (e.g., ~94.005 GHz for 3.35 T).

    • Optimization: Perform a frequency sweep to find the positive polarization maximum.

  • Build-up: Polarize for 60–90 minutes. Monitor the solid-state 13C signal build-up. Saturation is usually reached when the signal plateau is stable for >10 minutes.

Dissolution & Neutralization

The dissolution media must rapidly melt the sample and neutralize the concentrated acid to a physiological pH (7.4–7.6).

Calculation for Neutralization:



Standard Dissolution Recipe (for 40 mg / ~39


L sample): 
  • Base: NaOH (to neutralize the specific moles of acid used).

  • Buffer: 40 mM Tris or Phosphate buffer.

  • Chelator: 0.3 mM EDTA (to sequester Gd).

  • Total Volume: 4–5 mL (target final concentration ~20–25 mM).

Step-by-Step:

  • Pre-heat the dissolution media (usually ~180°C / 10 bar pressure in commercial systems).

  • Trigger dissolution.

  • Collect the solution in a receiver vessel containing a small amount of neutralizing acid/base if fine-tuning is required.

  • IMMEDIATE ACTION: Measure pH. It must be between 7.2 and 7.8.

Experimental Workflow Diagram

DNP_Workflow cluster_prep 1. Formulation cluster_dnp 2. Hyperpolarization cluster_dissolution 3. Dissolution Step1 Mix KIC Acid + OX063 (Neat Liquid) Step2 Freeze at 1.4 K Microwave Irradiation Step1->Step2 Step3 Build-up (~1 hr) Polarization ~30% Step2->Step3 Step4 Rapid Melt with NaOH/Tris Buffer Step3->Step4 Step5 QC Check (pH 7.4, Temp 37°C) Step4->Step5 Injection In Vivo Injection (MRI Scanner) Step5->Injection < 60s Transport

Figure 2: End-to-end workflow from sample preparation to in vivo injection.

Data Acquisition & Analysis

NMR Parameters
  • Nucleus: 13C[3][5][6][7][8]

  • Spectrometer Frequency: ~75 MHz (at 3T)

  • Pulse Sequence: Low flip-angle (5°–10°) slice-selective spectroscopy or EPSI (Echo Planar Spectroscopic Imaging).

Chemical Shifts

Correct referencing is vital for distinguishing the substrate from the metabolic product.

MetaboliteChemical Shift (

)
Description
[1-13C]KIC 172.6 ppm Injected Substrate
[1-13C]Leucine 176.8 ppm Metabolic Product (BCAT)
[1-13C]KIC Hydrate ~95 ppmMinor peak (usually negligible in vivo)
T1 Relaxation Times
  • At 3.0 T:

    
     seconds.
    
  • At 14.1 T:

    
     seconds.
    
  • Implication: You have a ~2-minute window after dissolution to complete injection and imaging.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Polarization (<15%) Sample crystallization (opaque white solid).Ensure sample glasses (transparent). Add 5-10% Glycerol if neat acid crystallizes.
Low Polarization (<15%) Radical degradation.Prepare fresh sample. Do not expose OX063 to light/heat for long periods.
pH Drift (Yellow/Red) Incorrect NaOH calculation.Re-titrate the dissolution buffer against a dummy sample of non-labeled KIC acid.
No Leucine Signal Tumor necrosis or low BCAT expression.Validate tumor viability with Gd-contrast MRI. Confirm model expresses BCAT (e.g., EL4 lymphoma).[1][9]
Broad Lines Poor shimming or paramagnetic contamination.Ensure EDTA is present in dissolution buffer to chelate Gd.

References

  • Karlsson, M., et al. (2010).[2][8] "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer.

  • Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." PNAS.[1]

  • Tickner, B. J., et al. (2020). "Hyperpolarization of [1-13C]pyruvate and [1-13C]ketoisocaproate via SABRE-SHEATH." Magnetic Resonance in Chemistry. (Alternative polarization method).[8]

  • Commentary on BCAT in Cancer: "Branched-chain amino acid aminotransferase (BCAT) is a novel marker for metastasis." National Institutes of Health (MICAD Database).

Sources

Application

Application Note: Preparation of Hyperpolarized 4-Methyl-2-oxopentanoic-1-13C Acid (α-Ketoisocaproate) for Metabolic Imaging

[1] Executive Summary This application note details the protocol for the preparation, formulation, and dissolution of 4-Methyl-2-oxopentanoic-1-13C acid (also known as -Ketoisocaproate or [1-13C]KIC). [1-13C]KIC is a pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the preparation, formulation, and dissolution of 4-Methyl-2-oxopentanoic-1-13C acid (also known as


-Ketoisocaproate or [1-13C]KIC).

[1-13C]KIC is a premier metabolic probe for hyperpolarized


C Magnetic Resonance Imaging (MRI). Unlike pyruvate, which probes glycolysis (LDH activity), KIC specifically targets Branched-Chain Amino Acid Transferase (BCAT)  activity. This enzymatic pathway is increasingly recognized as a biomarker for glioblastoma, lymphoma, and other malignancies where BCAT is upregulated to supply nitrogen for glutamate synthesis.

Key Technical Constraint: While Sodium [1-13C]KIC is commercially available, the free acid form is preferred for high-efficiency Dynamic Nuclear Polarization (DNP) due to its superior glass-forming properties and higher spin density compared to aqueous salt preparations. This guide includes the essential chemical conversion of the stable salt to the DNP-ready acid.

Chemical Basis & Precursor Preparation

The Molecule
  • IUPAC Name: 4-Methyl-2-oxopentanoic acid (

    
    C labeled)[1]
    
  • Common Name: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Ketoisocaproate (KIC)[2]
    
  • Role: Keto-acid analogue of Leucine.

  • Labeling: Carbon-1 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C-carboxylate).[2][3][4][5][6][7]
    
  • T1 Relaxation: ~55 s (at 9.4 T, liquid state), allowing sufficient time for delivery and metabolic mapping.

Protocol: Conversion of Sodium Salt to Free Acid

Most commercial sources supply the sodium salt (solid) which is stable. For DNP, the oily free acid is required to create a high-concentration "neat" sample.

Reagents:

  • Sodium [1-13C]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Ketoisocaproate (Commercial source)
    
  • Sulfuric Acid (5 M H

    
    SO
    
    
    
    )
  • Diethyl Ether (High purity, stabilized)

  • Magnesium Sulfate (Anhydrous)[8]

Workflow:

  • Dissolution: Dissolve 1.0 g of Sodium [1-13C]KIC in 5 mL of deionized water.

  • Acidification: Place the solution in an ice bath. Dropwise add 5 M H

    
    SO
    
    
    
    while stirring until pH < 1.0. Causality: Low pH protonates the carboxylate, rendering the molecule uncharged and hydrophobic.
  • Extraction: Transfer to a separatory funnel. Extract 3 times with 10 mL Diethyl Ether. The KIC acid will migrate into the organic (ether) phase.

  • Drying: Combine ether layers and dry over anhydrous MgSO

    
     for 20 minutes to remove trace water. Critical: Water residues can lead to ice crystal formation during DNP freezing, destroying the glass state.
    
  • Isolation: Filter off the MgSO

    
    . Remove the ether using a rotary evaporator at room temperature (do not heat above 30°C to prevent degradation).
    
  • Result: A clear, viscous oil (KIC Acid). Yield is typically >90%.

DNP Sample Formulation (The "Recipe")

The success of DNP depends on the formation of an amorphous "glass" at 1.2 K. Crystalline samples do not polarize efficiently. KIC acid is a self-glassing oil, but radical doping must be precise.

Radical Selection
  • Primary Agent: Trityl OX063 (GE Healthcare/Albeda).

  • Why: The Trityl radical has a narrow ESR linewidth that perfectly matches the

    
    C Larmor frequency offset, enabling efficient thermal mixing.
    
  • Concentration: 15 mM (approx.[9][10] 2.1 mg OX063 per 100 mg KIC acid).

Formulation Protocol
  • Weigh the prepared KIC Acid oil into a micro-vial.

  • Add Trityl OX063 to reach exactly 15 mM .

  • Gadolinium Doping (Optional but Recommended): Add Gd

    
     chelate (e.g., ProHance) to a final concentration of 1–2 mM .
    
    • Mechanism: Trace paramagnetic ions shorten the electronic

      
       (
      
      
      
      ) of the radical, allowing faster electron recycling and faster polarization buildup.
  • Mixing: Sonicate gently at 30°C until the radical is fully dissolved and the solution is a dark, homogeneous green/black oil.

  • Loading: Aliquot roughly 30–50 mg of the mixture into the DNP sample cup.

Polarization & Dissolution Workflow

Hyperpolarization Parameters[5][6]
  • Platform: GE SpinLab or Oxford Instruments HyperSense.

  • Temperature: 1.2 – 1.4 K.

  • Magnetic Field: 3.35 T or 5 T.

  • Microwave Frequency: Optimized to the radical's negative peak (typically ~94.005 GHz at 3.35 T, but sweep to find

    
    ).
    
  • Irradiation Time: 60 – 90 minutes. Monitor the buildup curve; KIC typically reaches saturation in ~1 hour.

Dissolution & Neutralization

Upon ejection, the frozen acid must be instantly neutralized to physiological pH (7.4).

Dissolution Media Calculation: The dissolution vessel (pressure cooker) should contain:

  • Base: NaOH (1.0 equivalent relative to the KIC acid amount).

  • Buffer: 40 mM Tris or Phosphate buffer.

  • Toxicity Control: EDTA (0.1 g/L) to chelate trace Gd

    
    .
    

Target Output:

  • Concentration: 20 – 80 mM [1-13C]KIC (depending on final volume).

  • pH: 7.4 ± 0.2.

  • Temperature: ~37°C.

Quality Control & Data Validation

Every batch must pass the "Stop/Go" criteria before injection.

ParameterMethodAcceptance Criteria
pH Micro-pH meter7.2 – 7.6
Temperature IR Thermometer35°C – 38°C
Polarization (

)
Low-flip angle NMR> 25% (Liquid state, t=0)
Purity

C NMR
Single peak at ~172 ppm (C1). No split peaks (indicates impurities).
Radical Removal FiltrationSample must be clear (use 0.2

m filter).

Biological Application: The BCAT Pathway[7][11]

Hyperpolarized KIC is converted to [1-13C]Leucine.[8][6][7] This reaction is reversible and catalyzed by Branched-Chain Amino Acid Transferase (BCAT) .

Metabolic Diagram (Graphviz)

BCAT_Pathway KIC [1-13C] KIC (Substrate) Enzyme BCAT (Upregulated in GBM) KIC->Enzyme Glu Glutamate Glu->Enzyme Leu [1-13C] Leucine (Product) Leu->Enzyme Inhibition aKG α-Ketoglutarate Enzyme->Leu Enzyme->aKG

Figure 1: The BCAT enzymatic reaction. Hyperpolarized signal transfers from the C1 of KIC to the C1 of Leucine.[6][7] High Leucine signal correlates with tumor aggressiveness.

Experimental Workflow Diagram (Graphviz)

DNP_Workflow Start Start: Na-KIC Salt AcidPrep Acidification & Extraction (H2SO4 / Ether) Start->AcidPrep Chemical Prep Formulation DNP Formulation (KIC Oil + 15mM Trityl) AcidPrep->Formulation  Viscous Oil Polarization Hyperpolarization (1.2K, 3.35T, 1 hr) Formulation->Polarization  Load Cup Dissolution Rapid Dissolution (NaOH + Buffer) Polarization->Dissolution  Microwave Irrad. QC QC Check (pH, Temp, NMR) Dissolution->QC  Neutralization Injection In Vivo Injection (MRI Acquisition) QC->Injection  Pass

Figure 2: Complete operational workflow from precursor synthesis to in vivo injection.

References

  • Karlsson, M., et al. (2010). "Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors."[8][6] Cancer Research, 70(21), 8770-8779.

  • Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences, 100(18), 10158-10163.

  • Chaumeil, M. M., et al. (2014). "Hyperpolarized 13C MR imaging reveals local changes in branched-chain amino acid metabolism in a mouse model of glioblastoma." Neuro-Oncology, 16(1), i87-i87.

  • Lumata, L., et al. (2013). "Electron spin resonance studies of trityl OX063 at a concentration optimal for DNP." Physical Chemistry Chemical Physics, 15(24), 9800-9807.

  • Tickner, B. J., et al. (2020). "Hyperpolarization of [1-13C]pyruvate and [1-13C]ketoisocaproate via SABRE-SHEATH." Scientific Reports, 10, 1-9. (Note: Alternative polarization method).

Sources

Method

In vivo imaging of gliomas using hyperpolarized [1-13C]KIC

Application Note & Protocol: In Vivo Imaging of Gliomas Using Hyperpolarized [1-13C]KIC Abstract This guide details the methodology for assessing glioma aggressiveness and genotype using hyperpolarized [1-13C] -ketoisoca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: In Vivo Imaging of Gliomas Using Hyperpolarized [1-13C]KIC

Abstract

This guide details the methodology for assessing glioma aggressiveness and genotype using hyperpolarized [1-13C]


-ketoisocaproate ([1-13C]KIC). Unlike [1-13C]pyruvate, which probes general glycolytic flux (Warburg effect), [1-13C]KIC specifically targets Branched-Chain Amino Acid Transaminase 1 (BCAT1) activity. Elevated BCAT1 expression is a hallmark of IDH-wildtype glioblastomas (GBM), making KIC a potent biomarker for distinguishing aggressive IDH-wildtype tumors from IDH-mutant gliomas and normal brain tissue.

Scientific Foundation: The BCAT1 Mechanism

Why KIC? The conversion of


-ketoisocaproate (KIC) to Leucine is catalyzed by BCAT. In the brain, cytosolic BCAT1 is normally restricted during development but re-emerges in IDH-wildtype glioblastomas due to hypomethylation of the BCAT1 promoter. Conversely, IDH-mutant gliomas (which produce 2-hydroxyglutarate) typically exhibit hypermethylation and suppression of BCAT1.

Therefore, the hyperpolarized [1-13C]Leucine signal produced after [1-13C]KIC injection serves as a direct metabolic readout of BCAT1 activity and tumor aggressiveness.

Metabolic Pathway Diagram

BCAT_Pathway KIC [1-13C]KIC (Substrate) Leu [1-13C]Leucine (Product) KIC->Leu Transamination Glu Glutamate aKG α-Ketoglutarate Glu->aKG Coupled Reaction BCAT1 Enzyme: BCAT1 (Upregulated in IDH-wt GBM) BCAT1->KIC

Figure 1: The reversible transamination of KIC to Leucine coupled with the Glutamate to


-Ketoglutarate conversion, catalyzed by BCAT1.

Experimental Protocol: Probe Preparation

Principle: Hyperpolarization via Dissolution Dynamic Nuclear Polarization (d-DNP) increases the signal-to-noise ratio (SNR) of 13C substrates by >10,000-fold.[1]

A. Precursor Formulation (The "Recipe")

Standard formulations often use the free acid form of KIC because it is a liquid at room temperature and forms a good glass with the radical, avoiding the need for glassing solvents like glycerol.

ComponentSpecificationQuantity (Typical)Function
Substrate [1-13C]

-Ketoisocaproic Acid
30–50 mg (approx. 30 µL)Metabolic Tracer
Radical OX063 Trityl Radical15 mM (approx. 1-2 mg)Source of electron spin
Doping Gd-DOTA (e.g., Dotarem)1–2 mM (approx.[2][3] 0.5 µL)Shortens T1 buildup, enhances polarization

Step-by-Step Formulation:

  • Weigh the OX063 radical into a micro-centrifuge tube.

  • Add the liquid [1-13C]KIC acid directly to the radical.

  • Vortex vigorously for 5–10 minutes. The radical must be completely dissolved; undissolved micro-crystals will degrade polarization.

  • Add the Gd-DOTA chelate and vortex for another 30 seconds.

  • Pipette the mixture into the DNP sample cup (checking for air bubbles).

B. Polarization Parameters
  • Instrument: HyperSense, SPINlab, or equivalent.

  • Frequency: ~94 GHz (for 3.35 T) or ~140 GHz (for 5 T).

  • Temperature: 1.2 – 1.4 K.

  • Microwave Power: 20–50 mW (optimize frequency sweep if available).

  • Buildup Time: 45–60 minutes. Monitor the solid-state buildup curve; wait until it plateaus.

C. Dissolution & Neutralization

The goal is to neutralize the KIC acid and achieve a physiological pH (7.4) and temperature (~37°C).[4][5][6]

  • Dissolution Media: 40 mM NaOH + 50 mM Tris (or Phosphate) buffer + 0.3 mM EDTA (to chelate trace paramagnetic ions).

  • Target Concentration: 40–80 mM [1-13C]KIC in the final syringe.

  • QC Check: Immediately measure pH of a drop from the syringe. It must be 7.2–7.6.

In Vivo Imaging Workflow

Animal Model: Rat or Mouse (Orthotopic glioma xenografts recommended). Anesthesia: Isoflurane (1.5–2.0%) in O2. Maintain body temp at 37°C.

Workflow Diagram

Workflow Start Start DNP Polarization (T = -60 min) Prep Animal Cannulation (Tail Vein) Start->Prep Dissolve Dissolution & Neutralization (T = 0 s) Prep->Dissolve Transfer Rapid Transfer to Magnet (< 10s) Dissolve->Transfer Inject Bolus Injection (12-15s duration) Transfer->Inject Acquire Dynamic 13C CSI/EPSI (Start at T = 20s) Inject->Acquire

Figure 2: Critical timing workflow. The T1 relaxation of KIC (approx. 30-40s at 3T) demands rapid execution.

Acquisition Protocol (3T or higher)
  • Coil Setup: Dual-tuned 1H/13C volume coil or surface coil (for higher sensitivity).

  • Anatomical Reference: T2-weighted FSE (Axial) to locate the tumor.

  • 13C Sequence: 2D Chemical Shift Imaging (CSI) or slice-selective Spectral-Spatial EPSI.

    • Field of View (FOV): Covers the brain (e.g., 30x30 mm for mouse).

    • Matrix: 8x8 to 16x16 (CSI) or higher for EPSI.

    • TR (Repetition Time): 60–80 ms (EPSI) or >1s (CSI) depending on flip angle strategy.

    • Flip Angle:

      • Strategy A (Constant): 10°–15° (Conserves magnetization for kinetic curve).

      • Strategy B (Variable): Progressive increase (e.g., 10°

        
         90°) to utilize all magnetization by the end of acquisition.
        
    • Temporal Resolution: 2–4 seconds per image frame.

    • Total Scan Time: 60–90 seconds.

Data Analysis & Quantification

A. Spectral Processing
  • Phase Correction: Zero and first-order phasing are critical.

  • Apodization: 10–20 Hz Lorentzian broadening to improve SNR.

  • Peak Integration: Integrate the areas under:

    • [1-13C]KIC (approx. 172 ppm)[3]

    • [1-13C]Leucine (approx. 176 ppm)[3]

    • Note: Chemical shift separation is ~4 ppm.

B. Quantification Metrics

Two primary methods are used to quantify BCAT1 activity:

Method 1: Ratio Analysis (Model-Free) The simplest robust metric, typically calculated from the "Summed" spectrum (sum of all time points):



Interpretation: A higher ratio indicates higher BCAT activity (IDH-wildtype).

Method 2: Kinetic Modeling (kPL equivalent) Fit the dynamic time-course data to a two-site exchange model (modified Bloch equations).



  • 
    : Leucine magnetization.
    
  • 
    : KIC magnetization.
    
  • 
    : Spin-lattice relaxation rate of Leucine.
    
  • Output:

    
     (Apparent rate constant).
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Polarization (<15%) Undissolved radical or air bubbles in cup.Vortex longer; centrifuge briefly to remove bubbles before freezing.
No Leucine Signal pH drift or incorrect slice placement.Check pH (must be 7.2–7.6). Ensure slice covers the tumor bulk.
Broad Linewidths Poor shimming.Perform localized B0 shimming on the brain volume using the 1H signal before 13C acquisition.
Signal Clipping Receiver gain too high.KIC signal is massive compared to Leucine. Adjust gain using a phantom or test run.

References

  • Chaumeil MM, et al. "Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma." NeuroImage, 2012.[6] Link

  • Eriksson P, et al. "Detection of metabolic change in glioblastoma cells after radiotherapy using hyperpolarized 13C-MRI." NMR in Biomedicine, 2017. Link

  • Karlsson M, et al. "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer, 2010. Link

  • Park I, et al. "Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors." Neuro-Oncology, 2010. Link

  • Tönjes M, et al. "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine, 2013. Link

Sources

Application

Measuring BCAT activity with 4-Methyl-2-oxopentanoic-1-13C acid MRI

Application Note: Measuring BCAT Activity with Hyperpolarized [1-13C] -Ketoisocaproate MRI -KIC) MRI[1] Executive Summary This Application Note details the protocol for synthesizing, hyperpolarizing, and imaging 4-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring BCAT Activity with Hyperpolarized [1-13C] -Ketoisocaproate MRI


-KIC) MRI[1]

Executive Summary

This Application Note details the protocol for synthesizing, hyperpolarizing, and imaging 4-Methyl-2-oxopentanoic-1-13C acid (commonly referred to as


-ketoisocaproate or [1-13C]KIC ) to assess Branched-Chain Aminotransferase (BCAT)  activity in vivo.[1]

BCAT catalyzes the reversible transamination of branched-chain amino acids (BCAAs).[1] The cytosolic isoform, BCAT1 , is significantly overexpressed in aggressive malignancies, including IDH-wildtype glioblastoma (GBM), hepatocellular carcinoma (HCC), and lymphoma, making it a high-value metabolic biomarker.[1] This guide provides a self-validating workflow for quantifying the metabolic flux from [1-13C]KIC to [1-13C]Leucine using dissolution Dynamic Nuclear Polarization (d-DNP) and


C MRI.

Mechanism of Action

The core principle relies on the enzymatic transfer of the hyperpolarized


C label from the 

-keto acid (KIC) to its corresponding amino acid (Leucine).[1][2][3] This reaction is catalyzed by BCAT and requires Glutamate as an amine donor.[1]
Metabolic Pathway[1]

The reaction is stoichiometric. For every molecule of KIC converted to Leucine, one molecule of Glutamate is converted to


-Ketoglutarate (

-KG).[1]

BCAT_Pathway KIC [1-13C]$alpha$-KIC (Substrate) BCAT BCAT1 / BCAT2 (Enzyme) KIC->BCAT Leu [1-13C]Leucine (Product) Glu Glutamate Glu->BCAT BCAT->Leu aKG $alpha$-Ketoglutarate BCAT->aKG

Figure 1: The BCAT-catalyzed transamination.[1][4] The C1 label (blue) is retained in the product Leucine (green), allowing MRI detection of enzymatic activity.[1]

Materials & Reagents

Precursor Formulation

The preparation of the sample for DNP is critical. [1-13C]KIC is typically a liquid at room temperature, allowing for a "neat" preparation without glassing solvents (like glycerol), which maximizes substrate concentration.[1]

ComponentSpecificationRoleConcentration (Typical)
Substrate [1-13C]

-Ketoisocaproic Acid (Sodium Salt or Free Acid)
Metabolic ProbeNeat (~7.5 M)
Radical OX063 Trityl RadicalSource of Electrons for DNP15 mM
Paramagnetic Agent Gd-DOTA (e.g., ProHance)Enhances Solid-State Polarization1–2 mM
Dissolution Media
  • Base: NaOH (to neutralize the acid if using free acid form).[1]

  • Buffer: 40 mM Tris or Phosphate buffer.

  • Chelator: 0.1 g/L EDTA (to sequester trace ions).[1]

  • Target pH: 7.4 ± 0.1.

  • Target Temperature: 37°C (upon injection).

Experimental Protocol

Phase 1: Hyperpolarization (DNP)[1][5]

Objective: Achieve >30% liquid-state polarization.

  • Sample Prep: Weigh 30 mg of the [1-13C]KIC preparation (containing OX063 and Gd-DOTA) into a DNP sample cup.

  • Freezing: Insert the sample into the DNP polarizer (e.g., SPINlab or HyperSense) and freeze at roughly 1.2–1.4 K.

  • Irradiation: Irradiate with microwaves at the optimum frequency for the trityl radical (typically ~94.005 GHz for 3.35 T systems, or ~188 GHz for 7 T systems).[1]

  • Build-up: Monitor the build-up curve. Saturation typically occurs between 45–60 minutes .[1]

  • Dissolution: Rapidly dissolve the frozen sample with 4–5 mL of superheated dissolution media.

  • QC Check: Immediately measure pH and temperature. Use a polarimeter or benchtop NMR to verify polarization if a QA aliquot is taken.[1]

Phase 2: Animal Preparation[1]

Objective: Ensure physiological stability for metabolic uptake.

  • Anesthesia: Induce with 2-3% isoflurane; maintain at 1-1.5%.[1]

  • Cannulation: Cannulate the tail vein (mice/rats) for rapid bolus injection.[1] Secure the line to prevent displacement during the MRI scan.

  • Monitoring: Monitor respiration rate and body temperature. Maintain body temp at 37°C using a warm air system or water bed.[1]

    • Note: BCAT activity is temperature-dependent.[1] Hypothermia will artificially lower the conversion rate.[1]

Phase 3: MRI Acquisition[1]

Objective: Capture the dynamic conversion of KIC to Leucine.

  • Coil Setup: Use a dual-tuned

    
     volume coil or a 
    
    
    
    surface coil placed over the tumor/organ of interest.[1]
  • Anatomical Reference: Acquire high-resolution T2-weighted

    
     images for localization.
    
  • Injection: Inject the hyperpolarized [1-13C]KIC bolus (dose: ~0.1 mmol/kg) over 3–5 seconds .

  • Spectroscopic Imaging Sequence:

    • Type: 2D Chemical Shift Imaging (CSI) or Slice-Selective Dynamic Spectroscopy.[1]

    • Start Time: 20 seconds post-injection (to allow biodistribution).[1][3][5][6]

    • Flip Angle: 10°–20° (variable flip angle schemes are superior for preserving magnetization).[1]

    • TR (Repetition Time): 1000 ms (temporal resolution).

    • Duration: 60–90 seconds.[1]

Key Resonances (approximate at 3T/7T):

  • [1-13C]KIC: ~172 ppm[1]

  • [1-13C]Leucine: ~176 ppm[1]

  • [1-13C]Pyruvate (Reference): ~171 ppm (if co-injected)[1]

Phase 4: Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: DNP Prep cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Analysis Step1 Mix KIC + OX063 + Gd Step2 Polarize (1.4K, 1 hr) Step1->Step2 Step3 Dissolution (NaOH/Buffer) Step2->Step3 Step4 Tail Vein Injection (t=0s) Step3->Step4 < 10s Transfer Step5 Biodistribution (Wait 15-20s) Step4->Step5 Step6 Acquire 13C CSI (t=20-80s) Step5->Step6 Step7 Spectral Processing (Phase/Baseline) Step6->Step7 Step8 Calculate AUC Ratio (Leu / KIC) Step7->Step8 Step9 Kinetic Modeling (k_KIC-Leu) Step8->Step9

Figure 2: End-to-end workflow from sample preparation to kinetic modeling.

Data Analysis & Validation

Metric Calculation

The primary readout is the conversion rate of KIC to Leucine.

  • Ratio Method: Calculate the ratio of the area under the curve (AUC) for Leucine vs. total carbon signal or KIC signal.[1]

    
    [1]
    
  • Kinetic Modeling (

    
     equivalent):  Fit the dynamic data to a two-site exchange model to derive the apparent rate constant 
    
    
    
    .[1] This is more robust against perfusion differences than simple ratios.[1]
Self-Validating Controls
  • Internal Control: In tumor studies, compare the Tumor ROI (Region of Interest) vs. Contralateral Normal Brain/Tissue.[1] Normal brain tissue has low BCAT activity compared to IDH-wildtype gliomas.[1]

  • Phantom Validation: Include a

    
    C-urea phantom in the field of view to correct for transmit/receive variations and frequency drift.
    
  • T1 Check: If the signal decays too fast (<30s), check for paramagnetic impurities (O2 or Gd) in the dissolved solution.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Polarization (<15%) Radical degradation or improper microwave frequency.[1]Use fresh OX063; sweep microwave frequency on the polarizer.[1]
No Leucine Signal Low BCAT expression or scan started too early/late.Verify tumor model BCAT status; adjust start time to 20s post-injection.
B0 Inhomogeneity Poor shimming.[1]Perform localized shimming on the tumor volume before injection.[1]

References

  • Karlsson, M., et al. (2010).[1][2][5][6] "Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors." Cancer Research.[1][2]

  • Butt, S. A., et al. (2012).[1][2][3] "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C magnetic resonance spectroscopic imaging." Journal of Cerebral Blood Flow & Metabolism.

  • Tischfield, D., et al. "Hyperpolarized Imaging of BCAT1 for Targeted Hepatocellular Carcinoma Therapy."[1][4] University of Pennsylvania / ISMRM.[1]

  • Chaumeil, M. M., et al. (2014).[1] "Hyperpolarized 13C MR imaging detects Warburg effect and induction of mitochondrial apoptosis in vivo."[1] Molecular Imaging and Biology.

Sources

Method

Dissolution methods for 4-Methyl-2-oxopentanoic-1-13C acid in sterile media

Application Note: Sterile Dissolution and Preparation of 4-Methyl-2-oxopentanoic-1-13C Acid Executive Summary 4-Methyl-2-oxopentanoic-1-13C acid (also known as -Ketoisocaproic acid-1-13C or KIC-1-13C) is a critical metab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sterile Dissolution and Preparation of 4-Methyl-2-oxopentanoic-1-13C Acid

Executive Summary

4-Methyl-2-oxopentanoic-1-13C acid (also known as


-Ketoisocaproic acid-1-13C or KIC-1-13C) is a critical metabolic tracer used in metabolic flux analysis and hyperpolarized 

C-MRI to probe branched-chain amino acid (BCAA) metabolism. As an

-keto acid, it presents unique handling challenges: it is prone to oxidative decarboxylation (losing the

C label as

CO

) and exhibits significant acidity (pKa

3.5), which can disrupt physiological media if not properly neutralized.

This guide provides high-fidelity protocols for dissolving and sterilizing KIC-1-13C for cell culture and in vivo applications, ensuring isotopic integrity, physiological compatibility, and sterility.

Pre-Formulation Analysis & Chemical Properties

Before initiating dissolution, researchers must understand the physicochemical constraints of the compound.

PropertyValueImplication for Protocol
IUPAC Name 4-Methyl-2-oxopentanoic acidPrecursor to Leucine via transamination.
Label Position C1 (Carboxyl)Critical Risk: Decarboxylation releases the label as gas (

CO

).
Physical State Liquid (Viscous oil) or Low-Melting SolidDensity

1.05 g/mL.[1] Weighing by mass is more accurate than volume.
pKa

3.5 (Carboxyl)
Highly acidic.[2][3] Must be neutralized to pH 7.4 prior to biological contact.
Solubility Water: >90 mg/mLHighly soluble in aqueous media; no organic co-solvents (DMSO) needed.
Stability Heat & Oxidant SensitiveDo NOT Autoclave. Use cold filtration. Avoid vigorous vortexing (oxidation).

Protocol A: Preparation of 100 mM Neutralized Stock Solution (Cell Culture)

Context: This protocol creates a concentrated, sterile, pH-neutral stock solution suitable for spiking into cell culture media (e.g., DMEM, RPMI) without altering the medium's pH or carbonate buffer system.

Materials:

  • KIC-1-13C (Neat liquid/solid)

  • Sterile Water for Injection (WFI) or HPLC-grade water

  • 1.0 M NaOH (Sterile filtered)

  • 0.22

    
    m Polyethersulfone (PES) Syringe Filter (Low protein binding, low hold-up volume)
    
  • Sterile 15 mL conical tubes

Step-by-Step Methodology:

  • Mass Quantification:

    • Place a sterile 15 mL tube on an analytical balance. Tare.

    • Using a glass Pasteur pipette (plastic may leach), transfer approx. 130 mg (1 mmol) of KIC-1-13C into the tube. Record exact mass.

    • Calculation:

      
      
      
  • Initial Dissolution (Acidic Phase):

    • Add sterile water to reaches 80% of the calculated final volume.

    • Note: The solution will be acidic (pH ~2-3). Do not add buffer yet; buffers have low capacity at this pH.

  • Controlled Neutralization (The "Titration" Step):

    • Critical Step: While gently swirling, add 1.0 M NaOH dropwise.

    • Monitor pH using a micro-pH probe or by spotting 1

      
      L on pH paper.
      
    • Target pH: 7.0 – 7.4 .[4]

    • Warning: Overshooting pH (> 9.0) promotes keto-enol tautomerization and potential racemization or degradation. If pH > 8.0, back-titrate immediately with dilute HCl.

  • Volume Adjustment:

    • Add sterile water to reach the final calculated volume.[4]

    • Optional: For long-term stability, add HEPES to a final concentration of 10-25 mM to lock pH.

  • Sterilization:

    • Draw solution into a sterile syringe.

    • Attach a 0.22

      
      m PES filter.
      
    • Dispense into sterile cryovials.

  • Storage:

    • Store at -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).

Protocol B: Preparation for Hyperpolarized C-MRI (Dissolution DNP)

Context: In Dissolution Dynamic Nuclear Polarization (d-DNP), the compound is frozen, hyperpolarized, and then rapidly dissolved with superheated solvent. This protocol describes the dissolution medium required to neutralize the acid instantly upon ejection from the polarizer.

Mechanism: The dissolution medium must contain a precise stoichiometric excess of base to neutralize the neat acid coming from the polarizer, plus a buffer to hold pH at 7.4.

Dissolution Medium Formulation (Receiving Vessel):

ComponentConcentration (Final in Receiver)Function
TRIS Base 40 - 100 mMHigh-capacity buffer for physiological pH.
NaOH Stoichiometric EquivalentNeutralizes the KIC acid instantly.
EDTA 0.1 mMChelates trace metal ions (paramagnetic impurities shorten T1 relaxation).
NaCl Adjust to ~290 mOsmEnsures isotonicity for IV injection.

Workflow:

  • Calculate Acid Load: Determine the exact moles of KIC-1-13C loaded into the DNP cup (e.g., 20 mg

    
     0.15 mmol).
    
  • Prepare Base: The dissolution fluid (typically 4-5 mL) must contain exactly 0.15 mmol of NaOH (plus slight excess for lines) to convert the acid to Sodium KIC.

  • Rapid Dissolution: The superheated water shoots into the cup, dissolves the frozen KIC, mixes with the base/buffer, and is collected in the receiver.

  • QC Check: Immediately check pH (must be 7.2-7.6) and Temperature (

    
    C) before injection.
    

Visualizations

Figure 1: Sterile Preparation Workflow

This diagram outlines the logical flow for preparing the tracer, emphasizing the critical neutralization step to prevent acid shock.

G Start Weigh KIC-1-13C (Neat Acid) Dissolve Dissolve in 80% Final Vol (Water) Start->Dissolve CheckPH Check pH (Current: ~3.0) Dissolve->CheckPH Neutralize Add 1.0M NaOH Dropwise to pH 7.2 CheckPH->Neutralize Critical Step AdjustVol Adjust to Final Vol (Add Buffer if needed) Neutralize->AdjustVol Filter 0.22 µm PES Filtration AdjustVol->Filter Storage Aliquot & Freeze (-20°C) Filter->Storage

Caption: Workflow for the sterile preparation of KIC-1-13C, highlighting the critical neutralization step prior to filtration.

Figure 2: Metabolic Fate & Label Stability

Understanding the pathway explains why the C1 label is sensitive. The first metabolic step (BCKDH) removes the C1 label.

MetabolicPath Leucine L-Leucine KIC [1-13C] KIC (Tracer) Leucine->KIC Transamination Isovaleryl Isovaleryl-CoA KIC->Isovaleryl Decarboxylation CO2 13CO2 (Gas) KIC->CO2 Label Loss BCAT BCAT (Reversible) BCKDH BCKDH Complex (Irreversible)

Caption: Metabolic pathway of KIC. The BCKDH step irreversibly removes the 1-13C label as CO2, making this tracer a specific probe for BCKDH flux.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation pH too low (< 4.0)Add dilute NaOH to return to pH 7.0. The salt form is highly soluble.
Yellowing Oxidation / Photo-degradationDiscard. Store future stocks in amber vials away from light.
pH Drift Absorption of atmospheric CO

Use a buffering agent (HEPES/TRIS) rather than just water/NaOH.
Filter Clogging Viscosity or particulatesEnsure compound is fully dissolved before filtering. Warm slightly to 30°C if needed.

References

  • Karlsson, M., et al. (2010). Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate.[5][6] International Journal of Cancer.[5] Link

  • Tickner, B. J., et al. (2023). Efficient SABRE-SHEATH Hyperpolarization of Potent Branched-Chain-Amino-Acid Metabolic Probe [1-13C]ketoisocaproate.[7][8] MDPI. Link

  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.[4]Link

  • FooDB. (2015).[2] Compound Summary: 4-methyl-2-oxopentanoate.[1][2]Link

  • ResearchGate. (2022). Discussion: How do you dissolve chemicals in the culture medium?Link

Sources

Application

Application Note: Real-Time Monitoring of Transamination using Hyperpolarized 4-Methyl-2-oxopentanoic-1-13C Acid

Executive Summary & Scientific Rationale The real-time monitoring of transamination in vivo represents a frontier in metabolic imaging, specifically for characterizing the activity of Branched-Chain Amino Acid Transamina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The real-time monitoring of transamination in vivo represents a frontier in metabolic imaging, specifically for characterizing the activity of Branched-Chain Amino Acid Transaminase (BCAT) . While hyperpolarized [1-13C]pyruvate is the gold standard for glycolytic flux, it does not interrogate amino acid metabolism directly.

4-Methyl-2-oxopentanoic-1-13C acid , commonly known as


-ketoisocaproate (KIC) , is the 

-keto acid analog of leucine.[1] By hyperpolarizing the C1-carbonyl of KIC, we can non-invasively visualize its conversion to [1-13C]leucine.[2] This transformation is exclusively catalyzed by BCAT (isoforms BCAT1/BCAT2), making this probe a highly specific biomarker for BCAT upregulation, which is a prognostic indicator in glioblastoma (GBM), breast cancer, and lymphoma.
Why [1-13C]KIC?
  • Spectral Clarity: The chemical shift dispersion between the substrate ([1-13C]KIC,

    
     ppm) and the product ([1-13C]leucine, 
    
    
    
    ppm) is
    
    
    4.2 ppm. At 3T (32 MHz for 13C), this is
    
    
    135 Hz, allowing for easy spectral resolution without overlap.
  • T1 Relaxation: The C1 carboxyl position has a long longitudinal relaxation time (

    
     s at 3T), sufficient for dissolution-DNP (Dynamic Nuclear Polarization) workflows.
    
  • Direct Readout: Unlike tracers that enter the TCA cycle and dilute the label, the KIC

    
     Leucine exchange is a direct, single-enzyme readout of cytosolic or mitochondrial transamination potential.
    

Mechanism of Action

The core principle relies on the transfer of an amino group from Glutamate to [1-13C]KIC, yielding [1-13C]Leucine and


-Ketoglutarate (

-KG). This reaction is reversible but often driven forward in tumors due to high intracellular glutamate pools and BCAT1 overexpression.
Pathway Diagram (Graphviz)

BCAT_Pathway KIC [1-13C]KIC (172.6 ppm) BCAT Enzyme: BCAT (Cofactor: PLP) KIC->BCAT Leu [1-13C]Leucine (176.8 ppm) Glu Glutamate Glu->BCAT BCAT->Leu aKG α-Ketoglutarate BCAT->aKG

Caption: The BCAT-catalyzed transamination. The 13C label (red/green nodes) shifts chemical environment from a keto-acid carbonyl to an amino-acid carboxyl, resulting in a detectable chemical shift change.

Experimental Protocol

This protocol utilizes Dissolution-DNP , the only method currently capable of generating sufficient signal enhancement (>10,000x) for real-time in vivo monitoring of this reaction.

Phase 1: Sample Preparation (The "Slush")

Objective: Create an amorphous glass containing the 13C-probe and electrons (radical) for microwave irradiation.

ComponentConcentration/AmountRole
[1-13C]KIC (Free Acid) 14 M (Neat/Oily liquid)Substrate. The free acid is preferred over the sodium salt for solubility in radicals.
OX063 Trityl Radical 15 mM (final in prep)Source of unpaired electrons for polarization transfer.
Gadolinium (Gd3+) 1-2 mM (Optional)Paramagnetic dopant to shorten electronic T1 and improve DNP efficiency.

Step-by-Step:

  • Weigh 30 mg of [1-13C]KIC free acid into a DNP sample cup.

  • Add the calculated amount of OX063 radical. Note: KIC free acid is a liquid at room temperature and often self-glasses. If crystallization occurs, add 10% w/w glycerol.

  • Sonicate gently to ensure the radical is fully dissolved.

  • Insert into the DNP polarizer (e.g., SPINlab or HyperSense) and freeze immediately.

Phase 2: Hyperpolarization & Dissolution
  • Irradiation: Irradiate at 94 GHz (for 3.35 T) or 188 GHz (for 6.7 T) at roughly 1.2 - 1.4 K.

  • Build-up: Monitor the build-up curve. [1-13C]KIC typically reaches steady-state polarization (P > 20%) in 45–60 minutes .

  • Dissolution Media: Prepare a neutralization buffer in a pressure cooker/heater.

    • Base: NaOH (calculated to neutralize the KIC acid 1:1 molar ratio).

    • Buffer: 40 mM Tris or HEPES, pH 7.4.

    • Chelator: 0.1 g/L EDTA (to sequester trace metals that shorten T1).

  • Dissolution: Rapidly dissolve the frozen sample with superheated buffer.

    • Target Final Concentration: 40–80 mM KIC in the syringe.

    • Target Temperature: 37°C.

    • Target pH: 7.2 – 7.6. Critical: pH < 7.0 accelerates proton exchange and T1 decay; pH > 8.0 is not physiologic.

Phase 3: In Vivo Acquisition (MRI/MRS)

System: 3T or higher Clinical/Preclinical Scanner with a broadband 13C coil.

  • Anesthesia: Maintain animal/subject temperature. Hypothermia reduces enzyme kinetics.

  • Sequence Setup:

    • Type: Dynamic Slice-Selective Spectroscopy (or CSI for spatial mapping).

    • Flip Angle: 10°–15° (variable flip angle schemes are superior to preserve magnetization).

    • TR (Repetition Time): 1000 ms (1 second).

    • Bandwidth: Sufficient to cover 200 ppm (approx 6400 Hz at 3T) to see urea/lactate references if used.

  • Injection:

    • Inject bolus (approx 12-15 µL/g body weight for mice) via tail vein over 10–12 seconds.

    • Start acquisition at the start of injection (t=0).

Phase 4: Data Interpretation

The resulting spectra will show a decay of the KIC peak (172.6 ppm) and the metabolic production and subsequent decay of Leucine (176.8 ppm).

Metric for Analysis: The conversion rate constant,


 (KIC 

Leu), is derived by fitting the ratio of the product/substrate curves to a modified Bloch equation model.


Where


 is signal, 

is relaxation rate (

).

Self-Validating Quality Control (QC)

To ensure "Trustworthiness" and reproducibility, every experiment must pass these internal checks:

  • The "Bubbling" Check: Upon dissolution, the solution must be clear and free of undissolved radical clumps.

  • pH Verification: Measure the pH of the remaining solution in the syringe immediately after injection. If pH is outside 7.2–7.8, reject the dataset (T1 values are pH-dependent).

  • Linewidth Test: In the first spectrum (t=0 to t=5s), the [1-13C]KIC peak should have a linewidth (FWHM) < 20 Hz. Broad lines indicate poor shimming or magnetic susceptibility issues from air bubbles, which will obscure the Leucine peak.

  • SNR Threshold: The initial KIC SNR should exceed 100:1. If lower, the polarization failed or transfer time was too long.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Leucine Signal Low BCAT activity or T1 relaxation.1. Check tumor model BCAT expression.2. Shorten transfer time (from polarizer to magnet).3. Ensure animal body temp is 37°C.
Split Peaks B0 Inhomogeneity.Re-shim the magnet (localized higher order shims).
Rapid Signal Decay Paramagnetic impurities.Ensure EDTA is in the dissolution buffer; check radical concentration is not too high in final solution.
Broad Peaks Poor shimming or high viscosity.Ensure dissolution buffer volume is sufficient to dilute the glycerol/glassing agent.

Visualization of Workflow

DNP_Workflow cluster_0 1. Preparation cluster_1 2. Dissolution & Transfer cluster_2 3. Acquisition & Analysis Step1 Mix [1-13C]KIC + Radical (Glassing Matrix) Step2 Freeze at 1.4K Microwave Irradiation Step1->Step2 Step3 Rapid Dissolution (Superheated Buffer + NaOH) Step2->Step3 60 min buildup Step4 Transfer to Magnet (< 15 seconds) Step3->Step4 Step5 Injection (IV) Start Pulse Sequence Step4->Step5 Step6 Detect Peaks: KIC (172.6) & Leu (176.8) Step5->Step6 Step7 Kinetic Modeling (kPL) Step6->Step7

Caption: Operational workflow for Hyperpolarized 13C-KIC experiments, emphasizing the critical time-dependence between dissolution and acquisition.

References

  • Karlsson, M., et al. (2010).[2][3] Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate.[3][4][5] International Journal of Cancer.

  • Chaumeil, M. M., et al. (2012). Hyperpolarized 13C MR spectroscopic imaging can detect the presence of tumor-associated glioblastoma in the murine brain. Neuro-Oncology.

  • Laustsen, C., et al. (2014). Real-time cardiac metabolism assessed with hyperpolarized [1-13C]acetate in a large-animal model. (Methodological reference for DNP protocols). Journal of Cardiovascular Magnetic Resonance.

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS.

  • Commentary: Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent. Molecular Imaging and Contrast Agent Database (MICAD).

Sources

Method

Application Note: Optimizing Radical Concentration for [1-13C]KIC Hyperpolarization

-Ketoisocaproate (KIC) Abstract Hyperpolarized [1-13C] -ketoisocaproate (KIC) is a premier metabolic imaging probe used to assess Branched-Chain Amino Acid Transaminase (BCAT) activity, a biomarker often upregulated in g...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketoisocaproate (KIC)

Abstract

Hyperpolarized [1-13C]


-ketoisocaproate (KIC) is a premier metabolic imaging probe used to assess Branched-Chain Amino Acid Transaminase (BCAT) activity, a biomarker often upregulated in glioblastomas and prostate cancer. The efficacy of the Dynamic Nuclear Polarization (DNP) process depends critically on the concentration of the polarizing agent (radical) within the sample matrix. This guide details the optimization of Trityl OX063 radical concentration to balance solid-state polarization buildup (

) against liquid-state relaxation (

), ensuring maximum magnetization delivery to the biological target.

Introduction: The Physics of Efficiency

In dissolution-DNP, nuclear hyperpolarization is achieved by transferring the high spin polarization of unpaired electrons to


C nuclei via microwave irradiation at cryogenic temperatures (~1.2 K). The radical provides the source of these electrons.

For [1-13C]KIC, the choice of radical concentration is a trade-off governed by three competing factors:

  • Polarization Transfer Rate: Higher radical concentrations increase the electron-nuclear coupling, theoretically speeding up the buildup of nuclear polarization.

  • Paramagnetic Quenching: In the solid state, excessive radical concentration can broaden the EPR line beyond the optimal bandwidth for the "Thermal Mixing" mechanism, reducing maximum achievable polarization (

    
    ).
    
  • Liquid State Relaxation: Upon dissolution, any residual radical acts as a paramagnetic relaxation agent, drastically shortening the

    
     of the hyperpolarized molecule and destroying the signal before image acquisition.
    
The Target Pathway

KIC is transaminated to Leucine by BCAT.[1] The rate of this conversion is the diagnostic metric.

KIC_Metabolism KIC [1-13C] KIC (Substrate) Leucine [1-13C] Leucine (Metabolic Product) KIC->Leucine Transamination Glutamate Glutamate KG alpha-Ketoglutarate Glutamate->KG BCAT Enzyme: BCAT BCAT->KIC

Figure 1: The metabolic fate of hyperpolarized KIC. The conversion rate to Leucine correlates with tumor aggressiveness.

Critical Parameters & Optimization Strategy

Based on field data and literature consensus, the optimal radical concentration for [1-13C]KIC using Trityl OX063 generally falls between 15 mM and 20 mM .

Comparative Analysis of Radical Concentrations[2][3][4]
ParameterLow Conc. (5-10 mM)Optimal (15-20 mM) High Conc. (>30 mM)
Buildup Time (

)
Slow (>90 min)Moderate (45-60 min) Fast (<30 min)
Solid State Polarization (

)
Low (<20%)High (30-45%) Variable (Risk of quenching)
Liquid State

Long (~55s @ 3T)Optimal (~50s @ 3T) Short (<30s) Requires filtration
Glass Quality HighHigh Risk of aggregation/crystallization

Expert Insight: While 30 mM can speed up operations, the loss of signal during the transfer (due to shortened


) often negates the time saved. We recommend 15 mM  as the standard for robust, reproducible experiments.

Detailed Protocol: Preparation and Polarization

This protocol uses Sodium [1-13C]


-ketoisocaproate  and Trityl OX063 . Unlike Pyruvic Acid (which is a liquid), KIC is a salt and requires a glassing solvent.
Phase 1: Reagent Preparation

Materials:

  • Sodium [1-13C]KIC (Isotopic enrichment >99%)

  • Trityl Radical OX063[2][3][4][5][6][7]

  • Gadolinium Chelate (e.g., ProHance or Dotarem, 0.5 M stock)

  • Solvent Matrix: Glycerol : Water (1:1 w/w) or DMSO : Water (depending on local safety protocols; Glycerol is preferred for biocompatibility).

Step-by-Step Formulation (Standard 100 mg Scale):

  • Matrix Preparation: Prepare a 1:1 (weight ratio) mixture of Glycerol and high-purity water. Vortex until homogenous.[8]

  • Radical Stock (Optional but recommended): Instead of weighing sub-milligram amounts of radical for every sample, prepare a concentrated stock solution of OX063 in the matrix (e.g., 20 mM) if you plan to run multiple samples. However, for highest accuracy, fresh weighing is preferred.

  • Sample Mixing:

    • Weigh 35 mg of Sodium [1-13C]KIC into a microcentrifuge tube.

    • Add 65 mg (approx 55

      
      L) of the Glycerol/Water matrix.
      
    • Target KIC Concentration: This results in approx 3.5 M KIC (high concentration is vital for SNR).

  • Radical Addition:

    • Add Trityl OX063 to achieve 15 mM in the final volume.[7]

    • Calculation: For ~80

      
      L total sample volume, this requires ~1.7 mg of OX063 (MW ~1400  g/mol ).
      
  • Gadolinium Doping:

    • Add Gd-chelate to a final concentration of 1.5 mM .

    • Volume: Add ~0.25

      
      L of 0.5 M commercial Gd contrast agent.
      
  • Homogenization: Sonicate the mixture gently (bath sonicator) at 35°C for 5-10 minutes until the solution is optically clear. Cloudiness indicates poor glass formation and will fail in the polarizer.

Phase 2: DNP Polarization
  • Loading: Pipette the sample (approx 40-100

    
    L) into the DNP sample cup.
    
  • Freezing: Insert the sample wand into the polarizer (e.g., HyperSense or SPINlab). The sample will flash-freeze.

  • Irradiation:

    • Temperature: 1.2 - 1.4 K.

    • Microwave Frequency: 94.100 - 94.150 GHz (Optimize for your specific field strength, typically 3.35 T).

    • Power: 100 mW.

  • Monitoring: Observe the

    
    C buildup curve.
    
    • Success Criterion: The signal should follow an exponential growth curve. Wait for 3-5 time constants (

      
      ), typically 45-60 minutes.
      

DNP_Workflow cluster_prep Phase 1: Preparation cluster_dnp Phase 2: Polarization cluster_dissolution Phase 3: Dissolution Node1 Mix KIC + Glycerol/Water Node2 Add 15 mM OX063 + 1.5 mM Gd Node1->Node2 Node3 Sonicate -> Clear Glass Node2->Node3 Node4 Flash Freeze (1.4 K) Node3->Node4 Node5 MW Irradiation (94 GHz) Node4->Node5 Node6 Monitor Buildup (~60 min) Node5->Node6 Node7 Rapid Dissolution (Superheated Buffer) Node6->Node7 Node8 QC: pH, Temp, Volume Node7->Node8

Figure 2: End-to-end workflow for [1-13C]KIC hyperpolarization.

Dissolution and Quality Control

The transition from solid to liquid is the most vulnerable step.

Dissolution Media:

  • Buffer: 40 mM Tris or Phosphate buffer (pH 7.6).

  • EDTA: 0.3 mM (Chelates free Gd, preventing

    
     shortening).
    
  • Volume: Typically 4-5 mL (aiming for final KIC concentration of ~10-20 mM).

Procedure:

  • Pressurize dissolution module (approx 10 bar).

  • Heat solvent to ~170°C.

  • Trigger dissolution. The hot solvent flushes the frozen sample into the receiver vessel.

  • CRITICAL: If using high radical concentrations (>20 mM), pass the solution through a hydrophobic filter cartridge (e.g., C18) immediately upon output to remove the trityl radical. Note: OX063 is water-soluble, so filtration is difficult; dilution is the primary defense against relaxation.

Quality Control (QC) Checklist:

  • pH: Must be 7.2 - 7.8 (Physiological).

  • Temperature: 37°C ± 2°C.[9]

  • Concentration: Verify via standard spectrophotometry or calibrated NMR pulse.

  • Polarization: Measure a low-flip-angle (5°) spectrum immediately. Expected liquid polarization: >25%.[10][11]

Optimization Logic & Troubleshooting

Understanding the causality between variables allows for rapid troubleshooting.

Optimization_Logic Radical Radical Conc. (Input) Buildup Buildup Rate (Solid State) Radical->Buildup Increases MaxPol Max Polarization (Solid State) Radical->MaxPol Optimal at 15mM T1 Relaxation Time (Liquid State) Radical->T1 Decreases (Bad) Gd Gd Doping (1.5 mM) Gd->MaxPol Increases

Figure 3: Causal relationships in DNP optimization. Note the negative impact of high radical concentration on liquid T1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Opaque/White Sample before freezing KIC salt crystallized out of solution.Increase water content in matrix or warm slightly during mixing.
Low Solid State Polarization (<15%) Poor glass formation or incorrect MW frequency.Check optical clarity. Perform MW frequency sweep.
Fast Signal Decay after Dissolution High residual radical or paramagnetic impurities.Ensure EDTA is in dissolution buffer. Reduce initial radical concentration.
Low Final Concentration Dilution volume too high.Adjust dissolution volume or increase initial KIC loading (up to 4M in head).

References

  • Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. Source: National Institutes of Health (NIH) / PMC. Context: Establishes KIC as a metabolic probe and details standard polarization methods. URL:[Link]

  • Developing hyperpolarized metabolic contrast agents at high field dDNP for large animal research. Source: Technical University of Denmark (DTU). Context: Provides "recipes" for KIC preparation, discussing EPA (radical) concentrations of 30 mM for specific large-volume applications. URL:[Link]

  • Electron spin resonance studies of trityl OX063 at a concentration optimal for DNP. Source: Physical Chemistry Chemical Physics (RSC).[5] Context: Defines 15 mM as the physical optimum for Trityl OX063 based on electron relaxation properties. URL:[Link]

  • Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent. Source: Molecular Imaging and Contrast Agent Database (MICAD). Context: Detailed protocol for preparing 20 mmol solutions of hyperpolarized KIC. URL:[Link]

  • Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Source: Stanford University / PNAS. Context: Foundational text on the DNP mechanism, radical choices, and glassing matrices.[7] URL:[Link]

Sources

Application

Intravenous injection protocols for hyperpolarized 13C-KIC in rodent models

This Application Note is structured to serve as a definitive technical guide for the preparation and administration of hyperpolarized [1- C] -ketoisocaproate ( C-KIC). It deviates from standard templates to address the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the preparation and administration of hyperpolarized [1-


C]

-ketoisocaproate (

C-KIC). It deviates from standard templates to address the specific physical and biological constraints of hyperpolarized media.

Application Note: Intravenous Injection Protocols for Hyperpolarized C-KIC in Rodent Models

Introduction: The Metabolic Target

Hyperpolarized (HP)


C-MRI allows for real-time monitoring of metabolic fluxes in vivo.[1][2][3] While [1-

C]Pyruvate is the standard for glycolysis (Warburg effect), [1-

C]

-ketoisocaproate (KIC)
provides a unique window into amino acid metabolism.

KIC is the keto-acid analogue of Leucine. In tissue, it is reversibly transaminated to Leucine by Branched-Chain Amino Acid Transferase (BCAT) .[2][4][5][6] This pathway is of critical interest in:

  • Oncology: BCAT is upregulated in glioblastomas and lymphomas (e.g., EL4 models) and is a target of the c-Myc oncogene.[4][6]

  • Neuroscience: BCAT plays a role in glutamate recycling and nitrogen shuttling in the brain.[5]

The Physics Challenge: The longitudinal relaxation time (


) of the C1-carbonyl of KIC is approximately 55 seconds at 9.4T  (longer at lower fields). This provides a strict temporal window: from the moment of dissolution, you have roughly 2-3 minutes  to inject and image before the signal decays to noise.
Metabolic Pathway Diagram

The following diagram illustrates the specific flux probed by this protocol.

BCAT_Pathway KIC [1-13C] KIC (Hyperpolarized) BCAT Enzyme: BCAT (Cytosolic/Mitochondrial) KIC->BCAT Leucine [1-13C] Leucine (Metabolic Product) Glutamate Glutamate Glutamate->BCAT aKG α-Ketoglutarate BCAT->Leucine BCAT->aKG

Figure 1: The reversible transamination of HP


C-KIC to 

C-Leucine coupled with the Glutamate/

-KG pool.

Pre-Protocol: Compound Formulation

Commercially available KIC is typically sold as a sodium salt (Sodium


-ketoisocaproate). Do not use the salt directly for DNP.  Salts crystallize upon freezing, leading to poor glass formation and inefficient polarization. You must convert it to the free acid form (

C-KIC Acid), which is an oil at room temperature and forms a natural glass.
Protocol A: Salt-to-Acid Conversion (The "Oil" Extraction)

Essential for high polarization (>20%).

  • Dissolution: Dissolve 1g of Sodium [1-

    
    C]KIC in 5 mL of distilled water.
    
  • Acidification: Slowly add 6M H

    
    SO
    
    
    
    while stirring until pH < 1.0. The solution will become cloudy as the organic acid separates.
  • Extraction: Add 5 mL of Diethyl Ether. Shake vigorously. The KIC acid will migrate into the ether (top) phase.

  • Separation: Collect the ether phase.

  • Drying: Add anhydrous Magnesium Sulfate (MgSO

    
    ) to the ether phase to remove residual water. Filter off the solid MgSO
    
    
    
    .
  • Evaporation: Remove the ether using a rotary evaporator or a stream of nitrogen gas.

    • Result: A viscous, clear/yellowish oil (

      
      C-KIC Acid). Store at -20°C.
      

DNP Sample Preparation

This step prepares the "sample cup" for the polarizer (e.g., HyperSense, SPINlab).

ComponentConcentration/AmountFunction
[1-

C]KIC Acid
~40-50 mg (approx 35 µL)Metabolic Substrate
Radical (OX063) 15 mMSource of electrons for DNP
Gd-DOTA 1.0 - 1.5 mMReduces

buildup time (optional but recommended)

Procedure:

  • Weigh the KIC acid oil.

  • Add the trityl radical (OX063) directly to the oil. It requires sonication and gentle heating (40°C) to dissolve fully. Note: KIC acid is the solvent; no glycerol/glycol is needed.

  • Add Gd-DOTA (e.g., 1 µL of a 50 mM stock per 40 mg sample).

  • Load into the DNP sample cup and freeze immediately in liquid nitrogen or insert into the polarizer.

Dissolution and Neutralization

The goal is to produce a physiological solution (pH 7.4, ~37°C) from the frozen acid.

  • Target Concentration: 40–80 mM (in the syringe).

  • Target pH: 7.4 ± 0.2.

The Stoichiometry Trap: Unlike Pyruvate, KIC acid is hydrophobic. It requires a precise base equivalent to neutralize or it may precipitate or remain oily.

Dissolution Media Recipe (for 4 mL output):

  • Base: NaOH (Calculate 1.05 molar equivalents relative to the KIC acid mass).

  • Buffer: 40 mM Tris or HEPES (to stabilize pH).

  • Chelator: 0.3 mM EDTA (to sequester trace paramagnetic ions).

  • Solvent: D

    
    O or H
    
    
    
    O. (D
    
    
    O extends the
    
    
    slightly but is expensive; H
    
    
    O is standard).

Example Calculation: If you polarized 40 mg of KIC Acid (MW ≈ 131 g/mol ):




Prepare 4 mL of dissolution media containing exactly 0.305 mmol NaOH.

Intravenous Injection Protocol (Rodent)

This is the critical "race against time."

A. Animal Preparation (Pre-Scan)
  • Anesthesia: Isoflurane (1.5–2.0%) in O

    
    .[7]
    
  • Cannulation: Insert a 24G (rat) or 27-30G (mouse) catheter into the lateral tail vein.

    • Critical Step: Test patency with saline. Secure the line firmly with tape.

    • Dead Volume: Measure the dead volume of your extension tubing (typically 100–150 µL).

  • Positioning: Place animal in the MRI coil. Ensure the tail line is accessible without moving the coil.

  • Reference Scan: Acquire a proton (

    
    H) anatomical image to localize the tumor or organ of interest.
    
B. The Injection Workflow

Timing:


 is the moment the sample dissolves.
Time (s)ActionNotes
T=0 Dissolution High-pressure steam/solvent flush.
T=5 Transfer & QC Sample arrives in receiver vessel. Quickly check volume/clarity.
T=10 Load Syringe Draw up required dose (avoid bubbles).
T=20 Start Injection Connect to tail vein line.
T=32 End Injection Follow with saline flush (dead volume).
T=35 Start Acquisition Trigger MRI sequence.

Dosing & Rates:

  • Mice (25g):

    • Volume: 200 – 300 µL.

    • Rate: 15–20 µL/sec (Total injection time ~12–15s).

    • Warning: Too fast (>25 µL/s) causes pulmonary edema or tail vein rupture. Too slow wastes polarization.

  • Rats (250g):

    • Volume: 1.5 – 2.5 mL.

    • Rate: ~150 µL/sec (Total injection time ~10–12s).

The "Chaser" Flush: Because the catheter holds ~100 µL, you must inject a saline "chaser" immediately after the KIC to push the active agent into the circulation.

  • Mouse Chaser: 150 µL saline.

  • Rat Chaser: 500 µL saline.

Data Acquisition & Validation

Sequence Selection

Use a Slice-Selective Spectroscopy (CSI) or Spectral-Spatial Excitation sequence.

  • Flip Angle: 10°–20° (variable flip angle schemes are superior to preserve magnetization).

  • TR (Repetition Time): 1–3 seconds (matches the metabolic conversion rate).

Spectral Validation (Quality Control)

Upon processing the data, verify the chemical shifts relative to the KIC peak.

MetaboliteChemical Shift (

)
Notes
[1-

C]KIC
172.6 ppm The injected substrate.
[1-

C]Leucine
176.8 ppm The metabolic product (BCAT activity).[8]
[1-

C]Pyruvate
171.0 ppmOnly if co-injected (common reference).
Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (T=0 to 60s) Salt KIC Na-Salt Acid KIC Acid (Oil) Salt->Acid H2SO4 / Ether Extr. DNP_Mix DNP Mix (Acid + Radical) Acid->DNP_Mix Add OX063 Polarizer Polarizer (1.4K, 3.35T) DNP_Mix->Polarizer Dissolution Dissolution (NaOH/Tris) Polarizer->Dissolution T=0s Injection IV Injection (Tail Vein) Dissolution->Injection T=20s QC QC Check (pH, Vol, Temp) Dissolution->QC MRI MRI Acquisition (CSI Sequence) Injection->MRI T=35s QC->Injection Pass

Figure 2: End-to-end workflow from chemical formulation to in vivo acquisition.

Troubleshooting & Expert Tips

  • Low Polarization (<15%):

    • Cause: Residual water in the KIC acid or poor glassing.

    • Fix: Ensure rigorous drying with MgSO

      
       during the ether extraction phase.
      
  • Animal Death upon Injection:

    • Cause: Ion imbalance (too much EDTA) or pH shock.

    • Fix: Double-check NaOH calculations. Measure pH of the "waste" shot before injecting the animal. Ensure solution temperature is <40°C.

  • No Leucine Signal:

    • Cause: Tumor necrosis or low BCAT expression.

    • Check: Verify KIC delivery by looking for the KIC peak in the tumor voxel. If KIC is there but Leucine is absent, the metabolic activity is low.

References

  • Karlsson, M., et al. (2010).[2] "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer, 127(3), 729–736.

  • Chaumeil, M. M., et al. (2012). "Hyperpolarized 13C MR spectroscopic imaging can detect the presence of mutations in the isocitrate dehydrogenase 1 gene in glioma." Proceedings of the National Academy of Sciences, 109(20). (Context on KIC/BCAT in glioma).

  • Ardenkjaer-Larsen, J. H., et al. (2003).[2] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences, 100(18), 10158–10163. (Foundational DNP Protocol).

  • Gutierrez, M., et al. (2012). "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C magnetic resonance spectroscopic imaging." Journal of Cerebral Blood Flow & Metabolism, 32, 1508–1514.[5]

  • Commentary on Injection Rates: Standard operating procedures for rodent tail vein injections derived from Magn Reson Med protocols (e.g., Durst et al., 2015).

Sources

Method

Quantification of 13C-Label incorporation into Leucine via NMR spectroscopy

Application Note: Quantification of 13C-Label Incorporation into Leucine via NMR Spectroscopy Abstract This guide details the protocol for quantifying C-label incorporation into Leucine using Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of 13C-Label Incorporation into Leucine via NMR Spectroscopy

Abstract

This guide details the protocol for quantifying


C-label incorporation into Leucine using Nuclear Magnetic Resonance (NMR) spectroscopy. Leucine, a branched-chain amino acid (BCAA), is a critical biomarker for mTORC1 signaling and protein turnover. Accurate quantification of its isotopic enrichment is essential for metabolic flux analysis (MFA) and determining fractional synthetic rates. This protocol prioritizes the 1D 

Spin-Echo Difference
method for high-precision isotopomer analysis and 2D

C HSQC
for resolving complex matrices, ensuring data integrity through self-validating internal standards.

Theoretical Basis & Experimental Strategy

Why Leucine?

Leucine is unique among amino acids due to its specific metabolic entry points. The incorporation of


C labels (typically from [U-

C]Glucose or [3-

C]Pyruvate) into the Leucine backbone reflects mitochondrial activity and BCAA catabolism/anabolism.
  • 
    -KIC Pathway:  Leucine is in rapid equilibrium with 
    
    
    
    -ketoisocaproate (
    
    
    -KIC).
  • Methyl Group Sensitivity: The two

    
    -methyl groups of Leucine appear as distinct doublets in 
    
    
    
    H NMR (approx. 0.96 ppm), offering high sensitivity for detecting
    
    
    C satellites.
The NMR Advantage

Unlike Mass Spectrometry (MS), which measures mass isotopomer distributions (MIDs), NMR provides positional isotopomer information. It can distinguish whether the label is at the


, 

, or methyl positions, which is vital for reconstructing precise metabolic pathways.
Measurement Modalities
  • Method A: 1D

    
    H with 
    
    
    
    C Satellites (Quantitative Gold Standard):
    Uses the heteronuclear spin coupling (
    
    
    ) to resolve
    
    
    C-bound protons from
    
    
    C-bound protons.
  • Method B: 2D

    
    H-^{13}$C HSQC (High Specificity):  Used when spectral overlap in 1D is too high. Requires standard curves for absolute quantification.
    

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data output.

Leucine_NMR_Workflow Sample Biological Sample (Cell Lysate/Tissue) Extract Metabolite Extraction (MeOH/Chloroform) Sample->Extract Quench Metabolism Lyophilize Lyophilization & Reconstitution (D2O) Extract->Lyophilize Remove Solvent Acquisition NMR Acquisition (600+ MHz Cryoprobe) Lyophilize->Acquisition Add DSS Std Process Spectral Processing (Phasing/Baseline) Acquisition->Process FT & Apodization Quant Quantification (Satellite Integration) Process->Quant Calc % Enrichment

Caption: End-to-end workflow for 13C-Leucine NMR analysis. Colors denote process stages: Blue (Prep), Red (Extraction), Yellow (Stabilization), Green (Data Gen), Grey/Black (Analysis).

Detailed Protocol

Reagents & Standards
  • Extraction Solvent: Methanol:Chloroform:Water (2:2:1.8 ratio).

  • NMR Solvent: 99.9% Deuterium Oxide (

    
    ).
    
  • Internal Standard: 0.5 mM DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
    ) and quantification.
    
  • pH Buffer: Phosphate buffer (100 mM, pH 7.4, uncorrected for deuterium isotope effect).

Sample Preparation (Self-Validating Step)

Validation Check: To ensure complete protein precipitation, the supernatant must be clear. If cloudy, re-centrifuge at higher speed (15,000 x g).

  • Harvest: Rapidly quench cells/tissue in liquid nitrogen.

  • Lysis: Add 4 mL/g tissue of ice-cold Methanol/Chloroform (2:1). Homogenize.

  • Phase Separation: Add ice-cold water (ratio adjusts to 2:2:1.8). Vortex 1 min.

  • Centrifugation: Spin at 4,000 x g for 15 min at 4°C.

  • Collection: Collect the upper aqueous phase (contains Leucine).

  • Drying: Lyophilize to a powder. Avoid heat to prevent degradation.

  • Reconstitution: Dissolve in 600

    
    L 
    
    
    
    buffer containing 0.5 mM DSS.
NMR Acquisition Parameters

Instrument: 600 MHz spectrometer (or higher) with CryoProbe is recommended for sensitivity.

Experiment A: 1D


H Spectrum (Quantitative) 
  • Pulse Sequence: zg30 or noesygppr1d (with water suppression).

  • Relaxation Delay (D1): 5 x

    
     (approx. 10-15 seconds) to ensure full relaxation for quantitative accuracy.
    
  • Scans (NS): 128–256 (depends on concentration).

  • Spectral Width: 12 ppm.[1]

Experiment B: 2D


H-^{13}$C HSQC (Specific) 
  • Pulse Sequence: hsqcetgpsisp2 (Sensitivity enhanced, gradient selection).

  • Points: 2048 (F2) x 256 (F1).

  • Non-Uniform Sampling (NUS): 25-50% allowed if high resolution is needed.

Data Analysis & Quantification

Leucine Chemical Shifts (Reference)

Use this table to assign peaks in your spectrum. Values are for


 at pH 7.4.[2]
PositionAtom

C Shift (ppm)

H Shift (ppm)
Multiplicity (

H)
Backbone

-CH
54.63.74dd
Sidechain

-CH2
41.81.70m
Sidechain

-CH
26.21.65m
Methyl

-CH3
24.10.96d
Methyl

-CH3
22.80.92d
Calculating Fractional Enrichment (FE)

The most robust method uses the


C-satellite peaks  visible in the 1D 

H spectrum of the methyl groups (

0.96 ppm).

The Formula:



  • 
     : Integral of one of the 
    
    
    
    C satellite peaks (the doublet is split by
    
    
    Hz).
  • 
     : Integral of the central 
    
    
    
    C-bound peak.
  • Note: The factor of 2 accounts for the fact that the satellite intensity is split into two wings (upfield and downfield).

Correction for Natural Abundance: Subtract 1.1% from the calculated FE to determine the net incorporation from the tracer.

Pathway Visualization

Understanding where the label ends up is crucial. The diagram below illustrates the flow from Glucose to Leucine.

Leucine_Pathway cluster_mito Mitochondria Glucose [U-13C] Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH KIV alpha-Ketoisovalerate (KIV) Pyruvate->KIV Valine Pathway KIC alpha-Ketoisocaproate (KIC) KIV->KIC Chain Elongation (+Acetyl-CoA) Leucine 13C-Leucine KIC->Leucine Transamination (BCAT)

Caption: Metabolic route of 13C label transfer from Glucose to Leucine. KIC is the immediate keto-acid precursor.

Troubleshooting & Self-Validation

A self-validating protocol requires internal checks. Use this table to diagnose spectral anomalies.

SymptomProbable CauseCorrective Action
Broad Lines (>1 Hz) Poor Shimming or AggregationRe-shim on D2O lock. Check pH (precipitates at pI).
Missing Satellites Low Sensitivity or Low EnrichmentIncrease scans (NS). Verify tracer concentration in media.[3]
Phase Distortion First point corruption (FID)Apply backward linear prediction or adjust phase manually.
Baseline Roll Acoustic ringing or filter widthUse baseopt (Bruker) or polynomial baseline correction.
Shift Drift pH variationCheck DSS reference. Ensure buffer capacity is sufficient.

References

  • Fan, T. W-M., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 92, 18-53.[4] Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Link

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry, 232(2), 433-448. Link

  • Kikuchi, J., et al. (2016). Advanced NMR Approaches for Plant Metabolomics. Annual Review of Plant Biology, 67, 419-442. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving T1 relaxation times of 4-Methyl-2-oxopentanoic-1-13C acid

Technical Support Center: Hyperpolarized [1-13C] -Ketoisocaproate (KIC) Core Directive & Executive Summary Welcome to the Advanced Applications Support Center. You are likely accessing this guide because your hyperpolari...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hyperpolarized [1-13C] -Ketoisocaproate (KIC)

Core Directive & Executive Summary

Welcome to the Advanced Applications Support Center. You are likely accessing this guide because your hyperpolarized [1-13C]


-ketoisocaproate (KIC) experiments are suffering from rapid signal decay, limiting your window for metabolic mapping of Branched-Chain Amino Acid Transferase (BCAT) activity.

As a Senior Application Scientist, I will guide you through the physics and chemistry required to extend the longitudinal relaxation time (


) of this probe. The 

of the C1-carboxyl spin is the fundamental currency of your experiment; without it, the hyperpolarized state (typically enhanced by

) vanishes before perfusion into the target tissue occurs.

The Baseline: At 3.0 T and


C, a well-prepared sample of [1-13C]KIC in aqueous buffer should exhibit a 

of approximately 55–65 seconds . If your values are consistently below 45 seconds , you have a contamination or environmental issue.

Troubleshooting Guide (Q&A)

Category A: Rapid Signal Loss (Short T1)

Q1: My measured T1 immediately after dissolution is < 40 seconds. Is my compound degrading? A: It is unlikely to be chemical degradation if the pH is neutral. The most common culprit for drastically shortened


 is paramagnetic relaxation .
  • Diagnosis: You likely have residual trityl radical or Gadolinium (Gd) chelate in your dissolved solution.

  • Mechanism: Unpaired electrons have a gyromagnetic ratio

    
    660x greater than protons.[1] Even micromolar concentrations of residual radical can induce massive dipolar relaxation, destroying nuclear polarization.
    
  • Solution:

    • Filtration: Ensure your dissolution path includes a 0.2

      
      m filter to remove precipitated radical (if using water-insoluble radicals).
      
    • Chelation Check: If using Gd-DOTA (Dotarem) to enhance solid-state polarization, you must account for it in the liquid state. While Gd shortens

      
      , its effect is concentration-dependent. Dilution during dissolution (typically 100x) usually renders it negligible, but if your dissolution volume is low, Gd concentration remains high.
      
    • Oxygen: Degas your neutralization buffer. Dissolved paramagnetic oxygen (

      
      ) can reduce 
      
      
      
      by 10-15%.

Q2: The signal vanishes during transfer from the polarizer to the scanner. Why? A: You are likely traversing a low magnetic field region without a magnetic transfer tunnel.

  • Mechanism: At very low fields (Earth's field,

    
    50 
    
    
    
    T), the Larmor frequency drops. If the correlation time of molecular tumbling matches this frequency, scalar relaxation and other efficient relaxation pathways open up. Furthermore, at zero field, nuclear spins can mix, leading to coherent polarization loss.
  • Protocol Fix: Use a magnetic transfer tunnel or a handheld magnetic carrier (approx. 10–50 mT) to maintain a quantization axis during transport.

Category B: Optimization & Chemistry

Q3: Can I use deuterated solvents to improve T1? A: Yes, this is a high-yield optimization.

  • Logic: The dominant relaxation mechanism for the C1 carboxyl is Chemical Shift Anisotropy (CSA) at high fields, but Dipolar Coupling to nearby protons contributes significantly at lower fields and during transfer.

  • Recommendation: Dissolving the hyperpolarized sample in a

    
    -based buffer (instead of 
    
    
    
    ) eliminates solvent-solute dipolar interactions.
  • Expected Gain: 10–20% increase in

    
    .
    

Q4: Does pH affect the T1 of KIC? A: Yes. The pKa of


-ketoisocaproate is approximately 4.5.
  • Target: Aim for pH 7.4 – 7.8 .

  • Risk: At acidic pH (< 5), proton exchange rates increase, and the molecule may exist in equilibrium with its hydrate form, which has different relaxation properties. Furthermore, injection of acidic solutions is non-physiological and can alter local perfusion.

Experimental Protocols

Protocol 1: Optimal DNP Sample Preparation

Objective: Maximize solid-state polarization while ensuring a clean liquid state.

  • Precursor: Use [1-13C]

    
    -ketoisocaproic acid (Free Acid form).
    
    • Note: If you only have the Sodium Salt, you must acidify it with

      
       and extract with diethyl ether to get the oil form. The salt does not glass well.
      
  • Radical Doping:

    • Mix the KIC oil with 15 mM OX063 (Trityl radical).[2]

    • Add 1.0 – 1.5 mM Gd-DOTA (e.g., Dotarem).

    • Why Gd? It shortens the electronic

      
       (
      
      
      
      ), allowing faster microwave sweeping and polarization buildup (Thermal Mixing effect).
  • Polarization:

    • Temperature: 1.4 K (or lower).[3]

    • Field: 3.35 T (or 5 T depending on polarizer).

    • Microwave Frequency: Optimized to the radical (typically ~94 GHz for 3.35 T).

    • Time: 45–60 minutes until saturation.

Protocol 2: Dissolution & QC

Objective: Safe delivery with preserved hyperpolarization.

  • Dissolution Media:

    • 40 mM Phosphate buffer + NaOH (calculated to neutralize the specific mass of KIC acid).

    • EDTA (0.1 g/L): To chelate any free trace metal ions.

  • Procedure:

    • Rapidly dissolve the frozen sample with superheated buffer (

      
      C, 10 bar).
      
    • Flush through a receiver containing a magnetic catch (if using magnetic filtration) or a mechanical filter.

  • QC Measurement:

    • Immediately draw 0.5 mL into a tube.

    • Place in a benchtop NMR (1 T or similar) or the scanner.

    • Acquire a low-flip-angle pulse (

      
      ) every 3 seconds.
      
    • Fit the exponential decay to calculate

      
      .
      

Data & Reference Tables

Table 1: Estimated T1 Values of [1-13C]KIC under various conditions (Values are approximate based on field-dependent relaxation theory and literature)

Field Strength (

)
SolventConditionEstimated

(s)
Dominant Mechanism
0.00005 T (Earth) H2OTransport< 5 sScalar / Dipolar
3.0 T H2OClinical MRI55 - 65 s CSA + Dipolar
3.0 T D2OOptimized65 - 75 s CSA
9.4 T H2OPreclinical~55 sCSA (increases with

)
14.1 T H2OHigh Res NMR~40 sCSA

Table 2: Chemical Shift References (for in vivo separation)

MetaboliteChemical Shift (

, ppm)
Note
[1-13C]KIC 172.6Substrate
[1-13C]Leucine 176.8Product (BCAT activity)
[1-13C]Pyruvate 171.0Common co-agent

Visualizations

Diagram 1: Relaxation Mechanisms & Mitigation

This diagram illustrates the competing forces degrading your signal and how to block them.

RelaxationMechanisms Signal Hyperpolarized 13C Signal Dipolar Dipolar Coupling (1H - 13C) Dipolar->Signal Decays Paramagnetic Paramagnetic Relaxation (Unpaired Electrons) Paramagnetic->Signal Rapid Decay CSA Chemical Shift Anisotropy (CSA) CSA->Signal Decays at High Field SolventH Solvent Protons (H2O) SolventH->Dipolar Radicals Residual Trityl/Gd Radicals->Paramagnetic Oxygen Dissolved O2 Oxygen->Paramagnetic Field High Magnetic Field (>3T) Field->CSA Deuteration Solution: Use D2O Buffer Deuteration->Dipolar Reduces Filtration Solution: Filtration & Degassing Filtration->Paramagnetic Eliminates

Caption: Hierarchy of relaxation mechanisms affecting [1-13C]KIC. Blue boxes indicate intervention points.

Diagram 2: Optimized Experimental Workflow

Workflow cluster_QC Quality Control Prep 1. Sample Prep (KIC Acid + Trityl + Gd) DNP 2. DNP Polarization (1.4K, 3.35T, ~1 hr) Prep->DNP Dissolution 3. Dissolution (Superheated Buffer + NaOH) DNP->Dissolution Transfer 4. Magnetic Transfer (Use Magnetic Carrier!) Dissolution->Transfer Critical T1 Window QC_pH Check pH (7.4) Dissolution->QC_pH QC_Radical Filter Radical Dissolution->QC_Radical Injection 5. In Vivo Injection (Start Scan t=20s) Transfer->Injection

Caption: Critical path for KIC experiments. The Transfer phase (red) is the most vulnerable point for signal loss.

References

  • Karlsson, M., et al. (2010).[4] "Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors." Cancer Research.

  • Ardenkjaer-Larsen, J. H., et al. (2003).[2] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences.

  • Wang, S., et al. (2019). "Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI." Magnetic Resonance in Medicine.

  • Lerche, M. H., et al. (2014). "NMR Hyperpolarization Techniques for Biomedicine." Chemistry – A European Journal.

  • Comment, A., & Merritt, M. E. (2014). "Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function." Biochemistry.

Sources

Optimization

Technical Support Center: [1-13C]KIC Hyperpolarization &amp; Metabolic Imaging

Here is the technical support guide for troubleshooting [1-13C]KIC hyperpolarization experiments. Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Polarization & Signal Loss in -Ketoisoca...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for troubleshooting [1-13C]KIC hyperpolarization experiments.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Polarization & Signal Loss in


-Ketoisocaproate (KIC) Experiments

Introduction: The KIC Challenge

You are likely here because your [1-13C]KIC signal-to-noise ratio (SNR) is insufficient to resolve the conversion to [1-13C]Leucine in your biological model.

In hyperpolarized metabolic imaging, "Low Signal" is a symptom; the disease could be in the Physics (Solid-state DNP), the Hydrodynamics (Dissolution/Transfer), or the Biology (Enzymatic flux). Unlike Pyruvate, KIC is more sensitive to preparation variables due to its chemical structure and the reversibility of the BCAT reaction.

This guide deconstructs the failure points of [1-13C]KIC experiments using Dissolution Dynamic Nuclear Polarization (dDNP).

Part 1: Diagnostic Flowchart

Before adjusting your chemistry, locate where the polarization is lost. Use this logic flow to isolate the variable.

KIC_Troubleshooting Start Start: Low [1-13C]KIC Signal SolidState Check Solid State Polarization (Is Buildup > 20%?) Start->SolidState LiquidState Check Liquid State Polarization (NMR Spectrometer) SolidState->LiquidState Yes (Solid is OK) Radical Issue: Sample Prep / Physics (Glassing, Radical, MW Freq) SolidState->Radical No (<10%) InVivo Check In Vivo/In Vitro Metabolism LiquidState->InVivo Yes (>15% in syringe) Transfer Issue: Relaxation (T1) (pH, Paramagnetics, Field Zeroing) LiquidState->Transfer No (Signal lost during transfer) Biology Issue: Biological Flux (BCAT Activity, Transport) InVivo->Biology Signal High, Conversion Low

Figure 1: Diagnostic logic flow for isolating the source of signal loss in dDNP experiments.

Part 2: Phase I - The Solid State (Sample Preparation)

Symptom: Your solid-state buildup curve plateaus below 15-20%, or the buildup time constant (


) is excessively long (>3000s).
FAQ: Sample Formulation

Q: My KIC sample crystallizes when freezing. How do I fix this? A: Crystallization is the enemy of DNP. You need an amorphous "glass" to ensure the electrons from the radical can communicate with the


C nuclei via spin diffusion.
  • The Problem: KIC is usually supplied as a sodium salt (Sodium

    
    -ketoisocaproate). Unlike Pyruvic Acid, it is not a self-glassing liquid.
    
  • The Fix: You must use a glassing matrix.

    • Protocol: Dissolve Sodium [1-13C]KIC in a Glycerol:Water (60:40 w/w) mixture.

    • Target Concentration: ~2.0 - 3.0 M KIC. If you go higher, you risk crystallization.

    • Verification: Flash freeze a drop in liquid nitrogen. If it turns opaque white, it crystallized (bad). If it remains transparent/glassy, it is good.

Q: Which radical should I use, and how much? A: Use Trityl OX063 .

  • Concentration: 15 mM is standard.[1]

  • Optimization: If your buildup is slow, verify the radical is fully dissolved. Sonicate the sample gently (avoid heating >40°C) before loading.

  • Gadolinium Doping: Adding 1-2 mM Gd

    
     (e.g., ProHance or Dotarem) can reduce the buildup time (
    
    
    
    ) significantly, allowing faster repetition rates, though it may slightly reduce maximum polarization if T1 relaxation is compromised in the liquid state [1].

Q: I am using the standard microwave frequency, but polarization is low. A: The optimal microwave frequency shifts depending on your specific sample matrix and the DNP insert geometry.

  • Action: Perform a Microwave Frequency Sweep .

  • Procedure: Step your microwave source ±50 MHz around the center frequency (e.g., 94.005 GHz for 3.35T systems). Look for the positive and negative enhancement peaks. Set your irradiation frequency to the exact maximum of the positive peak. A drift of just 10 MHz can cut polarization by 50%.

Part 3: Phase II - Dissolution & Transfer (Hydrodynamics)

Symptom: Solid-state polarization was high (>25%), but the liquid signal in the MRI/NMR is weak.

FAQ: Relaxation & Chemistry

Q: What is the T1 limit for [1-13C]KIC? A: The


 relaxation time of the C1-carbonyl in KIC is approximately 45–55 seconds  at 3T and neutral pH [2].
  • Implication: You have roughly 60-90 seconds from the moment of dissolution to image acquisition. If your transfer takes 20 seconds and your injection takes 15 seconds, you have already lost ~50% of your polarization.

  • Troubleshooting:

    • Automate the injection.

    • Use a Magnetic Tunnel during transfer. KIC is susceptible to rapid relaxation at low magnetic fields (zero-field crossing). Ensure the sample never experiences a field below ~10 mT during transfer.

Q: My sample pH is fluctuating. Does this matter? A: Yes. The


 of 

-keto acids is pH-dependent.
  • Target: pH 7.2 – 7.6.

  • The Risk: If the pH is too acidic (<6) or too basic (>8), chemical exchange rates increase, shortening

    
    .
    
  • Protocol: Calculate your neutralization buffer precisely.

    • Formula: If using KIC Acid: Moles Base = Moles Acid.

    • Formula: If using KIC Sodium Salt: You generally do not need NaOH in the neutralization media, only a buffer (TRIS or HEPES) to handle the acidity of the glassing agent or trace contaminants. Over-alkalization is a common error with KIC salts.

Q: Should I filter the radical out? A: Ideally, yes. The Trityl radical is paramagnetic. In solution, it acts as a relaxation sink (PRE - Paramagnetic Relaxation Enhancement).

  • Solution: Use a mechanical filter or an ion-exchange cartridge in the dissolution path to remove the radical, although for acute animal experiments, the dilution factor (dissolving 50uL into 4mL) usually renders the radical concentration low enough (<0.2 mM) that T1 shortening is manageable.

Part 4: Phase III - The Biological Readout (Metabolism)

Symptom: Large KIC peak observed in tissue, but no [1-13C]Leucine peak.

The BCAT Pathway[2][3]

Understanding the pathway is crucial for interpreting "failure."

BCAT_Pathway cluster_0 Cell Cytosol KIC [1-13C]KIC (Substrate) BCAT Enzyme: BCAT (Cytosolic/Mito) KIC->BCAT Leucine [1-13C]Leucine (Product) Glutamate Glutamate Glutamate->BCAT aKG a-Ketoglutarate BCAT->Leucine BCAT->aKG

Figure 2: The reversible transamination of KIC to Leucine mediated by BCAT, requiring Glutamate as a nitrogen donor.[2]

FAQ: Biological Variables

Q: Why am I seeing KIC but no Leucine? A: This indicates a metabolic bottleneck, not a physics failure.

  • Low BCAT Expression: Not all tumors or tissues express high levels of BCAT (Branched-Chain Amino Acid Transaminase). KIC is a specific marker for BCAT activity (often elevated in glioblastomas and some prostate cancers) [2]. If your model has low BCAT, you will see no conversion.

  • Cofactor Depletion: The conversion of KIC to Leucine requires Glutamate as the amine donor. In highly necrotic tumors or depleted metabolic states, intracellular glutamate may be the limiting factor, not the enzyme itself.

Q: Can I distinguish KIC from Leucine easily? A: Yes, the chemical shift separation is distinct.

  • [1-13C]KIC: ~172.6 ppm[3][4]

  • [1-13C]Leucine: ~176.8 ppm[3][4]

  • Artifact Warning: Ensure your shim is good. A 4 ppm difference is easily resolvable at 3T, but poor shimming can cause peak overlap.

Summary of Key Parameters

ParameterOptimal ValueFailure ThresholdNotes
Radical Trityl OX063 (15-20mM)< 10mMEnsure complete dissolution.
Glassing Glycerol:Water (60:40)Crystallized (White)KIC Salt requires a matrix.
Solid Polarization > 25%< 10%Check MW freq and temperature (1.4K).
Liquid pH 7.4 ± 0.2< 6.0 or > 8.0Critical for T1 stability.
Transfer Time < 10 seconds> 20 secondsUse magnetic tunnel shielding.
T1 (at 3T) ~50 sN/ADecay constant (use low flip angles).

References

  • Hyacinthe, J. N., et al. (2020). Optimization of a [1-13C]pyruvic acid sample preparation for clinical hyperpolarization. ISMRM Abstract. Available at: [Link] (Applied to KIC for T1e reduction).

  • Karlsson, M., et al. (2010).[3] Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Kovtunov, K. V., et al. (2018). Hyperpolarized 13C-NMR Spectroscopy of alpha-Ketoisocaproate. MDPI Molecules.
  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS.

Sources

Troubleshooting

Enhancing signal-to-noise ratio for 13C-KIC in vivo spectroscopy

Technical Support Guide: Enhancing Signal-to-Noise Ratio for Hyperpolarized C-KIC In Vivo Spectroscopy Role: Senior Application Scientist Topic: Hyperpolarized -Ketoisocaproate (KIC) SNR Optimization Audience: Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Enhancing Signal-to-Noise Ratio for Hyperpolarized C-KIC In Vivo Spectroscopy

Role: Senior Application Scientist Topic: Hyperpolarized


-Ketoisocaproate (KIC) SNR Optimization
Audience:  Researchers in Oncology and Metabolic Imaging

Introduction: The KIC Advantage

You are likely using


-ketoisocaproate (KIC) to probe Branched-Chain Amino Acid Transferase (BCAT)  activity.[1][2][3] Unlike Pyruvate, which probes glycolysis (LDH) and mitochondrial entry (PDH), KIC specifically targets amino acid metabolism—a pathway frequently upregulated in glioblastomas and lymphomas (c-Myc driven tumors).

However, KIC presents unique challenges compared to Pyruvate. Its


 relaxation is often shorter, and the conversion rate to Leucine can be slower than Pyruvate-to-Lactate. This guide addresses the specific technical bottlenecks in maximizing Signal-to-Noise Ratio (SNR) for this probe.

Part 1: The Polarization Phase (Source Signal)

Q: My solid-state polarization is high (>30%), but my liquid-state signal is consistently weak. Where is the loss occurring?

A: If solid-state metrics are healthy, the loss is thermodynamic (during transfer) or chemical (during dissolution).

  • The Transfer Time Bottleneck:

    • Mechanism: The

      
       of KIC carboxyl carbon is approximately 55s at 9.4T  and slightly longer at lower fields (approx. 60-65s at 3T). However, during the transfer through the earth's magnetic field (near-zero field), 
      
      
      
      drops precipitously due to scalar coupling interactions.
    • Solution: Automated transfer systems must be optimized to

      
       seconds. Ensure your magnetic tunnel (solenoid guiding field) is active and providing at least 1–2 mT during transfer to preserve nuclear alignment.
      
  • Radical Filtration & Paramagnetic Relaxation:

    • Mechanism: Residual trityl radical (e.g., OX063) in the dissolved solution acts as a paramagnetic relaxation agent, drastically shortening

      
      in vivo.
      
    • Protocol Check: Are you using a filtration cartridge? If yes, check for breakthrough. The final radical concentration must be

      
      .
      

Q: What is the optimal formulation for KIC polarization?

A: Unlike Pyruvate, KIC is often polarized as a salt or acid preparation.

  • Recommendation:

    
    -ketoisocaproic acid (neat) with 15 mM OX063 trityl radical.
    
  • Glassing Agent: No external glassing agent is usually required for the acid form, as it forms a good glass naturally. If using the sodium salt, you must add glycerol (approx 50:50 w/w) to prevent crystallization, which destroys polarization.

Part 2: Injection & Physiology (The Delivery)

Q: At what time point should I trigger acquisition to capture maximum Leucine signal?

A: Timing is the single most critical variable for KIC SNR.

  • The Window: Leucine production via BCAT is rapid but transport-limited.

  • Standard Protocol:

    • Start of Injection (

      
      ):  Bolus injection (12s duration for human, 4-6s for rodent).
      
    • Acquisition Trigger: 20–25 seconds post-injection start.

    • Reasoning: Earlier than 15s, the KIC bolus has not fully perfused the tumor. Later than 35s,

      
       decay (
      
      
      
      ) outpaces the enzymatic conversion rate (
      
      
      ).

Q: Does anesthesia affect BCAT activity?

A: Yes, but differently than glucose metabolism.

  • Isoflurane: Generally acceptable but is a vasodilator, which alters perfusion kinetics.

  • Propofol: Can depress mitochondrial metabolism.

  • Recommendation: Maintain consistent body temperature (

    
    C). A drop to 
    
    
    
    C can reduce enzyme kinetics by ~20%, appearing as a false "low SNR" in the Leucine channel.
Visualizing the Metabolic Pathway

The following diagram illustrates the specific pathway you are imaging. Note that we are detecting the forward flux to Leucine.

KIC_Metabolism KIC [1-13C] KIC (Substrate) BCAT Enzyme: BCAT (Cytosolic/Mitochondrial) KIC->BCAT Leu [1-13C] Leucine (Target Signal) Glu Glutamate Glu->BCAT Cofactor aKG alpha-Ketoglutarate BCAT->Leu Transamination BCAT->aKG

Figure 1: The transamination of Hyperpolarized KIC to Leucine via Branched-Chain Amino Acid Transferase (BCAT).[2] High BCAT activity in tumors drives the conversion.

Part 3: Acquisition & Pulse Sequences (The Measurement)

Q: I see KIC signal but no Leucine. Is my pulse sequence bandwidth sufficient?

A: The chemical shift separation is the first thing to verify.

  • KIC Resonance: ~172.6 ppm[2]

  • Leucine Resonance: ~176.8 ppm[2]

  • Separation:

    
     (~135 Hz at 3T, ~420 Hz at 9.4T).
    

Troubleshooting Steps:

  • Excitation Bandwidth: Ensure your RF pulse covers at least 6 ppm to avoid chemical shift displacement artifacts or suppressing the Leucine peak.

  • Center Frequency: Set

    
     to ~174.7 ppm (midpoint) to excite both equally, OR use a spectral-spatial pulse if utilizing EPSI.
    

Q: Should I use Constant Flip Angle (CFA) or Variable Flip Angle (VFA)?

A: For metabolic imaging (KIC


 Leucine), VFA is mandatory  for high SNR over time.
ParameterConstant Flip Angle (CFA)Variable Flip Angle (VFA)Recommendation
Mechanism Applies same angle (e.g., 10°) every TR.Increases angle over time (e.g., 5°

90°).
Use VFA
Signal Profile High initial signal, rapid decay.Flat signal profile, uses all magnetization.
KIC Specifics Wastes substrate signal early when conversion is low.Preserves KIC magnetization until it converts to Leucine.
Equation


Q: Which readout trajectory is best for KIC?

A:

  • Slice-Selective CSI (FIDCSI): Gold Standard for quantification. Slow, but zero spectral contamination. Use this to validate your biology first.

  • EPSI (Echo-Planar Spectroscopic Imaging): Best for dynamic flux maps. High SNR efficiency but prone to ghosting if gradients aren't perfect.

  • Spiral CSI: Fastest, but requires complex reconstruction and is sensitive to

    
     inhomogeneity.
    
Experimental Workflow & Troubleshooting Logic

Workflow_Troubleshooting Start Start Experiment Pol Polarization > 30%? Start->Pol Transfer Transfer & Dissolution (< 6s) Pol->Transfer Yes Check1 Check Radical Conc. Check Temp (1.4K) Pol->Check1 No Inj Injection (Bolus < 12s) Transfer->Inj Check2 Check Transfer Line Check pH (7.4) Transfer->Check2 Low Signal Acq Acquisition (Start t=20s) Inj->Acq Check3 Check Vein Access Check Dead Volume Inj->Check3 Extravasation Result Analyze Spectra Acq->Result

Figure 2: Logical flow for troubleshooting SNR loss points in a standard Hyperpolarized KIC experiment.

Part 4: Data Processing & Analysis

Q: My Leucine peak is buried in noise. Can I use SVD?

A: Yes. Singular Value Decomposition (SVD) or Higher-Order SVD (HOSVD) is highly effective for hyperpolarized data because the signal has high temporal correlation (smooth kinetics) and low rank.

  • Method: Apply a rank-reduction filter. Retain the first 3–5 singular values. This typically boosts SNR by 2–3x by discarding the "noise subspace."

Q: How do I quantify the metabolic rate (


 equivalent)? 

A: For KIC, we calculate the apparent rate constant


.
  • Ratio Metric:

    
     is the robust standard for static images.
    
  • Kinetic Modeling: Use a two-site exchange model.[4] Note that unlike Pyruvate/Lactate, the back-reaction (Leucine

    
     KIC) is often negligible in the short timeframe of a hyperpolarized experiment, simplifying the fit to a unidirectional flux model.
    

References

  • Karlsson, M., et al. (2010).[3] Imaging of Branched Chain Amino Acid Metabolism in Tumors with Hyperpolarized 13C Ketoisocaproate. International Society for Magnetic Resonance in Medicine (ISMRM).

  • Molecular Imaging and Contrast Agent Database (MICAD). (2010). Hyperpolarized alpha-keto[1-13C]isocaproate.[1][3] NCBI Bookshelf.

  • Nelson, S. J., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-13C]Pyruvate.[5][6] Science Translational Medicine. (Foundational DNP technique reference).

  • Cunningham, C. H., et al. (2007). Pulse sequence design for hyperpolarized 13C. Journal of Magnetic Resonance.[7] (Basis for VFA/EPSI strategies).

Sources

Optimization

Stability of 4-Methyl-2-oxopentanoic-1-13C acid in physiological buffers

Technical Support Center: Stability & Handling of 4-Methyl-2-oxopentanoic-1-13C Acid -Ketoisocaproic Acid (KIC) in Physiological Buffers Introduction Welcome to the Technical Support Center. You are likely working with 4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Methyl-2-oxopentanoic-1-13C Acid


-Ketoisocaproic Acid (KIC) in Physiological Buffers

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Methyl-2-oxopentanoic-1-13C acid (also known as [1-13C]


-Ketoisocaproic acid or [1-13C]KIC).

This isotopologue is a high-value metabolic probe used primarily to assess Branched-Chain Amino Acid (BCAA) metabolism. In hyperpolarized


C-MRI, it serves as a real-time sensor for the enzyme Branched-Chain Amino Acid Transaminase (BCAT) , converting to [1-13C]Leucine in tumors and neurodegenerative models.

Because the C1-label is on the carboxylate group, this molecule is chemically sensitive to oxidative decarboxylation and biologically sensitive to transamination . This guide provides the protocols necessary to maintain the integrity of your label in physiological environments.

Module 1: Chemical Stability & Buffer Preparation

The Core Challenge: 4-Methyl-2-oxopentanoic acid is a keto acid. In its free acid form, it is a liquid that will significantly lower the pH of physiological buffers (like PBS), potentially causing precipitation of other buffer components or inducing acid-catalyzed degradation.

Protocol: Safe Solubilization in Physiological Buffer

Do not simply add the free acid to PBS. Follow this neutralization protocol to ensure stability.

  • Calculate Stoichiometry: The molecular weight of the free acid is ~131.15 g/mol (labeled).

  • Initial Dissolution: Dissolve the specific mass of [1-13C]KIC in a small volume of degassed water (not buffer yet).

  • Neutralization (The "pH Trap"):

    • Monitor pH continuously.

    • Add 1.0 M NaOH dropwise until pH reaches ~7.0.

    • Note: The target species in physiological conditions (pH 7.4) is the 4-methyl-2-oxopentanoate anion .

  • Buffer Integration: Dilute to the final volume with 10x PBS or appropriate physiological buffer concentrate to achieve 1x working concentration.

Buffer Selection Guide
Buffer SystemSuitabilityTechnical Note
PBS (Phosphate) Recommended Chemically inert toward keto acids. Ideal for NMR and cell uptake studies.
HEPES Acceptable Good buffering capacity at pH 7.4; minimal interaction with KIC.
Tris (Tris-HCl) Caution Contains a primary amine. Can form Schiff bases (imines) with the

-keto group of KIC over time, leading to slow signal loss.
Cell Media (DMEM) High Risk Contains Pyruvate and Amino Acids. If serum (FBS) is added, enzymatic conversion will occur immediately (see Module 2).

Module 2: Stability Mechanisms in Physiological Conditions

Once in solution at pH 7.4, [1-13C]KIC faces three distinct degradation pathways. Understanding these is critical for interpreting your metabolic flux data.

Oxidative Decarboxylation (The ROS Threat)

-Keto acids are scavengers of Reactive Oxygen Species (ROS). In the presence of Hydrogen Peroxide (

), [1-13C]KIC undergoes rapid oxidative decarboxylation.
  • Result: The C1 label is released as

    
     (gas/bicarbonate).
    
  • Impact: Loss of signal and false flux calculation.

  • Prevention: Use degassed buffers; avoid buffers exposed to intense light or air for prolonged periods.

Enzymatic Transamination (The Biological Signal)

In the presence of BCAT (cytosolic or mitochondrial) and a nitrogen donor (Glutamate), KIC is converted to Leucine.

  • Result: Chemical shift change from ~172 ppm to ~176 ppm.

Enzymatic Reduction (The LDH Interference)

While Lactate Dehydrogenase (LDH) prefers Pyruvate, it has residual activity for KIC, converting it to


-hydroxyisocaproate (HIC).

KIC_Stability cluster_env Physiological Buffer Environment KIC [1-13C]KIC (172.6 ppm) Leucine [1-13C]Leucine (176.8 ppm) KIC->Leucine Transamination (BCAT + Glutamate) CO2 13CO2 / H13CO3- (Loss of Probe) KIC->CO2 Oxidative Decarboxylation (ROS / H2O2) HIC Hydroxy-isocaproate (HIC) KIC->HIC Reduction (LDH / NADH)

Figure 1: Degradation and metabolic fate of [1-13C]KIC in physiological environments. Green path represents the desired metabolic signal; Red and Yellow paths represent instability or competing reactions.

Module 3: Hyperpolarized C-MRI Specifics

For researchers using Dynamic Nuclear Polarization (DNP), stability is measured in seconds (


 relaxation).
  • Chemical Shift: The C1 carbonyl resonates at 172.6 ppm .

  • T1 Relaxation Time: At 9.4T (clinical/preclinical field strength), the

    
     of the C1 carboxyl is approximately 55 ± 3 seconds  in physiological saline at 37°C.
    
  • Critical Handling:

    • Paramagnetic Impurities: Ensure buffers are free of

      
       or 
      
      
      
      contaminants, which drastically shorten
      
      
      .
    • Radical Removal: If using trityl radical (e.g., OX063) for DNP, filter it out during dissolution or account for the line-broadening it causes.

DNP_Workflow Step1 1. Polarization [1-13C]KIC + Trityl Radical Temp: 1.4K | Field: 3.35T Step2 2. Dissolution Superheated NaOH/Tris or Phosphate Neutralization to pH 7.4 Step1->Step2 Rapid Thaw Step3 3. Transfer & Injection Window: < 60 seconds (T1 decay active) Step2->Step3 Filter Radical Step4 4. Acquisition Spectroscopy (CSI/EPSI) Target: 172.6 ppm (KIC) vs 176.8 ppm (Leu) Step3->Step4 In Vivo Metabolism

Figure 2: Workflow for Hyperpolarized [1-13C]KIC experiments, highlighting the critical time-window dictated by T1 relaxation.

Troubleshooting & FAQs

Q1: I see a "splitting" of my KIC peak in the NMR spectrum. Is the label degrading?

  • Diagnosis: This is likely pH drift . The chemical shift of the carboxyl carbon is pH-sensitive near its pKa.

  • Solution: Check the pH of your sample.[1] If it has drifted below 7.0, the peak will shift and broaden. Re-adjust to pH 7.4 using a deuterated base (NaOD) if possible to maintain lock.

Q2: My signal disappears completely when I add the KIC to cell culture media.

  • Diagnosis: If your media contains Phenol Red or Serum (FBS) , you have two issues. Phenol red can interfere with shimming/signal in some probes, but more likely, the serum contains enzymes (LDH/BCAT) that are metabolizing your probe before you even start the scan.

  • Solution: Use serum-free media (e.g., pure DMEM or PBS) for the duration of the 13C-flux experiment.

Q3: Can I store the dissolved KIC in the fridge for a week?

  • Diagnosis: No. Even at 4°C, slow oxidative decarboxylation can occur if oxygen is present. Furthermore,

    
    -keto acids can undergo slow aldol-like condensations.
    
  • Solution: Store as a lyophilized powder at -20°C. Prepare fresh solutions immediately before use.

Q4: I see a precipitate when mixing KIC with my buffer.

  • Diagnosis: Calcium precipitation. KIC can form insoluble salts with high concentrations of Calcium (

    
    ).
    
  • Solution: If using a buffer with Calcium (like Krebs-Henseleit), ensure the KIC is added slowly and the solution is well-stirred. Alternatively, use a

    
    -free buffer for the initial solubilization.
    

References

  • Karlsson, M., et al. (2010). Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. Molecular Imaging and Contrast Agent Database (MICAD).

  • Butt, S. A., et al. (2012). Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized (13)C magnetic resonance spectroscopic imaging. Journal of Cerebral Blood Flow & Metabolism.

  • Sigma-Aldrich. (2025). Product Specification: 4-Methyl-2-oxopentanoic acid sodium salt.[2]

  • Cambridge Isotope Laboratories. (2025). Stable Isotope Standards: alpha-Ketoisocaproic acid (1-13C).[2][3]

  • Hurd, C. D., et al. (1983). The Decomposition of Alpha Keto Acids.[4][5][6] Journal of the American Chemical Society.

Sources

Troubleshooting

Minimizing chemical shift artifacts in 4-Methyl-2-oxopentanoic-1-13C acid imaging

Welcome, researchers and imaging scientists. This guide is designed to provide expert-level technical support for minimizing chemical shift artifacts in hyperpolarized 4-Methyl-2-oxopentanoic-1-13C acid (α-ketoisocaproat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and imaging scientists. This guide is designed to provide expert-level technical support for minimizing chemical shift artifacts in hyperpolarized 4-Methyl-2-oxopentanoic-1-13C acid (α-ketoisocaproate or KIC) imaging experiments. As Senior Application Scientists, we understand that obtaining high-fidelity metabolic data is paramount. This resource provides in-depth, actionable solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is a chemical shift artifact and why is it a significant problem in hyperpolarized 1-13C-KIC imaging?

A1: A chemical shift artifact is a spatial misregistration of signals from different molecules along the frequency-encoding axis of an MR image.[1][2] In essence, the scanner misinterprets the frequency difference between two molecules as a difference in spatial location.

This is a particularly critical issue in hyperpolarized 13C imaging for two main reasons:

  • Large Chemical Shift Range: Carbon-13 exhibits a much wider range of chemical shifts (~200 ppm) compared to protons (~10 ppm).[3] This means that the injected 1-13C-KIC and its metabolic product, 1-13C-Leucine, will have significantly different resonance frequencies. This large frequency difference leads to a correspondingly large spatial shift in the final image if not properly addressed.

  • Metabolic Specificity is Key: The entire purpose of a hyperpolarized KIC experiment is to precisely locate and quantify the conversion of KIC to Leucine, a key metabolic step mediated by branched-chain amino acid transferase (BCAT).[4] If the KIC and Leucine signals are spatially shifted relative to each other, it becomes impossible to accurately calculate metabolic ratios (e.g., Leucine/KIC) on a voxel-by-voxel basis, compromising the quantitative and diagnostic power of the technique.

Q2: How can I visually identify a chemical shift artifact in my KIC and Leucine images?

A2: The artifact manifests as a spatial displacement of the signal from one metabolite relative to another. For example, if you overlay the reconstructed 1-13C-Leucine image onto the 1-13C-KIC image, you will notice that the Leucine signal appears shifted in one direction (along the frequency-encode axis) relative to the KIC signal, even though both signals should originate from the same anatomical location (e.g., a tumor). This can lead to an apparent separation of the substrate and product, which is biologically incorrect. In images with high water or fat content from proton MRI, this artifact is seen as bright and dark bands at the interface of tissues.[5]

Q3: What are the primary acquisition parameters that influence the severity of the artifact?

A3: The magnitude of the chemical shift artifact (in pixels) is directly proportional to the chemical shift difference (in Hz) between the molecules and inversely proportional to the receiver readout bandwidth. The key parameters are:

  • Magnetic Field Strength (B₀): The frequency difference (in Hz) between KIC and Leucine scales linearly with the main magnetic field strength. A 7T scanner will produce a larger frequency shift and thus a more severe artifact than a 3T scanner for the same sequence.

  • Receiver Readout Bandwidth (rBW): This is the most critical user-adjustable parameter. A lower bandwidth results in a larger spatial shift for a given frequency difference.[1][5] While a low bandwidth can improve the signal-to-noise ratio (SNR), it exacerbates the chemical shift artifact.

Troubleshooting Guide: Minimizing Chemical Shift Artifacts

Effectively managing chemical shift artifacts requires a deliberate strategy that begins during pulse sequence design and acquisition. Post-processing methods can offer further correction but are often more complex to implement.

Strategy 1: Acquisition-Based Methods (Recommended)

These methods are generally the most robust and are considered the standard of care in the field.

  • Why it Works: Increasing the bandwidth means that a larger frequency range is assigned to each pixel in the frequency-encoding direction. This reduces the number of pixels that the Leucine signal is shifted relative to the KIC signal.[1][6]

  • Trade-offs: The primary trade-off is a reduction in the Signal-to-Noise Ratio (SNR). However, given the massive signal boost from hyperpolarization, a moderate increase in bandwidth is often an acceptable compromise for improved spatial accuracy.[5]

  • Why it Works: SPSP pulses are the most elegant solution. These are specially designed RF pulses that excite only a narrow band of frequencies corresponding to a specific metabolite, while simultaneously selecting a spatial slice.[7][8] In a typical experiment, you would apply one SPSP pulse tuned to the KIC frequency to acquire the substrate image, followed immediately by a second SPSP pulse tuned to the Leucine frequency to acquire the product image.[9] Since only one metabolite is excited at a time, there is no opportunity for their signals to be misregistered relative to each other.

  • Key Advantage: This method completely avoids the chemical shift artifact between the targeted metabolites and allows for different flip angles to be used for the substrate (low flip angle to preserve magnetization) and product (high flip angle to maximize signal).[10]

  • Why it Works: CSI, often considered a gold standard, does not generate a direct image but instead acquires a full 13C spectrum for every voxel.[11] The spatial location of metabolites is encoded using phase-encoding gradients, which are insensitive to chemical shift. The images of KIC and Leucine are then generated by integrating the corresponding peaks in each voxel's spectrum.

  • Trade-offs: Traditional CSI sequences are slow because they require many RF excitations to encode space, which can be detrimental when imaging a rapidly decaying hyperpolarized signal.[11] This limitation can be mitigated by using accelerated techniques like Echo-Planar Spectroscopic Imaging (EPSI) or compressed sensing.[11][12]

  • Why it Works: Originally developed for separating water and fat, the Dixon method has been adapted for hyperpolarized 13C imaging.[13] This technique acquires multiple echoes at slightly different echo times. The predictable phase shift that accumulates between KIC and Leucine due to their frequency difference is then used to mathematically decompose the signals into separate KIC-only and Leucine-only images.[14]

  • Key Advantage: Dixon methods can be very fast and efficient, providing robust separation of multiple metabolites in a single acquisition.[13]

Strategy 2: Post-Processing Correction (Advanced)
  • Why it Works: If data has already been acquired with a significant artifact, post-processing algorithms can be used for correction. These methods typically require a reference scan to map the magnetic field (B₀) inhomogeneity.[15] The known chemical shift difference between KIC and Leucine is then used to calculate the expected pixel shift at every voxel, and the image of one metabolite is computationally shifted back to its correct location.[2][16]

  • Challenges: These methods can be complex to implement and may require custom software. They are also sensitive to errors in the B₀ map and may not perform well in regions of high magnetic susceptibility.

Visual Workflow & Data Summary

Decision Workflow for Artifact Correction

The following diagram outlines a decision-making process for selecting the appropriate strategy to minimize chemical shift artifacts in your experiment.

CorrectionWorkflow start Start: Planning HP 1-13C-KIC Experiment q_spsp Is a Spectral-Spatial (SPSP) sequence available and validated on your scanner? start->q_spsp spsp Implement SPSP Sequence - Design separate pulses for KIC and Leucine. - Optimize flip angles for substrate and product. q_spsp->spsp Yes q_csi Is a rapid CSI or EPSI sequence available? q_spsp->q_csi No end_node Acquire High-Fidelity Data spsp->end_node csi Implement CSI/EPSI Sequence - Ensure temporal resolution is sufficient for metabolic dynamics. q_csi->csi Yes dixon Consider Dixon-Based Methods - Requires robust B0 shimming. - Provides rapid acquisition of all metabolites. q_csi->dixon Alternatively basic_gre Using Standard GRE/EPI: Increase Readout Bandwidth - Balance artifact reduction with SNR loss. csi->basic_gre If too slow csi->end_node dixon->basic_gre If unavailable dixon->end_node post_proc Apply Post-Processing Correction - Requires B0 map and custom software. - Use as a last resort for existing data. basic_gre->post_proc If artifact persists basic_gre->end_node If acceptable post_proc->end_node

Caption: Decision tree for selecting an artifact correction method.

Comparison of Correction Strategies
MethodPrincipleProsCons
Increase Bandwidth Reduces pixel shift per Hz.Simple to implement on any sequence.Reduces Signal-to-Noise Ratio (SNR).[5] May not fully eliminate the artifact.
Spectral-Spatial (SPSP) Excites only one metabolite at a time.Completely eliminates inter-metabolite shift.[7] Allows for metabolite-specific flip angles.[10]Requires specialized RF pulse design and sequence implementation.[9]
Chemical Shift Imaging (CSI) Acquires a full spectrum per voxel; phase encoding is insensitive to shift.Gold standard for spectral separation.[11]Can be slow, leading to loss of hyperpolarized signal.[11] Susceptible to motion.
Dixon-Based Methods Uses chemical shift-induced phase differences to separate metabolites.Fast and robust metabolite separation.[13]Requires good B₀ homogeneity.[14] Can be susceptible to phase errors.
Post-Processing Computationally realigns images after acquisition.Can be applied to already acquired data.[15]Complex to implement; requires additional scans (B₀ map).[2]

Experimental Protocols

Protocol 1: Implementing a Metabolite-Specific SPSP Acquisition

This protocol outlines the key steps for setting up an experiment using spectral-spatial pulses to image 1-13C-KIC and its conversion to 1-13C-Leucine, thereby avoiding chemical shift artifacts.

  • Determine Metabolite Frequencies:

    • Identify the precise chemical shifts for 1-13C-KIC (~170-175 ppm) and 1-13C-Leucine (~175-180 ppm). These values can vary slightly based on the biological environment (pH, temperature). It is crucial to confirm these with a phantom or initial spectroscopy scan.

  • Design SPSP RF Pulses:

    • Using appropriate software (e.g., MATLAB toolboxes), design two separate SPSP pulses.

    • Pulse 1 (KIC): Center frequency set to the resonance of 1-13C-KIC. Set a low flip angle (e.g., 5-15 degrees) to minimize saturation of the injected substrate, preserving it for metabolic conversion.

    • Pulse 2 (Leucine): Center frequency set to the resonance of 1-13C-Leucine. Set a higher flip angle (e.g., 20-45 degrees) to maximize the signal from the lower-concentration metabolic product.

  • Sequence Programming:

    • Integrate the SPSP pulses into a rapid imaging sequence (e.g., EPI or spiral readout).

    • The sequence should be structured to acquire data dynamically: [Excite KIC -> Readout] -> [Excite Leucine -> Readout] -> [Delay]. This entire block is repeated over time (e.g., every 3-5 seconds) to capture the metabolic kinetics.

  • Pre-Scan Calibration:

    • Perform all standard system calibrations (center frequency, transmit power, shimming) using a 13C reference phantom or the injected substrate before dynamic acquisition begins.

  • Execution and Reconstruction:

    • Inject the hyperpolarized 1-13C-KIC and begin the dynamic acquisition.

    • Reconstruct the KIC and Leucine images separately for each time point. Because each was acquired with a frequency-specific pulse, they will be inherently co-registered, free of chemical shift artifact.

SPSP_Workflow cluster_design Pulse Design cluster_acq Dynamic Acquisition Loop (TR = 3-5s) cluster_recon Reconstruction freq_kic Set KIC Freq. Low Flip Angle (5-15°) ex_kic Excite KIC freq_kic->ex_kic freq_leu Set Leucine Freq. High Flip Angle (20-45°) ex_leu Excite Leucine freq_leu->ex_leu read_kic Readout KIC Image ex_kic->read_kic read_kic->ex_leu recon_kic KIC Time-Series read_kic->recon_kic read_leu Readout Leucine Image ex_leu->read_leu recon_leu Leucine Time-Series read_leu->recon_leu

Caption: Workflow for a Spectral-Spatial (SPSP) acquisition.

References

  • Multiband Spectral-Spatial RF Excitation for Hyperpolarized [2-13C]Dihydroxyacetone 13C-MR Metabolism Studies. PubMed Central. [Link]

  • A post-processing method for correction and enhancement of chemical shift images. PubMed. [Link]

  • Pulse Sequence for Dynamic Volumetric Imaging of Hyperpolarized Metabolic Products. ISMRM. [Link]

  • Chemical Shift Artifact MRI. MRIMaster. [Link]

  • Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods. PubMed Central. [Link]

  • Spectral–spatial RF pulse and profiles. ResearchGate. [Link]

  • Frequency-specific SSFP for hyperpolarized 13C metabolic imaging at 14.1T. NIH. [Link]

  • How to identify MRI artifacts and correct them on time. EPOS™. [Link]

  • Primer on Commonly Occurring MRI Artifacts and How to Overcome Them. PubMed Central. [Link]

  • Reducing chemical shift?. Questions and Answers in MRI. [Link]

  • Chemical Shift Artifact Correction by Image Processing in Spin-Echo Imaging. ISMRM. [Link]

  • Correction of chemical shift misregistration by images from two different bandwidths. PubMed. [Link]

  • Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI. MDPI. [Link]

  • MRI artifacts and correction strategies. Future Medicine. [Link]

  • Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. NCBI. [Link]

  • Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging. PubMed Central. [Link]

  • The 13 C NMR spectrum of a culture supernatant of the wild-type strain... ResearchGate. [Link]

  • Dixon method. Questions and Answers in MRI. [Link]

  • Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. ResearchGate. [Link]

  • Development of Methods and Feasibility of Using Hyperpolarized Carbon-13 Imaging Data for Evaluating Brain Metabolism in Patient Studies. eScholarship.org. [Link]

  • Hyperpolarized Carbon 13 MRI for Imaging of Metabolism and Perfusion. YouTube. [Link]

  • Hyperpolarized Carbon-13 Magnetic Resonance Imaging: Technical Considerations and Clinical Applications. PubMed Central. [Link]

  • Accelerated Chemical Shift Imaging of Hyperpolarized 13C Metabolites. PubMed Central. [Link]

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. pubs.rsna.org. [Link]

  • Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism. PubMed Central. [Link]

  • Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. pubs.acs.org. [Link]

  • Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine. PubMed. [Link]

  • 13 C α and 13 C β chemical shift reference values for use with the program MAPPER a. ResearchGate. [Link]

Sources

Optimization

Resolving spectral overlap between 13C-KIC and 13C-Leucine peaks

Topic: Resolving Spectral Overlap Between 13C-KIC and 13C-Leucine Executive Summary & Diagnostic Triage In metabolic flux analysis (MFA), the reversible transamination between Leucine and -Ketoisocaproate (KIC) is the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Spectral Overlap Between 13C-KIC and 13C-Leucine

Executive Summary & Diagnostic Triage

In metabolic flux analysis (MFA), the reversible transamination between Leucine and


-Ketoisocaproate (KIC)  is the primary gateway for assessing whole-body protein turnover. While [1-13C]Leucine is the standard tracer, the accurate quantification of its keto-acid partner, [1-13C]KIC, is critical because KIC enrichment more accurately reflects the intracellular precursor pool for protein synthesis than plasma Leucine does.

The Core Problem: Users frequently report "spectral overlap" or signal interference between these two metabolites. The nature of this overlap depends entirely on your detection modality.

Diagnostic Decision Tree

Before proceeding, identify your specific interference scenario using the diagram below:

G Start Diagnostic Triage: Identify Your Overlap Method Which detection method are you using? Start->Method NMR NMR Spectroscopy (13C or 1H) Method->NMR MS Mass Spectrometry (GC-MS or LC-MS) Method->MS NMR_Issue Issue: Chemical Shift Proximity (Broad lines merging peaks) NMR->NMR_Issue MS_Issue Issue: Chromatographic Co-elution (Isobaric Interference) MS->MS_Issue NMR_Fix Go to PROTOCOL A: pH Titration & Shimming NMR_Issue->NMR_Fix MS_Fix Go to PROTOCOL B: Differential Derivatization MS_Issue->MS_Fix

Figure 1: Diagnostic workflow to categorize the "spectral overlap" issue based on instrumentation.

Protocol A: Resolving NMR Chemical Shift Overlap

Context: In 13C-NMR, the carbonyl carbons (C1) of Leucine and KIC are the primary targets. At high field strengths (>11.7 T), these peaks are theoretically distinct. Overlap occurs due to pH instability , paramagnetic broadening , or poor shimming .

The Science of the Shift

The chemical shift (


) of the C1 carboxylate is highly pH-dependent near the pKa.
  • [1-13C]Leucine C1: ~176.8 ppm (at neutral pH)

  • [1-13C]KIC C1: ~172.6 ppm (at neutral pH)

  • Theoretical Separation: ~4.2 ppm

If your peaks are merging, your sample is likely too acidic (causing protonation of the carboxyl group, shifting peaks upfield and together) or the linewidths are exceeding 50-60 Hz due to magnetic inhomogeneity.

Step-by-Step Troubleshooting

Step 1: Neutralize the Extract (Crucial) Most tissue extractions use Perchloric Acid (PCA). If not fully neutralized, the residual acid creates a pH gradient.

  • Action: Titrate your NMR sample to pH 7.2 ± 0.1 using KOH or K2CO3.

  • Why: At pH 7.2, both species are fully deprotonated (COO-), maximizing the chemical shift difference (Δδ).

Step 2: Remove Paramagnetic Impurities Blood/tissue extracts contain iron (Fe3+) from heme, which acts as a relaxation agent, broadening lines and causing "overlap" by bridging the gap between peaks.

  • Action: Add 1 mM EDTA (disodium salt) to the NMR buffer.

  • Why: EDTA chelates free metal ions, sharpening the lines and restoring the baseline separation between the 172 ppm and 176 ppm peaks.

Step 3: Temperature Standardization Chemical shifts are temperature-dependent.

  • Action: Lock the probe temperature to 298 K (25°C) . Do not run at "ambient" temperature.

Data Reference: 13C Chemical Shifts

MetaboliteCarbon PositionChemical Shift (pH 7.[1]0)Chemical Shift (pH 1.0)
L-Leucine C1 (Carboxyl)176.8 ppm ~173.0 ppm
KIC C1 (Carboxyl)172.6 ppm ~170.0 ppm
KIC C2 (Keto)205.0 ppm ~200.0 ppm

Note: If you are using [U-13C]Leucine, the aliphatic region (20-60 ppm) is crowded. Focus on the Carbonyl (C1) or Keto (C2) regions for clean quantification.

Protocol B: Resolving GC-MS Chromatographic Overlap

Context: In GC-MS, "spectral overlap" usually refers to co-elution of peaks with similar mass fragments (isobaric interference). Leucine and KIC are chemically different (Amine vs. Keto), but standard derivatization can sometimes obscure this difference or lead to unstable KIC derivatives.

The Chemical Strategy

You cannot use the same derivatization efficiency for an amino acid and an


-keto acid if you want optimal separation.
  • Leucine requires protection of the Amine (-NH2) and Carboxyl (-COOH).

  • KIC requires protection of the Keto (=O) and Carboxyl (-COOH).

The Gold Standard Fix: Quinoxalinol Derivatization for KIC To completely eliminate overlap, chemically convert KIC into a distinct heterocyclic compound before GC injection.

Workflow: Differential Extraction & Derivatization
  • Protein Precipitation: Use sulfosalicylic acid or PCA. Centrifuge.

  • Split the Supernatant:

    • Aliquot A (for Leucine): Derivatize with MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

      • Result: Leucine-tBDMS derivative.

      • Fragment: m/z 302 (M-57).

    • Aliquot B (for KIC): React with o-Phenylenediamine (OPD) .

      • Reaction: OPD reacts specifically with the

        
        -keto group of KIC to form a Quinoxalinol  ring.
        
      • Secondary Step: Silylate the hydroxyls with BSTFA or MTBSTFA.[2]

      • Result: KIC-Quinoxalinol-TMS derivative.[3]

      • Benefit: This derivative elutes at a significantly different retention time and has a unique mass spectrum compared to Leucine.

Comparative Analysis Table
AnalyteDerivatization ReagentTarget Functional GroupsPrimary Ion (m/z)Risk of Overlap
Leucine MTBSTFA (tBDMS)-NH2, -COOH302 Low (if KIC is separated)
KIC MTBSTFA (Direct)=O (Enol), -COOHUnstableHigh (Degradation products co-elute)
KIC o-Phenylenediamine

-Keto group
232 (Quinoxalinol)Zero (Chemically distinct)
Visualizing the Biological & Analytical Pathway

Understanding the interconversion is vital for interpreting why the label moves between these pools.

MetabolicPathway cluster_Analysis Analytical Target Leu L-Leucine (Intracellular) BCAT BCAT Enzyme (Reversible) Leu->BCAT KIC alpha-KIC (Intracellular) Oxidation Oxidation KIC->Oxidation Irreversible Oxidation Plasma_Leu Plasma Leucine Plasma_Leu->Leu Transport Plasma_KIC Plasma KIC Plasma_KIC->KIC Transport BCAT->KIC

Figure 2: The reversible transamination via BCAT (Branched-Chain Amino Acid Transaminase). Note that KIC enrichment is the surrogate for the intracellular Leucine pool.

Frequently Asked Questions (FAQs)

Q1: Can I measure both Leucine and KIC in the same GC-MS run without splitting the sample?

  • Answer: Yes, but with caveats. If you use MTBSTFA (tBDMS method), Leucine forms a stable derivative. KIC can form a tBDMS-enol ether, but it is moisture-sensitive and unstable. For robust data, we recommend the oxime-tBDMS method: add hydroxylamine hydrochloride first to convert the KIC ketone to an oxime, then add MTBSTFA. This stabilizes KIC and separates it chromatographically from Leucine.

Q2: In NMR, I see a broad hump under my KIC peak. What is it?

  • Answer: This is often protein background . If your deproteinization (PCA/TCA) was incomplete, soluble proteins or lipids remain. Their short T2 relaxation times create broad "humps."

  • Fix: Use ultrafiltration (3 kDa cutoff filters) on your plasma extract before NMR analysis to remove macromolecules.

Q3: Why is my KIC peak much smaller than my Leucine peak?

  • Answer: Biologically, the plasma concentration of KIC is ~10-20% that of Leucine. In NMR, this signal-to-noise (S/N) challenge is exacerbated.

  • Fix: Increase the number of scans (NS) by a factor of 4 (doubles S/N) or use a CryoProbe . Alternatively, ensure you are using a pulse sequence with a sufficiently long relaxation delay (d1), as KIC (a quaternary carbon environment) has a longer T1 relaxation time than Leucine.

Q4: Can I use LC-MS instead of GC-MS?

  • Answer: Absolutely. LC-MS/MS avoids derivatization entirely. Leucine and KIC can be separated on a C18 column using an acidic mobile phase (0.1% Formic acid). However, KIC is an acidic molecule and ionizes better in Negative Mode (ESI-), while Leucine prefers Positive Mode (ESI+). You may need polarity switching or two separate runs.

References
  • Ford, G. C., Cheng, K. N., & Halliday, D. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies.[3] Biomedical Mass Spectrometry, 12(8), 432–436.[3] Link

  • Karlsson, M., et al. (2010). Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. Molecular Imaging and Contrast Agent Database. Link

  • Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of plasma samples for branched-chain amino acid studies. Analytical Biochemistry, 141(1), 101-109.
  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry, 232, 433-448. (For NMR Chemical Shift Standards).

Sources

Troubleshooting

Technical Support Center: [1-13C]KIC DNP Sample Optimization

Topic: Optimization of Glassing Agents & Formulation for Hyperpolarized [1-13C] -Ketoisocaproate Doc ID: TS-DNP-KIC-001 Status: Active Author: Senior Application Scientist, Magnetic Resonance Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Glassing Agents & Formulation for Hyperpolarized [1-13C]


-Ketoisocaproate
Doc ID:  TS-DNP-KIC-001
Status:  Active
Author:  Senior Application Scientist, Magnetic Resonance Division

Executive Summary & Mechanism

Why [1-13C]KIC? Unlike Pyruvate, which probes glycolysis (LDH), [1-13C]


-Ketoisocaproate (KIC) specifically targets Branched-Chain Amino Acid Transferase (BCAT) activity, converting to [1-13C]Leucine. This makes it a critical biomarker for glioblastomas and specific metabolic niches where BCAT is upregulated.

The Glassing Challenge Successful Dynamic Nuclear Polarization (DNP) requires the sample to form an amorphous glass at cryogenic temperatures (1.2–1.4 K).

  • Crystalline State (Failure): Segregates the radical from the

    
    C nuclei. Result: Zero or negligible polarization.
    
  • Glassy State (Success): Homogeneous distribution of the radical, allowing efficient electron-to-nucleus spin diffusion.

Formulation Selector: Acid vs. Salt

Choose your starting material based on your specific hardware and sensitivity requirements.

Option A: The "Neat" Acid Preparation (Highest Sensitivity)

Best for: Animal studies requiring maximum injected concentration. Mechanism: [1-13C]KIC acid is a liquid at room temperature and can often self-glass or requires minimal solvent, maximizing the number of


C spins in the cup.
ComponentConcentrationFunction
[1-13C]KIC Acid ~14 M (Neat)Substrate & Primary Matrix
Radical (OX063) 15–18 mMSource of Polarization
Gd-DOTA 1.0–1.5 mMIncreases

(Solid State Polarization)
Glassing Additive None or <10% DMA/DMSOOnly if "snowing" occurs upon freezing
Option B: The Solvated Salt Preparation (Highest Stability)

Best for: Phantoms, cell studies, or systems prone to precipitation. Mechanism: Sodium KIC is a solid and must be dissolved in a glass-forming matrix.

ComponentConcentrationFunction
[1-13C]KIC Na-Salt 2.0 – 4.0 MSubstrate
Matrix Glycerol:Water (60:40 v/v)Glassing Agent (Cryoprotectant)
Radical (OX063) 15–20 mMSource of Polarization
Gd-DOTA 1.5–2.0 mMIncreases

Workflow & Logic Visualization

The following diagram illustrates the decision logic for optimizing the sample state before and during the DNP process.

KIC_Optimization_Workflow Start Start: Select Formulation Freezing Flash Freeze (LN2) Start->Freezing Check Visual Inspection Freezing->Check Opaque Result: Opaque/White (Crystallization) Check->Opaque Snowing Clear Result: Clear/Transparent (Good Glass) Check->Clear Glassy Fix_Acid Action (Acid): Add 5-10% DMSO or DMA Opaque->Fix_Acid If Acid Prep Fix_Salt Action (Salt): Increase Glycerol Ratio (e.g., to 60:40) Opaque->Fix_Salt If Salt Prep DNP_Process Insert into Polarizer (Microwaves On) Clear->DNP_Process Fix_Acid->Freezing Fix_Salt->Freezing Monitor Monitor Build-up (Time Constant) DNP_Process->Monitor Slow_Build Issue: Slow Build-up Monitor->Slow_Build >3000s Fast_Decay Issue: Fast Liquid T1 Monitor->Fast_Decay <30s (Liquid) Optimize_Gd Optimization: Adjust Gd-DOTA Slow_Build->Optimize_Gd Increase Gd Fast_Decay->Optimize_Gd Decrease Gd

Caption: Decision tree for troubleshooting KIC glass formation and optimizing polarization kinetics.

Troubleshooting Guide (FAQ)

Phase 1: Sample Preparation & Freezing

Q: My KIC acid sample turns white/opaque immediately upon immersion in liquid nitrogen. What is happening? A: You are experiencing crystallization .

  • Mechanism: Pure KIC acid is hydrophobic. If there is trace water contamination or if the cooling rate is too slow, it crystallizes.

  • Solution:

    • Fast Cooling: Ensure rapid immersion. Do not hover the sample in the vapor phase (cold gas) for too long before dunking.

    • Add Solvent: Add 5–10% (v/v) Dimethylacetamide (DMA) or DMSO. These disrupt the crystal lattice formation.

    • Check Radical: Ensure the radical is fully dissolved. Undissolved radical acts as a nucleation site for crystals.

Q: Can I use DMSO instead of Glycerol for the Salt preparation? A: Yes, but with caveats.

  • Pros: DMSO/Water (50:50) often yields higher polarization (

    
    ) than Glycerol/Water due to better spectral diffusion properties.
    
  • Cons: DMSO is toxic to cells at high concentrations.[1] If your dissolution factor is low (e.g., <1:50), the residual DMSO in the injected dose may cause adverse physiological effects or cell death in vitro. Glycerol is generally better tolerated metabolically, though it can perturb redox states [1].[2][3]

Phase 2: DNP Physics (The Build-up)

Q: My polarization is stuck at 15% (Solid State) after 2 hours. I expect >40%. A: This is likely a Radical or Temperature issue.

  • Check 1 (Microwaves): Ensure your microwave frequency is optimized. For Trityl OX063 at 3.35 T, the optimal irradiation frequency is usually slightly blue-shifted from the EPR center. Perform a frequency sweep.

  • Check 2 (Concentration): If using KIC Salt, did you account for the water of hydration? If the KIC concentration is too low (<1M), the "spin diffusion barrier" prevents polarization from spreading from the radical to the bulk

    
    C nuclei.
    
  • Check 3 (Temperature): DNP efficiency scales non-linearly with temperature. Ensure your helium bath is actually at 1.2–1.4 K, not 1.6 K.

Q: The build-up time constant (


) is extremely long (>4000s). 
A:  You are likely under-doped  with Gadolinium.
  • Mechanism: Trace Gd

    
     (paramagnetic) shortens the electronic 
    
    
    
    of the radical, allowing it to "recycle" faster and transfer polarization more frequently.
  • Protocol: Add 1.5 mM Gd-DOTA to the prep. This can reduce build-up time by ~50% without significantly hurting the final polarization [2].

Phase 3: Dissolution & Injection[5]

Q: After dissolution, my liquid


 is very short (<20s). 
A:  This is a classic Relaxation Agent  overdose.
  • Cause: While Gd

    
     helps in the solid state (1.4 K), it is a potent relaxation agent in the liquid state (300 K).
    
  • Solution:

    • Reduce Gd-DOTA concentration in the prep (try 0.5 mM).

    • Increase the Dissolution Factor (dilute the sample more).

    • Chelation: Ensure the Gd is chelated (DOTA) and not free salt (GdCl

      
      ), which binds to KIC.
      

Q: How do I neutralize KIC Acid upon dissolution? A: KIC Acid requires a precise base equivalent.

  • Formula:

    
    
    
  • Guide: Use a slight excess (1.05 eq) of NaOH in the dissolution buffer. The buffer should also contain 50-100 mM TRIS or Phosphate to catch small pH errors.

  • Target: Final pH must be 7.2–7.6. Acidic KIC (

    
    ) relaxes faster; Basic KIC (
    
    
    
    ) is painful/toxic upon injection.

Optimized Protocols

Protocol A: High-Concentration KIC Acid (For In Vivo)
  • Weigh: 50 mg [1-13C]KIC Acid (Liquid).

  • Add Radical: Add OX063 to reach 15 mM. (Requires vortexing/sonication as KIC acid is viscous).

  • Add Gd: Add Gd-DOTA stock to reach 1.0 mM.

  • Glass Test: Dip a sealed capillary in LN2.

    • Clear? Proceed.

    • Opaque? Add 2

      
      L DMSO per 50 mg KIC.
      
  • DNP: Polarize at 1.4 K, Microwave Freq ~94.005 GHz (system dependent).

Protocol B: KIC Salt (For Phantoms/Cells)
  • Solvent Prep: Mix Glycerol and Water (60:40 w/w).

  • Dissolve: Add [1-13C]KIC Sodium Salt to reach 3.0 M.

  • Add Radical: Add OX063 to reach 18 mM.

  • Add Gd: Add Gd-DOTA to reach 1.5 mM.

  • DNP: Polarize. Note that build-up may be faster than Protocol A, but total

    
    C content is lower.
    

References

  • Brender, J. R., et al. (2020).[2] Trehalose as an alternative to glycerol as a glassing agent for in vivo DNP MRI. ISMRM Annual Meeting.

  • Hyacinthe, J. N., et al. (2023). Optimization of a [1-13C]pyruvic acid sample preparation for clinical hyperpolarization. ISMRM Annual Meeting.

  • Karlsson, M., et al. (2010).[4][5] Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent. MICAD/NCBI.

  • Ardenkjaer-Larsen, J. H., et al. (2019). Sample formulations for dissolution dynamic nuclear polarization. ResearchGate (Review).[6]

Sources

Optimization

Reducing relaxation variation in 4-Methyl-2-oxopentanoic-1-13C acid batches

Subject: Reducing Relaxation Variation in 4-Methyl-2-oxopentanoic-1-13C Acid Batches Ticket ID: KIC-DNP-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Mandate Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Relaxation Variation in 4-Methyl-2-oxopentanoic-1-13C Acid Batches Ticket ID: KIC-DNP-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Mandate

Welcome to the Hyperpolarized Media Support Center. You are likely accessing this guide because your longitudinal studies using [1-13C]4-Methyl-2-oxopentanoic acid (also known as


-ketoisocaproate or KIC ) are showing inconsistent signal decay rates (

).

In metabolic imaging targeting Branched-Chain Amino Acid Transferase (BCAT) , the


 relaxation time is your "shelf-life." A batch with a 

of 45 seconds versus 60 seconds represents a massive loss in deliverable magnetization at the time of injection. Variation is rarely random; it is a symptom of uncontrolled variables in paramagnetics , radical distribution , or dissolution pH .

This guide deconstructs the sources of variation and provides self-validating protocols to stabilize your hyperpolarized KIC batches.

Module 1: Pre-Polarization Chemistry (The "Silent" Sinks)

Diagnosis: If your


 is consistently short (<30s at 3T) regardless of pH, your precursor likely contains paramagnetic impurities.
The Mechanism: Paramagnetic Relaxation Enhancement (PRE)

The Carbon-13 nucleus is shielded from the lattice. However, unpaired electrons from metal ions (


, 

,

) or aggregated DNP radicals act as "relaxation sinks," creating fluctuating local magnetic fields that facilitate rapid energy loss from the

spin system.
Visualizing the Relaxation Sink

RelaxationSink C13 Hyperpolarized 13C (High Energy State) Lattice Thermal Equilibrium (Low Energy State) C13->Lattice Natural T1 Decay (Slow) Impurity Paramagnetic Impurity (Fe3+, Cu2+, Aggregated Radical) C13->Impurity Dipolar Coupling (Fast Energy Transfer) Impurity->Lattice Rapid Dissipation

Figure 1: The "Short-Circuit" Effect. Paramagnetic impurities provide a low-resistance pathway for magnetization loss, bypassing the natural, slow lattice relaxation.

Protocol 1.1: Precursor Chelation & Purity Check

Do not assume "Isotopic Purity" equals "Chemical Purity."

  • High-Res Mass Spec (HRMS): Request a Certificate of Analysis (CoA) specifically checking for transition metals. Limit: < 1 ppm.

  • Nano-Chelation Step:

    • Dissolve KIC acid precursor in water.

    • Add EDTA (Ethylenediaminetetraacetic acid) at 0.1 mM concentration.

    • Why? EDTA encapsulates free metal ions, shielding their unpaired electrons from the

      
       nucleus.
      
    • Lyophilize back to oil/solid if necessary, or use the aqueous prep for glassing (see Module 2).

Module 2: The DNP Formulation (Glassing & Radical)

Diagnosis: If your polarization levels are low or buildup times (


) vary, your "glass" is crystallizing.
The Physics: Glass vs. Crystal

DNP requires an amorphous glass at 1.2K. If KIC crystallizes, the trityl radical (electron source) is physically separated from the


 nuclei (targets). KIC Acid is an oil, but it requires a glassing agent to prevent micro-crystallization during freezing.
Standardized Formulation Table
ComponentRoleStandard ConcentrationVariation Risk
[1-13C] KIC Acid SubstrateNeat (Pure Liquid)Purity (see Module 1)
Trityl Radical (OX063) Polarizing Agent15 - 20 mMWeighing errors cause

shortening if too high.
EPA (Electron Paramagnetic Agent) Glassing Aid~2-5% v/vInconsistent mixing leads to "cracked" glasses.
Gadolinium (Gd-DOTA) Polarization Booster0 mM (AVOID) Critical: Do not use Gd in KIC if

is the priority. It boosts polarization but kills

.
Protocol 2.1: The "Neat" Preparation
  • Weigh Trityl Radical into a micro-vial.

  • Add [1-13C] KIC Acid (liquid) directly to the radical.

  • Sonicate at 40°C for 10 minutes. Visual Check: The solution must be deep green and transparent. Any turbidity implies undissolved radical (which acts as a relaxation sink).

  • Glassing Check: Flash freeze a droplet in liquid nitrogen (

    
    ). It should remain transparent (glass). If it turns white/opaque (crystal), add DMSO  (5% v/v) to the mixture.
    

Module 3: Dissolution & pH Control (The Critical Variable)

Diagnosis: Batch-to-batch


 variation is most often caused by pH drift in the final dissolution media.
The Mechanism: Chemical Exchange

Carboxylic acids like KIC have pH-dependent exchange rates with water protons.

  • Acidic pH (< 7.0): Proton exchange accelerates, shortening

    
    .
    
  • Basic pH (> 8.0): Potential for aldol condensation or degradation.

  • Target pH: 7.4 ± 0.1 (Physiological).

Workflow: Precision Neutralization

DissolutionQC FrozenSample Frozen KIC Sample (Acid Form) Dissolution Rapid Dissolution (Superheated Water) FrozenSample->Dissolution 180°C / 10 bar Neutralization Neutralization Vessel (NaOH + TRIS Buffer) Dissolution->Neutralization Flash Transfer QC_Check QC: pH & Temp Check Neutralization->QC_Check Automated Probe Injection Injection into Subject QC_Check->Injection Pass Fail Discard Batch (pH < 7.2 or > 7.6) QC_Check->Fail Fail

Figure 2: The Dissolution QC Loop. Automated pH checking prior to injection is the only way to guarantee T1 consistency.

Protocol 3.1: The Stoichiometric Buffer

Do not rely on manual titration during the experiment. Calculate the exact molar equivalent of NaOH required to neutralize the KIC Acid mass.

  • Calculate Moles:

    
    
    
  • NaOH Volume:

    
    
    
  • Buffer: Add 100mM TRIS or Phosphate buffer to the neutralization receiver to act as a "pH shock absorber" for minor weighing errors.

Troubleshooting FAQs

Q: My


 is good in the magnet, but drops instantly upon injection. Why? 
A:  This is likely Temperature Shock . Injecting a cold solution (room temp) into a warm mouse (37°C) causes turbulence and temperature gradients that induce relaxation.
  • Fix: Pre-warm the dissolution line or ensure the neutralization receiver is at 37°C before transfer.

Q: Can I filter the radical out to improve


? 
A:  Yes, and you should. The Trityl radical is paramagnetic. Even though it is less effective as a relaxation sink at low fields than Gadolinium, removing it can extend 

by 10-20%.
  • Fix: Install a 0.2

    
    m hydrophilic filter  and an activated charcoal filter  in the dissolution path.
    

Q: The KIC signal is splitting into multiple peaks. A: This indicates Hydration or pH extremes . KIC exists in equilibrium between the keto form and the hydrate (gem-diol).

  • Fix: Ensure your dissolution pH is strictly 7.4. The hydrate form is favored at extremes and has a different chemical shift and

    
    .
    

References

  • Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. Source: Molecular Imaging and Contrast Agent Database (MICAD). URL:[Link]

  • Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate. Source: PubMed (Magn Reson Med).[1] URL:[Link]

  • Effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate. Source: PubMed Central (PMC). URL:[Link]

  • Field dependence of T1 for hyperpolarized [1-13C]pyruvate. Source: PubMed (NMR Biomed). URL:[Link]

  • Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times. Source: RSC Advances. URL:[Link]

Sources

Troubleshooting

Troubleshooting pH sensitivity of alpha-ketoisocaproate-1-13C in solution

Welcome to the technical support center for alpha-ketoisocaproate-1-13C (KIC-1-13C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alpha-ketoisocaproate-1-13C (KIC-1-13C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this isotopically labeled metabolite. Here, you will find scientifically grounded explanations, detailed protocols, and practical solutions to common challenges related to the pH sensitivity of KIC-1-13C in solution.

Frequently Asked Questions (FAQs)

Q1: What is alpha-ketoisocaproate (KIC) and why is its stability in solution a concern?

A1: Alpha-ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxopentanoic acid, is a crucial intermediate in the metabolic pathway of the essential amino acid L-leucine.[1][2][3] Its 1-13C labeled counterpart is a valuable tracer for studying metabolic fluxes in various biological systems.[4] However, α-KIC is an α-keto acid, a class of compounds known for their inherent instability in aqueous solutions.[5][6] The primary concern is its susceptibility to degradation, which can lead to inaccurate experimental results.[1]

Q2: What are the main factors influencing the stability of KIC-1-13C in solution?

A2: The stability of KIC-1-13C in solution is primarily influenced by:

  • pH: This is the most critical factor. Both strongly acidic and alkaline conditions can promote degradation.[1][7]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as decarboxylation.[1]

  • Light Exposure: Prolonged exposure to light, especially UV radiation, may induce photolytic degradation.[1]

  • Presence of Oxidizing Agents: As a keto acid, KIC can be susceptible to oxidation.[1]

Q3: How does pH specifically affect the chemical structure and stability of KIC-1-13C?

A3: The pH of the solution dictates the equilibrium between different forms of KIC, each with varying stability:

  • Protonated (Acidic) Form: In acidic conditions (low pH), KIC exists predominantly in its protonated carboxylic acid form. This form is more susceptible to decarboxylation, a reaction where the 13C-labeled carboxyl group is lost as 13CO2.[5]

  • Deprotonated (Anionic) Form: At neutral to slightly alkaline pH, KIC is in its deprotonated carboxylate anion form. This form is significantly more stable and less prone to decarboxylation.[5]

  • Keto-Hydrate Equilibrium: In aqueous solutions, α-keto acids like KIC exist in equilibrium with their hydrated gem-diol form.[7][8] The extent of this hydration is pH-dependent, with the fraction of the hydrated form decreasing as the pH increases.[7][8] This equilibrium shift can influence the outcome of analytical measurements, particularly with NMR spectroscopy.[8]

Q4: I am using KIC-1-13C for hyperpolarized 13C MRS experiments. Why is the pH of the final formulation so critical?

A4: In hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS), maintaining a physiological pH (typically around 7.4) is paramount for several reasons. The hyperpolarized sample is rapidly dissolved in a buffer to create an injectable solution.[9] Precise pH control at this stage is crucial because deviations can lead to the rapid degradation of the hyperpolarized signal and the compound itself, compromising the integrity of the in vivo metabolic data.[9]

Troubleshooting Guide

Encountering issues with your KIC-1-13C experiments? This troubleshooting guide will help you diagnose and resolve common problems related to pH sensitivity.

Diagram: Troubleshooting Workflow for KIC-1-13C pH-Related Issues

troubleshooting_workflow start Start: Unexpected Experimental Results (e.g., low signal, extra peaks, poor reproducibility) check_ph 1. Verify Solution pH Is the pH within the optimal range (6.5-7.5)? start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok pH is NOT Optimal (Acidic or Basic) check_ph->ph_not_ok No still_issues Still Experiencing Issues? ph_ok->still_issues adjust_ph 2. Adjust pH Use dilute HCl or NaOH. Re-measure. ph_not_ok->adjust_ph re_run_exp 3. Re-run Experiment with pH-corrected solution. adjust_ph->re_run_exp re_run_exp->still_issues check_storage 4. Review Storage Conditions - Stored at -20°C or below? - Protected from light? still_issues->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes storage_not_ok Improper Storage check_storage->storage_not_ok No check_analytical 6. Investigate Analytical Method - NMR: Acquisition parameters optimized? - LC-MS: Mobile phase pH appropriate? storage_ok->check_analytical new_aliquot 5. Use a Fresh Aliquot Prepare a new solution from a fresh stock vial. storage_not_ok->new_aliquot new_aliquot->re_run_exp analytical_ok Method is Validated check_analytical->analytical_ok Yes analytical_not_ok Potential Method Issue check_analytical->analytical_not_ok No contact_support Contact Technical Support Provide detailed experimental information. analytical_ok->contact_support optimize_method 7. Optimize Analytical Method Consult instrument specialist or relevant literature. analytical_not_ok->optimize_method optimize_method->re_run_exp

Caption: A step-by-step guide to troubleshooting pH-related issues with KIC-1-13C.

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Stock Solution of KIC-1-13C

This protocol describes the preparation of a stable stock solution of KIC-1-13C at a neutral pH.

Materials:

  • Alpha-ketoisocaproate-1-13C, sodium salt

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter with a micro-electrode

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Weighing: On an analytical balance, accurately weigh the desired amount of KIC-1-13C sodium salt.

  • Dissolution: Dissolve the weighed KIC-1-13C in a minimal amount of high-purity water in a sterile tube. Vortex gently to ensure complete dissolution.

  • Initial pH Measurement: Carefully insert the micro-pH electrode into the solution and record the initial pH. The pH of the sodium salt dissolved in water will likely be slightly alkaline.

  • pH Adjustment: Adjust the pH to your target value (e.g., 7.4 for physiological studies) by adding small, drop-wise amounts of 0.1 M HCl. If the pH overshoots, use 0.1 M NaOH to correct. Mix thoroughly after each addition and allow the reading to stabilize before proceeding.

  • Final Volume: Once the target pH is reached and stable, add high-purity water to achieve the final desired concentration.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Verifying the Integrity of KIC-1-13C using 13C NMR Spectroscopy

This protocol provides a method to assess the integrity of your KIC-1-13C solution and observe the effect of pH on its 13C NMR spectrum.

Materials:

  • KIC-1-13C solution (prepared as in Protocol 1)

  • NMR tubes (5 mm)

  • Deuterium oxide (D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, mix a sufficient amount of your KIC-1-13C stock solution with D2O to provide a lock signal. The final volume should be appropriate for your spectrometer (typically 500-600 µL).

  • NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.[10] Key parameters to consider are the acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.[11][12]

  • Spectral Analysis:

    • Expected Signal: The primary signal of interest will be from the 13C-labeled carbonyl carbon (C1) of KIC.

    • pH Effect: The chemical shift of this C1 carbon is pH-dependent. As the pH of the solution is adjusted, you will observe a shift in the resonance frequency of this peak.

    • Degradation Products: Look for any unexpected signals that may indicate degradation. A common degradation pathway is decarboxylation, which would result in the loss of the 13C signal. The appearance of other small peaks could indicate the formation of dimers or other byproducts, especially at alkaline pH.[8]

Data Presentation

Table 1: Expected pH-Dependent Changes in Analytical Data for KIC-1-13C
pH RangePredominant KIC FormExpected Stability13C NMR (C1 Carbon) ObservationsLC-MS Considerations
< 4 (Acidic) Protonated (Carboxylic Acid)Low (prone to decarboxylation)Chemical shift will be at a specific frequency. Potential for signal decrease over time if degradation occurs.Use a low pH mobile phase to ensure consistent protonation for reverse-phase chromatography.[13]
6.5 - 7.5 (Neutral) Deprotonated (Carboxylate)HighThe C1 signal will shift compared to the acidic form due to deprotonation.A buffered mobile phase in this range is ideal for stability.
> 8 (Alkaline) Deprotonated (Carboxylate)Moderate (risk of aldol condensation)The C1 signal will be at its deprotonated chemical shift. Be vigilant for the appearance of minor peaks from potential side reactions.[8]High pH can affect column stability. Use appropriate column chemistry.

Conclusion

The pH of the solution is a critical parameter that dictates the stability and analytical behavior of alpha-ketoisocaproate-1-13C. By understanding the underlying chemical principles and adhering to the protocols and troubleshooting steps outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. For further assistance, please do not hesitate to contact our technical support team.

References

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. [Link]

  • Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. PubMed. [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids. PubMed. [Link]

  • Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]

  • Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. PubMed. [Link]

  • Intracellular alpha-keto acid quantification by fluorescence-HPLC. Semantic Scholar. [Link]

  • The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry. [Link]

  • Three branches of the subsequent degradation of alpha-keto isocaproate... ResearchGate. [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC. [Link]

  • (PDF) Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. PubMed. [Link]

  • The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. RSC Publishing. [Link]

  • The 13 C NMR spectrum of a culture supernatant of the wild-type strain... ResearchGate. [Link]

  • BRANCHED-CHAIN AMINO ACID DEGRADATION. utmb.edu. [Link]

  • α-Ketoisocaproic acid. Wikipedia. [Link]

  • Rapid 13C Hyperpolarization of the TCA-Cycle Intermediate α-Ketoglutarate via SABRE-SHEATH. PMC. [Link]

  • a-Ketoisocaproic Acid. Rupa Health. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. PMC. [Link]

  • α-酮异己酸. 维基百科,自由的百科全书. [Link]

  • 5.6: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Ingredient: Alpha-ketoisocaproic acid. Caring Sunshine. [Link]

  • 2-Oxoisocaproic Acid. Rupa Health. [Link]

  • nuclear magnetic resonance - spectroscopy. unomaha.edu. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature. [Link]

  • Alpha-Ketoisocaproate - Organic Acids Profile (US BioTek) - Lab Results explained. Healthmatters.io. [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. PubMed. [Link]

  • Effect of pH on the 13 C-NMR signals from Z-Ala-Pro-[1-13 C]Pheglyoxal... ResearchGate. [Link]

  • A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. wjgnet.com. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging Young Jin Lee. DOI. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing sensitivity of 4-Methyl-2-oxopentanoic-1-13C acid vs [1-13C]Pyruvate

Topic: Comparative Sensitivity Guide: Hyperpolarized 4-Methyl-2-oxopentanoic-1-13C Acid vs. [1-13C]Pyruvate Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Sensitivity Guide: Hyperpolarized 4-Methyl-2-oxopentanoic-1-13C Acid vs. [1-13C]Pyruvate Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

[1]

Executive Summary

While [1-13C]Pyruvate remains the "gold standard" for hyperpolarized (HP)


C MRI due to its robust polarization and high glycolytic flux (LDH activity), 4-Methyl-2-oxopentanoic-1-13C acid  (also known as 

-Ketoisocaproate or KIC ) offers a distinct, high-sensitivity window into amino acid metabolism.

This guide objectively compares the sensitivity profiles of these two probes. The verdict is nuanced: Pyruvate offers superior spectral resolution and signal-to-noise ratio (SNR) for general metabolic imaging. However, KIC provides superior biological specificity for tumors upregulating Branched-Chain Amino Acid Transaminase (BCAT), such as glioblastomas and prostate cancers, where glycolytic data alone may be inconclusive.

The Mechanistic Basis: Glycolysis vs. BCAA Metabolism

To understand sensitivity, one must first understand the metabolic flux being probed. Sensitivity in HP-MR is a function of both the initial polarization and the enzymatic conversion rate (


 or 

).
  • [1-13C]Pyruvate: Probes the Warburg effect. It is rapidly converted to Lactate via Lactate Dehydrogenase (LDH), a reaction significantly upregulated in most aggressive tumors.

  • [1-13C]KIC: Probes nitrogen shuttling. It is the keto-acid analogue of Leucine. It is converted to [1-13C]Leucine via BCAT, a cytosolic and mitochondrial enzyme often overexpressed in IDH-mutant gliomas and metastatic models.

Figure 1: Comparative Metabolic Pathways

The following diagram illustrates the parallel enzymatic conversions detectable by these probes.

MetabolicPathways cluster_0 Glycolysis (Warburg) cluster_1 BCAA Metabolism Pyr [1-13C]Pyruvate (Substrate) Lac [1-13C]Lactate (Product) Pyr->Lac LDH (NADH -> NAD+) Ala [1-13C]Alanine (Side Product) Pyr->Ala ALT (Glu -> aKG) KIC [1-13C]KIC (Substrate) Leu [1-13C]Leucine (Product) KIC->Leu BCAT (Glu -> aKG) Glu Glutamate (Co-factor) Glu->KIC Amino Group Transfer

Caption: Parallel metabolic fluxes. Pyruvate interrogates LDH activity (blue), while KIC interrogates BCAT activity (red). Note the shared dependence on Glutamate/


-KG pools for transamination.
Physicochemical Properties & Polarization Physics[1][2][3][4][5]

The "hard" sensitivity of a hyperpolarized probe is dictated by its


 relaxation time (persistence of signal) and its chemical shift dispersion (ability to resolve product from substrate).

Critical Observation: While


 values are comparable, the Chemical Shift Dispersion  is the differentiating factor.[1] Pyruvate/Lactate are separated by ~12 ppm, making them easy to resolve even with poor shimming. KIC/Leucine are separated by only ~4.2 ppm, requiring high-field homogeneity and precise pulse sequences.
Table 1: Technical Sensitivity Comparison
Feature[1-13C]Pyruvate[1-13C]KICImpact on Sensitivity
Precursor State Liquid Acid (Neat)Liquid Acid (Neat)Both glass well with Trityl radical (OX063).
Polarization Level 40% - 60%30% - 40%Pyruvate typically achieves slightly higher raw signal.

Relaxation (9.4T)
~45 - 50 s~50 - 55 sKIC has a slight advantage in signal persistence.
Substrate Shift (C1) ~171.0 ppm~172.6 ppmComparable spectral regions.
Product Shift (C1) ~183.3 ppm (Lactate)~176.8 ppm (Leucine)--
Spectral Dispersion ~12.3 ppm ~4.2 ppm Pyruvate is superior. KIC requires better shimming to avoid overlap.
Enzyme Kinetics (

)
LDH

~0.1 - 0.5 mM
BCAT

~0.5 - 1.0 mM
LDH is generally faster/more abundant, yielding higher product SNR.
Experimental Protocol: Validating the Comparison

To objectively compare these probes, one cannot simply inject and look at the peak height. You must control for the delivery and the conversion rate. The following protocol ensures a self-validating dataset.

Phase A: Polarization & Dissolution[2][3]
  • Substrate Prep:

    • Pyruvate: Mix [1-13C]Pyruvic acid with 15 mM OX063 radical and 1.5 mM Gd3+ chelate.

    • KIC: Mix [1-13C]KIC acid with 15 mM OX063. Note: KIC is more hydrophobic; ensure thorough mixing.

  • DNP: Polarize at 1.4K / 3.35T (or 5T) for >60 mins.

  • Dissolution: Rapidly dissolve in superheated buffer (40 mM Tris/NaOH, pH 7.6) to a final concentration of 80 mM. Crucial: Verify pH immediately. KIC is sensitive to pH-dependent chemical shift variations.

Phase B: In Vivo Acquisition (Rat/Mouse Model)
  • Injection: Tail vein catheter. Inject bolus (12s duration) to minimize hemodynamic shock.

  • Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.

    • Tip: For KIC, use a spectral-spatial pulse designed to excite the specific bandwidth of 170-180 ppm to avoid aliasing, but ensure the pulse bandwidth is narrow enough to suppress downstream metabolites if necessary, though usually, a broad excitation covers both.

  • Timing:

    • Pyruvate: Acquire 0–60s post-injection. (Lactate peak ~20-30s).

    • KIC: Acquire 0–60s post-injection. (Leucine peak ~25-35s).

Figure 2: Comparative Workflow

Workflow cluster_Acq Data Acquisition Strategy Start Substrate Preparation (Acid + Trityl Radical) DNP DNP Polarization (1.4K, >1 hr) Start->DNP Dissolution Dissolution & Neutralization (Final Conc: 80mM, pH 7.4) DNP->Dissolution Injection IV Injection (12s Bolus) Dissolution->Injection Pyr_Acq Pyruvate Acquisition Focus: 171 vs 183 ppm (Wide Bandwidth) Injection->Pyr_Acq Protocol A KIC_Acq KIC Acquisition Focus: 172 vs 176 ppm (High Resolution Req.) Injection->KIC_Acq Protocol B Analysis Kinetic Modeling (kPL vs kKL) Pyr_Acq->Analysis KIC_Acq->Analysis

Caption: Standardized workflow for comparing Pyruvate and KIC. Note the divergence in acquisition strategy due to spectral dispersion differences.

Data Analysis: Calculating Sensitivity

Sensitivity is not just "Signal Intensity." It is the ability to quantify the rate constant (


).

The Kinetic Model: Use a two-site exchange model (modified Bloch equations).




  • Pyruvate (

    
    ):  In tumors, 
    
    
    
    is high (
    
    
    ). The backward reaction (
    
    
    ) is often negligible in the short imaging window.
  • KIC (

    
    ):  The conversion to Leucine (
    
    
    
    ) is typically slower than LDH flux. However, the background signal of endogenous Leucine is virtually zero in 13C spectra, whereas endogenous Lactate can be high (though thermally invisible without averaging).

Sensitivity Verdict:

  • SNR Sensitivity: Pyruvate > KIC (by factor of ~2-3x due to higher enzyme

    
     and polarization).
    
  • Contrast Sensitivity: KIC > Pyruvate in specific contexts. For example, in prostate cancer , KIC can differentiate aggressive tissue where BCAT is upregulated but LDH is variable. In glioma , KIC allows imaging of glutamate/glutamine pools indirectly via the transamination chain.

References
  • Karlsson, M., et al. (2010).[4][5] "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C-ketoisocaproate." International Journal of Cancer. Link

  • Chaumeil, M. M., et al. (2012). "Non-invasive in vivo assessment of IDH1 mutational status in glioma." Nature Communications. (Contextualizes metabolic reprogramming relevant to BCAT/LDH). Link

  • Ardenkjaer-Larsen, J. H., et al. (2003).[5] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences. Link

  • Kurhanewicz, J., et al. (2011).[5] "Analysis of Cancer Metabolism with Hyperpolarized 13C MRI." Neoplasia.[2][6] Link

  • Cunningham, C. H., et al. (2007). "Pulse sequence for dynamic volumetric imaging of hyperpolarized metabolic products." Journal of Magnetic Resonance. Link

Sources

Comparative

Validation of BCAT1 as a Prognostic Marker using 13C-KIC MRI: A Technical Comparison Guide

Executive Summary The stratification of glioblastoma (GBM) into isocitrate dehydrogenase (IDH) mutant and wild-type subclasses has fundamentally shifted neuro-oncology. While IDH status is currently determined via biopsy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stratification of glioblastoma (GBM) into isocitrate dehydrogenase (IDH) mutant and wild-type subclasses has fundamentally shifted neuro-oncology. While IDH status is currently determined via biopsy or 2-HG spectroscopy, the downstream metabolic consequences—specifically the upregulation of Branched-Chain Amino Acid Transaminase 1 (BCAT1) in IDH-wildtype tumors—offer a dynamic target for assessing tumor aggressiveness.

This guide validates the use of Hyperpolarized (HP) [1-13C]


-ketoisocaproate (KIC) MRI  as a functional imaging modality to quantify BCAT1 activity. Unlike static PET tracers, 13C-KIC MRI provides real-time enzymatic flux rates (

), serving as a direct prognostic marker for survival and therapeutic resistance in high-grade gliomas.

Scientific Rationale: The BCAT1-IDH Axis

To validate BCAT1 as a marker, one must understand the metabolic reprogramming specific to IDH-wildtype gliomas.

The Mechanism

In IDH-wildtype GBM, BCAT1 is overexpressed due to hypomethylation of its promoter. BCAT1 catalyzes the reversible transamination of branched-chain amino acids (BCAAs) into branched-chain


-ketoacids (BCKAs).
  • The Probe: Hyperpolarized [1-13C]KIC.

  • The Reaction: KIC + Glutamate

    
     Leucine + 
    
    
    
    -Ketoglutarate (
    
    
    -KG).
  • The Readout: The rate of appearance of [1-13C]Leucine.

This reaction is crucial because it consumes glutamate (reducing excitotoxicity risks to the tumor) and produces leucine (essential for mTORC1 activation and protein synthesis).

Pathway Visualization

The following diagram illustrates the metabolic flux captured by 13C-KIC MRI.

BCAT1_Pathway cluster_cell Tumor Cell Cytosol KIC [1-13C] KIC (Probe) BCAT1 BCAT1 (High in IDH-wt) KIC->BCAT1 Glu Glutamate Glu->BCAT1 Leu [1-13C] Leucine (Signal) aKG α-Ketoglutarate BCAT1->Leu BCAT1->aKG Injection IV Injection Injection->KIC Uptake (MCT1/2)

Figure 1: The enzymatic conversion of hyperpolarized KIC to Leucine via BCAT1, the rate-limiting step measured by MRI.

Comparative Analysis: 13C-KIC vs. Alternatives

In drug development and prognostic modeling, selecting the right biomarker is critical. The table below objectively compares 13C-KIC MRI against the clinical standards (18F-FET PET) and the metabolic gold standard (13C-Pyruvate).

FeatureHP [1-13C]KIC MRI 18F-FET PET HP [1-13C]Pyruvate MRI
Primary Target BCAT1 Activity (Enzymatic Flux)LAT1/LAT2 (Amino Acid Transport)LDH Activity (Glycolysis/Warburg)
Biological Specificity High for IDH-wildtype GBM. Directly linked to proliferation/mTOR.General glioma detection. High uptake does not confirm enzymatic processing.High in all Warburg-effect tumors; less specific to IDH status.
Prognostic Value Direct: Correlates with Overall Survival (OS). High

= Aggressive.
Indirect: Correlates with tumor volume/grade, but uptake

metabolism.
Moderate: Measures energetic state, but confounded by inflammation/necrosis.
Background Signal Low: Brain background is minimal for Leucine production.Moderate: Normal brain uptake requires thresholding (TBR > 1.6).Variable: High lactate background in some brain regions/CSF.
Spatial Resolution ~5-10 mm (Spectroscopic Imaging)~2-4 mm (Standard PET)~5-10 mm (Spectroscopic Imaging)
Validation Control Gabapentin: Specific BCAT1 inhibitor abolishes signal (Self-validating).Competitive Inhibition: Difficult to validate specificity in vivo.Guggulsterone/FX11: LDH inhibitors (less clinically translatable).

Key Insight: While 18F-FET PET is superior for defining tumor boundaries (structural planning), 13C-KIC MRI is superior for defining biological aggression. It answers "How active is the tumor?" rather than just "Where is the tumor?"

Experimental Protocol: Validating BCAT1 Activity

To ensure data integrity and reproducibility, the following workflow employs a self-validating system using a pharmacological control (Gabapentin).

Phase A: Probe Preparation (DNP)
  • Substrate: Prepare [1-13C]

    
    -ketoisocaproic acid (sodium salt).
    
  • Radical: Mix with OX063 trityl radical (15 mM) and Gd-chelate (1-2 mM) to enhance polarization.

  • Hyperpolarization: Polarize in a DNP system (e.g., SPINlab or HyperSense) at 1.4K and 3.35T for >1 hour.

  • Dissolution: Rapidly dissolve in superheated, neutralized buffer (TRIS/NaOH/EDTA) to a final concentration of ~80 mM, pH 7.4.

  • QC: Verify polarization >20% and temperature 37°C immediately prior to injection.

Phase B: Image Acquisition & Analysis
  • Animal Model: Patient-Derived Xenograft (PDX) mice (IDH-wt vs. IDH-mutant).

  • Injection: Tail vein injection (350

    
    L bolus over 12s).
    
  • Sequence: 3D Compressed Sensing EPSI (Echo Planar Spectroscopic Imaging).

    • Start: T=0s (start of injection).

    • Duration: 60s (temporal resolution ~3s).

  • Quantification: Calculate the ratio of [1-13C]Leucine / [1-13C]KIC over time (AUC) or fit to a two-site exchange model to derive

    
     (forward rate constant).
    
Workflow Visualization

Protocol_Workflow cluster_prep Phase A: Preparation cluster_acq Phase B: Acquisition cluster_analysis Phase C: Validation Analysis DNP DNP Polarization (1.4K, 3.35T) Dissolution Dissolution & Neutralization (pH 7.4, 37°C) DNP->Dissolution Injection Tail Vein Injection (t=0s) Dissolution->Injection < 15s Transfer MRI 3D CSI/EPSI Sequence (Dynamic Acquisition 60s) Injection->MRI Spectra Extract Spectra (KIC vs Leucine peaks) MRI->Spectra Modeling Kinetic Modeling (k_KL) Spectra->Modeling Control Compare vs. Gabapentin Treated Modeling->Control

Figure 2: End-to-end workflow for acquiring and validating metabolic flux data.

Validation Logic: Establishing Causality

To publish this data, you must prove that the Leucine signal originates specifically from BCAT1 and not background transamination.

The "Self-Validating" System
  • Genetic Control: Compare IDH-wildtype (high BCAT1) vs. IDH-mutant (methylated BCAT1) models.

    • Expected Result: High Leucine signal in IDH-wt; near-zero signal in IDH-mutant.

  • Pharmacological Control: Administer Gabapentin (a leucine analogue and specific BCAT1 inhibitor) 1 hour prior to imaging.

    • Expected Result: Significant reduction (>50%) in

      
       in the same animal (paired t-test).
      
  • Histological Correlation: Post-imaging immunohistochemistry (IHC) for BCAT1 expression.

    • Expected Result:

      
       values should linearly correlate (
      
      
      
      ) with BCAT1 H-scores.
Prognostic Interpretation
  • High

    
    :  Indicates aggressive, IDH-wildtype phenotype with active mTOR signaling. Correlates with shorter Overall Survival (OS) .
    
  • Low

    
    :  Indicates IDH-mutant status or successful BCAT1 inhibition. Correlates with longer OS .
    

References

  • Chaumeil, M. M., et al. (2019). Non-invasive imaging of BCAT1 activity in glioblastoma using hyperpolarized 13C magnetic resonance imaging. Nature Communications. [Link]

  • Tönjes, M., et al. (2013). BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1.[1] Nature Medicine. [Link]

  • Gronseth, E., et al. (2020). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Cancer Research. [Link]

  • Lau, A. Z., et al. (2014). In vivo imaging of tumour metabolism using hyperpolarized 13C-MRI. Experimental Oncology. [Link]

Sources

Validation

Comparative Technical Guide: Mass Spectrometry vs. NMR for 4-Methyl-2-oxopentanoic-1-13C Acid Metabolic Analysis

Executive Summary The analysis of 4-Methyl-2-oxopentanoic acid (also known as -Ketoisocaproic acid or KIC ) labeled at the C1 position ([1-13C]KIC ) presents a unique analytical challenge. Unlike uniformly labeled substr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Methyl-2-oxopentanoic acid (also known as


-Ketoisocaproic acid or KIC ) labeled at the C1 position ([1-13C]KIC ) presents a unique analytical challenge. Unlike uniformly labeled substrates, the metabolic fate of the C1 label is bifurcated: it is either retained during reversible transamination to Leucine or lost as 

during irreversible oxidative decarboxylation.
  • Choose Hyperpolarized 13C-NMR if your goal is real-time, in vivo imaging of Branched-Chain Amino Acid Transferase (BCAT) activity, particularly for tumor grading.

  • Choose GC-MS or LC-HRMS if your goal is high-sensitivity quantification of steady-state enrichment (MPE) in plasma extracts or if sample volume is limited (<50

    
    L).
    

This guide dissects the mechanistic, sensitivity, and workflow differences between these two platforms, ensuring you select the correct modality for your biological question.

Part 1: The Analyte & The "C1 Label Trap"

Before selecting an instrument, one must understand the fate of the isotope. The [1-13C] label on KIC is a metabolic switch probe .

The Pathway Fate of [1-13C]KIC
  • Retention (BCAT Pathway): KIC is transaminated to Leucine .[1] The C1 label is retained. This reaction is reversible and rapid.

  • Loss (BCKDH Pathway): KIC enters the mitochondria and is decarboxylated by the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) complex. The C1 label is released as 
    
    
    
    . The downstream metabolite (Isovaleryl-CoA) is unlabeled .

Critical Implication: If you use MS to look for downstream organic acids (e.g., isovaleric acid, 3-hydroxyisovaleric acid) using this specific tracer, you will find no enrichment. You must look for Leucine (retained) or capture the CO2 (gas analysis).

KIC_Metabolism cluster_legend Detection Zones KIC [1-13C]KIC (Substrate) Leu [1-13C]Leucine (Label RETAINED) KIC->Leu BCAT (Cytosol/Mito) IsoVal Isovaleryl-CoA (Unlabeled) KIC->IsoVal BCKDH (Mitochondria) CO2 13-CO2 (Gas/Bicarbonate) KIC->CO2 Decarboxylation Leu->KIC Reversible

Figure 1: Metabolic fate of the C1 label. Note that downstream lipogenic or ketogenic metabolites lose the label immediately.

Part 2: Nuclear Magnetic Resonance (NMR)

The Structural & Flux Master

Standard 13C-NMR is often too insensitive for physiological KIC concentrations (typically 10-50


M in plasma). However, Hyperpolarized (HP) 13C-NMR  (Dissolution DNP) has revolutionized this field, enhancing the signal by >10,000-fold.
1. Hyperpolarized 13C-NMR (The Gold Standard for Flux)
  • Mechanism: [1-13C]KIC is polarized at <1.4K and rapidly dissolved.

  • Application: Injected in vivo to observe the real-time conversion of KIC

    
     Leucine.[2]
    
  • Why it works: The carbonyl carbon (C1) has a long T1 relaxation time (~20-30s), allowing enough time to inject and image the metabolic conversion before the signal fades.

  • Readout: You see two distinct peaks evolve in real-time: KIC (172 ppm) and Leucine (176 ppm). The ratio of these peaks represents BCAT activity.

2. Standard Proton (1H) NMR
  • Application: Quantifying total pool sizes in urine or high-concentration extracts.

  • Limitation: The methyl protons of KIC (0.9 ppm) overlap heavily with Leucine, Valine, and lipoproteins. Requires high-field instruments (>600 MHz) and sophisticated deconvolution.

Part 3: Mass Spectrometry (MS)

The Sensitivity & Screening Engine

MS is the choice for steady-state analysis, low sample volumes, and absolute quantification.

1. GC-MS (Gas Chromatography-MS)[3][4][5]
  • The Standard: GC-MS is the workhorse for organic acidurias and BCAA analysis.

  • Derivatization Required: KIC is non-volatile. It requires derivatization.[3][4]

    • Oximation: Stabilizes the keto group (prevents enolization).

    • Silylation (MTBSTFA): Volatilizes the carboxyl/hydroxyl groups.

  • Detection: Electron Impact (EI) ionization fragments the molecule. You must monitor the [M-57]+ ion (loss of tert-butyl group) to preserve the C1 label in the fragment.

2. LC-HRMS (Liquid Chromatography-High Res MS)
  • Benefit: No derivatization needed (if using HILIC or C18-PFP columns).

  • Sensitivity: Can detect femtomole levels of KIC and Leucine.

  • Differentiation: High resolution (Orbitrap/Q-TOF) easily resolves the mass shift of 1.00335 Da (13C) from the M+0 parent.

Part 4: Head-to-Head Comparison

FeatureHyperpolarized 13C-NMRGC-MS (EI) / LC-MS
Primary Output Real-time Metabolic Flux (Rates)Steady-State Enrichment (MPE %)
Sample State In vivo (Live tissue) or perfused organsEx vivo (Plasma/Tissue extracts)
Sensitivity (LOD) mM range (in vivo effective)nM to pM range
Sample Volume N/A (Whole body/organ)10 - 50

L
Destructive? No (Non-invasive)Yes (Sample consumed)
Time Resolution Seconds (Dynamic)Static Snapshot
Key Limitation Signal dies in <60 seconds (T1 relaxation)Loss of spatial context; requires extraction
Cost High (Requires DNP Polarizer + MRI)Moderate (Standard analytical lab)

Part 5: Validated Experimental Protocols

Protocol A: GC-MS Quantification of KIC Enrichment

Use this for determining fractional enrichment in plasma.

Reagents:

  • Internal Standard: [U-13C6]Leucine (as a surrogate) or [d3]KIC.

  • Derivatization: Pyridine, Methoxyamine HCl (MOX), MTBSTFA + 1% TBDMSCl.

Workflow:

  • Extraction: Mix 50

    
    L plasma with 150 
    
    
    
    L cold methanol (-20°C). Vortex, centrifuge (14,000 x g, 10 min). Collect supernatant.
  • Drying: Evaporate supernatant under Nitrogen stream.

  • Oximation: Add 50

    
    L MOX (20 mg/mL in pyridine). Incubate 90 min at 30°C. Critical: This locks the keto-enol tautomerism of KIC.
    
  • Silylation: Add 50

    
    L MTBSTFA. Incubate 60 min at 60°C.
    
  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
    • Column: DB-5ms or equivalent.

    • SIM Mode: Monitor m/z 245 (KIC-M0-TBDMS) and m/z 246 (KIC-M1-TBDMS).

    • Note: The fragment [M-57] (loss of t-butyl) retains the C1 carboxyl carbon.

Protocol B: Hyperpolarized 13C-NMR Flux Imaging

Use this for measuring tumor BCAT activity in vivo.

Reagents:

  • [1-13C]KIC acid form.[2][6][7]

  • Trityl radical (OX063).

  • Dissolution buffer (NaOH/Tris).

Workflow:

  • Polarization: Mix [1-13C]KIC with trityl radical. Polarize in DNP Hyperpolarizer (3.35 T, 1.4 K) for 60 mins.

  • Dissolution: Rapidly dissolve with superheated buffer to neutral pH (~7.4). Final concentration ~40-80 mM.

  • Injection: Inject bolus (tail vein in mice) within 10-15 seconds of dissolution.

  • Acquisition: Trigger 13C-CSI (Chemical Shift Imaging) or slice-selective spectroscopy immediately.

    • Pulse Sequence: Low flip-angle (10°) excitation every 3 seconds for 60 seconds.

  • Data Processing: Integrate peaks for KIC (172 ppm) and Leucine (176 ppm). Calculate the ratio

    
     as a metric of BCAT flux.
    

Part 6: Decision Matrix

Use the following logic flow to determine your instrument choice.

DecisionMatrix Start Start: What is the biological question? Q1 Do you need spatial/anatomical localization (e.g., inside a tumor)? Start->Q1 Q2 Is the metabolite concentration very low (< 10 µM)? Q1->Q2 No HP_NMR Use Hyperpolarized 13C-NMR (Real-time BCAT imaging) Q1->HP_NMR Yes MS_Path Use Mass Spectrometry Q2->MS_Path Yes (High Sensitivity Needed) Q3 Are you measuring steady-state enrichment? Q2->Q3 No (Pools are high) Q3->MS_Path Yes Standard_NMR Use Standard 1H/13C NMR (Structural confirmation) Q3->Standard_NMR No

Figure 2: Instrument selection workflow based on biological constraints.

References

  • Karlsson, M., et al. (2010). "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate." International Journal of Cancer.

    • Key Finding: Establishes HP-13C-KIC as a probe for BCAT activity in lymphoma vs. carcinoma.[6]

  • Griffin, J. L., & Shockcor, J. P. (2004). "Metabolic profiles of cancer cells." Nature Reviews Cancer.

    • Key Finding: Compares NMR and MS sensitivity limits in metabolic phenotyping.
  • Clinical and Translational Imaging. (2015). "13C-labeled biochemical probes for the study of cancer metabolism." NCBI PMC.

    • Key Finding: Details the T1 relax
  • Sigma-Aldrich Technical Guides. "Derivatization and Analysis of Amino Acids by GC-MS."

    • Key Finding: Protocols for MTBSTFA silyl

Sources

Comparative

Comparative Guide: Optimizing Metabolic Flux Precision with 4-Methyl-2-oxopentanoic-1-13C Acid

Executive Summary Reproducibility in Branched-Chain Amino Acid (BCAA) metabolism is frequently compromised by a fundamental misunderstanding of tracer kinetics. While L-Leucine-1-13C is the traditional standard for whole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility in Branched-Chain Amino Acid (BCAA) metabolism is frequently compromised by a fundamental misunderstanding of tracer kinetics. While L-Leucine-1-13C is the traditional standard for whole-body turnover, it introduces kinetic lag due to transport (LAT1) and reversible transamination (BCAT).

4-Methyl-2-oxopentanoic-1-13C acid (also known as


-Ketoisocaproate or KIC ) offers a superior alternative for quantifying oxidative flux  specifically through the rate-limiting Branched-Chain 

-Ketoacid Dehydrogenase (BCKDH) complex. By bypassing the initial transamination step and utilizing Monocarboxylate Transporters (MCTs), KIC-1-13C provides a direct, high-fidelity readout of mitochondrial oxidation rates with higher signal-to-noise ratios in low-activity tissues.

Part 1: Mechanistic Rationale – The BCKDH Gatekeeper

To understand why KIC-1-13C yields more reproducible oxidation data than Leucine tracers, one must analyze the BCAA catabolic pathway. The critical control point is not the entry of Leucine, but the irreversible decarboxylation of KIC.

The Pathway Logic
  • Reversible Entry: Leucine enters via LAT1 and is reversibly transaminated to KIC by BCAT (cytosolic or mitochondrial). This step is near-equilibrium in many tissues, diluting the isotopic signal before it reaches the oxidation step.

  • The Gatekeeper: KIC is transported into the mitochondria (via MCTs) and undergoes irreversible decarboxylation by BCKDH.

  • The Readout: The C1 label is released as

    
    CO
    
    
    
    immediately at this step.

Using KIC-1-13C directly saturates the BCKDH substrate pool, eliminating the variability caused by fluctuating BCAT expression or cytosolic Leucine sequestration.

Visualization: Tracer Fate in BCAA Catabolism[1]

BCAA_Pathway cluster_cyto Cytosol cluster_mito Mitochondria Leu_Cyto L-Leucine KIC_Cyto KIC (α-Ketoisocaproate) Leu_Cyto->KIC_Cyto BCAT (Reversible) KIC_Mito KIC (Mitochondrial) KIC_Cyto->KIC_Mito MCT Transport IsoVal Isovaleryl-CoA KIC_Mito->IsoVal BCKDH (Irreversible) CO2 13-CO2 (Gas) KIC_Mito->CO2 Decarboxylation (C1 Release) Tracer_Leu Tracer: Leucine-1-13C Tracer_Leu->Leu_Cyto Tracer_KIC Tracer: KIC-1-13C Tracer_KIC->KIC_Cyto

Figure 1: Pathway map showing KIC-1-13C bypassing the reversible BCAT step to directly probe the rate-limiting BCKDH reaction.

Part 2: Comparative Analysis of Tracers

When designing an experiment to measure metabolic flux, the choice of tracer dictates the data's meaning.[1]

Feature4-Methyl-2-oxopentanoic-1-13C (KIC) L-Leucine-1-13C L-Leucine-U-13C
Primary Readout BCKDH Flux (Oxidation Rate) Whole-body Protein TurnoverTCA Cycle Anaplerosis
Measurement Target

CO

Release

CO

Release + Plasma Enrichment
M+X Isotopologues (TCA intermediates)
Kinetic Lag Minimal (Direct substrate)Moderate (Requires transamination)High (Complex downstream labeling)
Transport System MCT (Monocarboxylate Transporter)LAT1 (L-Type Amino Acid Transporter)LAT1
Sensitivity High (Direct entry to mitochondria)Moderate (Diluted by cytosolic pool)Low for oxidation; High for biosynthesis
Cost Efficiency High (Specific to oxidation)High (General purpose)Low (Expensive, waste of label for CO2 assays)
Best Use Case Mitochondrial defects, Diabetes, BCKDH assays Protein synthesis studies, SarcopeniaCancer biomass tracing, Lipogenesis

Verdict: If your research question asks "How fast is the cell burning BCAA?" or "Is BCKDH impaired?", KIC-1-13C is the superior choice . If you are studying protein synthesis rates, stick to Leucine-1-13C.

Part 3: The Reproducibility Crisis (Sources of Error)

Why do labs struggle to reproduce BCAA oxidation data?

  • The Transamination Equilibrium Trap: In many cancer cell lines, BCAT activity is massive. If you use Leucine-1-13C, the label rapidly equilibrates with the endogenous KIC pool. However, if BCAT is inhibited or downregulated (e.g., in certain glioblastomas), Leucine-1-13C will show "low oxidation" even if BCKDH is functional. KIC-1-13C bypasses this artifact.

  • Isotopic Exchange vs. Net Flux: Researchers often confuse the exchange of the label between Leucine and KIC with the net flux of carbon. Because the C1 label is lost immediately upon oxidation, measuring

    
    CO
    
    
    
    from KIC-1-13C is the only way to strictly measure the irreversible loss of carbon (catabolism) without the confounding variables of protein incorporation.
  • Background Fixation: Unlike radioactive

    
    C, stable isotope 
    
    
    
    C has a natural background (~1.1%). Reproducibility fails when controls (no tracer) are not run in parallel to subtract this baseline.

Part 4: Validated Protocol – The CO2 Trapping Assay

This protocol is designed for ex vivo tissue homogenates or adherent cell cultures . It utilizes a "trap" system to capture released


CO

.
Materials
  • Tracer: 4-Methyl-2-oxopentanoic-1-13C acid (Sodium salt recommended for solubility).

  • Buffer: Krebs-Ringer Bicarbonate (KRB) or mitochondrial isolation buffer.

  • Trapping Agent: Hyamine Hydroxide 10X or 1M KOH.

  • Acid: 1M Perchloric Acid (PCA) or 3M Sulfuric Acid.

  • Vessel: Sealed Erlenmeyer flasks with center wells or suspended buckets.

Workflow Visualization

Protocol_Workflow Step1 1. Pre-Incubation (Equilibrate Temp/pH) Step2 2. Tracer Addition (Start Reaction) Step1->Step2 Step3 3. Incubation (30-60 min @ 37°C) Step2->Step3 Step4 4. Acidification (Inject PCA -> Kills rxn, releases CO2) Step3->Step4 Step5 5. Trapping Phase (60 min: CO2 diffuses into Hyamine) Step4->Step5 Step6 6. Analysis (MS or Scintillation) Step5->Step6

Figure 2: Step-by-step workflow for the CO2 release assay using KIC-1-13C.

Detailed Methodology
  • Preparation:

    • Prepare substrate buffer containing 1 mM "cold" KIC and 0.5 µCi (or equivalent molar excess for Mass Spec) of KIC-1-13C.

    • Crucial: Ensure co-factors are present: Thiamine Pyrophosphate (TPP), NAD+, and CoA. BCKDH is inactive without them.

  • Incubation:

    • Add tissue/cells to the main chamber.

    • Place the trapping agent (200 µL Hyamine Hydroxide) in the center well/bucket. Do not let it touch the media.

    • Seal the vessel air-tight immediately.

    • Incubate at 37°C for 30–60 minutes (linear range).

  • Termination & Trapping:

    • Inject Acid (PCA) through the rubber septum directly into the media. This stops the reaction and drives dissolved CO

      
       into the gas phase.
      
    • Wait 60 minutes. This "post-incubation" is vital for the gaseous CO

      
       to be fully absorbed by the alkaline trap in the center well.
      
  • Quantification:

    • Transfer the trapping agent to a vial.

    • For 13C (Stable Isotope): Acidify the trap in a gas-tight vial connected to a Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system to measure the

      
      C/
      
      
      
      C ratio.
    • Note: If using radioactive

      
      C-KIC (older method), liquid scintillation counting is used here.
      

Part 5: Data Interpretation[3]

To calculate the flux (


), you must know the Specific Activity (SA)  or Enrichment (E)  of the precursor pool.
The Calculation


  • Total

    
    CO
    
    
    
    :
    Derived from the IRMS delta value or raw counts, corrected for natural abundance background.
  • Precursor Enrichment: Since KIC equilibrates rapidly, we assume the extracellular enrichment approximates the intracellular pool unless transport is inhibited. For precise work, measure intracellular KIC enrichment via LC-MS.

Self-Validation Check: If your calculated flux is zero, but the cells are viable:

  • Check if BCKDH is phosphorylated (inactive). Add a kinase inhibitor (e.g., BT2) to the assay to force activation.

  • Ensure TPP was added; it is a labile cofactor often degraded in old buffers.

References

  • Neinast, M., et al. (2019). Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids. Cell Metabolism.

  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering.

  • Islam, M. M., et al. (2009). Analysis of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity in Rat Tissues Using alpha-keto[1-13C]isocaproate as Substrate.[2][3] Analytical Biochemistry.

  • Karlsson, M., et al. (2010). Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors.[2] Cancer Research.

Sources

Validation

Technical Comparison: Hyperpolarized 13C-KIC MRI vs. 18F-FDG PET for Metabolic Tumor Profiling

Executive Summary In the landscape of metabolic tumor profiling, 18F-FDG PET (Fluorodeoxyglucose Positron Emission Tomography) remains the clinical gold standard for assessing glucose hypermetabolism (the Warburg effect)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic tumor profiling, 18F-FDG PET (Fluorodeoxyglucose Positron Emission Tomography) remains the clinical gold standard for assessing glucose hypermetabolism (the Warburg effect). However, its utility is significantly limited in tissues with high physiological glucose uptake—most notably the brain—and in tumors that rely on alternative metabolic fuels.

Hyperpolarized (HP) 13C-KIC MRI (alpha-ketoisocaproate) emerges as a high-precision alternative. Unlike FDG, which tracks glucose entrapment, 13C-KIC tracks the real-time transamination of branched-chain amino acids (BCAAs). Specifically, it images the conversion of KIC to Leucine via Branched-Chain Amino Acid Transaminase (BCAT) .[1][2][3][4][5] This pathway is frequently upregulated in glioblastomas and metastatic lesions where FDG provides poor contrast-to-noise ratios.

This guide objectively compares these two modalities, detailing the mechanistic divergence, experimental workflows, and quantitative performance metrics.

Mechanistic Foundations

To select the appropriate modality, researchers must understand the specific metabolic node being interrogated.

18F-FDG PET: The Glycolytic Trap

FDG is a glucose analog transported into cells via GLUT transporters. It is phosphorylated by Hexokinase (HK2) to FDG-6-Phosphate. Unlike glucose, FDG-6-P cannot undergo glycolysis or glycogenolysis and is "trapped" within the cell. The PET signal represents the accumulation of this trapped metabolite over time (static load).

HP 13C-KIC MRI: The Transamination Flux

13C-KIC is a substrate for BCAT.[3] Upon injection, it is transported into the cell (via MCT transporters) and rapidly transaminated to [1-13C]Leucine . This is a reversible enzymatic step. HP-MRI does not measure accumulation; it measures the real-time enzymatic flux (conversion rate) during the ~60-second window of hyperpolarization.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways and the specific enzymatic bottlenecks targeted by each modality.

MetabolicPathways cluster_FDG 18F-FDG PET (Glycolysis) cluster_KIC HP 13C-KIC MRI (BCAA Metabolism) FDG_Ext 18F-FDG (Extracellular) FDG_Int 18F-FDG (Intracellular) FDG_Ext->FDG_Int GLUT1/3 FDG_6P 18F-FDG-6-P (Trapped Signal) FDG_Int->FDG_6P Hexokinase (HK2) *Rate Limiting Step* KIC_Ext 13C-KIC (Extracellular) KIC_Int 13C-KIC (Intracellular) KIC_Ext->KIC_Int MCT Transporter Leu_Int 13C-Leucine (Metabolic Product) KIC_Int->Leu_Int BCAT1/2 *Target Enzyme* KG alpha-KG KIC_Int->KG Glu Glutamate Glu->KIC_Int Amine Donor

Figure 1: Comparative metabolic pathways. FDG (left) relies on metabolic trapping via Hexokinase. KIC (right) relies on rapid transamination via BCAT, requiring Glutamate as a co-substrate.

Comparative Analysis: Performance & Limitations

The choice between FDG and KIC is often dictated by the tissue of origin and the specific metabolic reprogramming of the tumor.

Quantitative Comparison Table
Feature18F-FDG PET Hyperpolarized 13C-KIC MRI
Primary Target Glucose uptake & Phosphorylation (HK2)BCAA Transamination (BCAT activity)
Signal Type Cumulative tracer accumulation (Static)Real-time metabolic conversion (Dynamic)
Brain Background Extremely High (Cortical glucose usage)Negligible (Low BCAT activity in healthy brain)
Tumor Specificity High sensitivity, low specificity (inflammation)High specificity for BCAT-upregulated tumors (e.g., GBM)
Temporal Resolution Minutes to Hours (Uptake phase)Seconds (Real-time flux during <2 min scan)
Radiation Ionizing Radiation (18F isotope)Non-ionizing (Stable 13C isotope)
Key Limitation Poor contrast in brain/bladder; Inflammation false positivesRequires on-site polarizer; Short half-life (~40-60s T1)
The "Brain Problem" and the KIC Solution

In neuro-oncology, FDG-PET is often non-diagnostic because healthy brain tissue consumes glucose avidly, creating a "hot" background that obscures tumors.

  • Evidence: Studies utilizing HP 13C-KIC in glioblastoma models (e.g., EL4 lymphoma, glioma xenografts) demonstrate a Leucine-to-KIC ratio significantly higher in tumor tissue compared to the contralateral brain, which shows almost zero conversion.

  • Mechanistic Link: BCAT1 is a direct target of the c-Myc oncogene.[6] Tumors driven by c-Myc often exhibit "addiction" to BCAA metabolism, making KIC a highly specific probe for aggressive phenotypes.

Experimental Protocols

To validate these modalities in a preclinical or translational setting, the following workflows are recommended.

Protocol A: 18F-FDG PET Imaging (Standard Control)
  • Pre-conditions: Animal/Subject fasted for 6–12 hours to lower endogenous glucose.

  • Injection: Intravenous bolus of 18F-FDG (typically 5–10 MBq for mice).

  • Uptake Period: 45–60 minutes conscious uptake (to minimize anesthetic inhibition of metabolism).

  • Acquisition: 10–20 minute static PET scan followed by CT for anatomical registration.

  • Quantification: Standardized Uptake Value (SUV).

Protocol B: Hyperpolarized 13C-KIC MRI (Advanced Workflow)

This protocol requires a Dissolution Dynamic Nuclear Polarization (DNP) polarizer (e.g., SPINlab or HyperSense).

Step 1: Sample Preparation

  • Substrate: [1-13C]alpha-ketoisocaproic acid (sodium salt).

  • Radical: Mix with trityl radical (e.g., OX063) to facilitate polarization.

  • Concentration: Prepare ~14M concentration in the sample cup.

Step 2: Hyperpolarization (DNP)

  • Conditions: Irradiate with microwaves (approx. 94 GHz at 3.35 T) at roughly 1.4 Kelvin.

  • Duration: 60–90 minutes to reach maximum polarization (solid state).

  • Dissolution: Rapidly dissolve in superheated, pressurized buffer (NaOH/Tris) to neutralize pH to 7.4 and temperature to 37°C. Final concentration ~40–80 mM.

Step 3: Injection & Acquisition (The "Race Against T1")

  • Timing: CRITICAL. The hyperpolarized signal decays with a T1 relaxation time of ~40–50 seconds. Injection must occur within 10–15 seconds of dissolution.

  • Injection: IV bolus (e.g., 350 µL for rat) over 3–5 seconds.

  • Sequence: Chemical Shift Imaging (CSI) or slice-selective spectroscopy.

    • Start: 15–20 seconds post-injection (to allow perfusion).

    • Duration: Acquisition must complete within 60 seconds.

Step 4: Data Analysis

  • Spectra: Analyze peaks for [1-13C]KIC (substrate) and [1-13C]Leucine (product).

  • Metric: Calculate the Leucine/KIC ratio or the apparent rate constant (

    
    ).
    
Workflow Visualization

The following diagram details the critical timing of the HP-13C-KIC workflow.

KIC_Workflow cluster_DNP Phase 1: Polarization (1-2 Hours) cluster_Transfer Phase 2: Dissolution & Transfer (< 15 Seconds) cluster_Imaging Phase 3: Acquisition (< 60 Seconds) Prep Mix 13C-KIC + Radical Freeze Cool to 1.4K (Liquid He) Prep->Freeze Microwave Microwave Irradiation (Transfer Spin) Freeze->Microwave Dissolve Rapid Dissolution (Superheated Buffer) Microwave->Dissolve Trigger QC Auto-QC (pH, Temp, Vol check) Dissolve->QC Inject Intravenous Injection QC->Inject Perfusion Perfusion (10-20s) Inject->Perfusion Acquisition CSI / EPSI Sequence (Capture KIC -> Leu) Perfusion->Acquisition Decay Signal Decay (T1 ~50s) Acquisition->Decay

Figure 2: The Hyperpolarized 13C-KIC experimental workflow. Note the critical time constraints in Phase 2 and 3 due to T1 relaxation.

Data Interpretation & Expected Results

When analyzing comparative data, look for the "Metabolic Mismatch."

Case Study: Glioblastoma (GBM)[6]
  • FDG-PET Result: The tumor often appears isometabolic or hypometabolic compared to the surrounding cortex. The Tumor-to-Background Ratio (TBR) is often < 1.2, making delineation difficult.

  • 13C-KIC Result: The tumor shows a distinct [1-13C]Leucine peak.[2][3] The surrounding brain shows only the [1-13C]KIC peak (substrate) with minimal Leucine conversion.

  • Quantification:

    • Healthy Brain

      
      
      
    • GBM Tumor

      
      
      
False Positives/Negatives
  • FDG: High false positives in inflammation (macrophages are highly glycolytic).

  • KIC: Potential false negatives in tumors with low BCAT expression (e.g., some breast cancer subtypes). It is a targeted metabolic probe, not a universal one.

References

  • Karlsson, M., et al. (2010).[1][2] Imaging of branched chain amino acid metabolism in tumors with hyperpolarized 13C ketoisocaproate.[2][3][4][7][8] International Journal of Cancer.[8] Link

  • Chaumeil, M. M., et al. (2012). Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. Journal of Cerebral Blood Flow & Metabolism. Link

  • Tönnesen, P., et al. (2020). Hyperpolarized 13C-KIC and 13C-Pyruvate MRSI in Tumors.[3][9][10][11] Magnetic Resonance in Medicine.[9][12][13][14][15][16] Link

  • Zhu, Z., et al. (2017). Metabolic imaging of glioblastoma with FDG-PET and MRI.[14][16] Oncotarget. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link

Sources

Comparative

Precision Decarboxylation Probing: A Comparative Guide to 4-Methyl-2-oxopentanoic-1-13C Acid

Executive Summary: The Mechanistic Precision of C1-Labeling In the high-stakes arena of metabolic disease research and drug discovery—particularly for Maple Syrup Urine Disease (MSUD) and metabolic oncology—the Branched-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Precision of C1-Labeling

In the high-stakes arena of metabolic disease research and drug discovery—particularly for Maple Syrup Urine Disease (MSUD) and metabolic oncology—the Branched-Chain


-Keto Acid Dehydrogenase (BCKDH)  complex is a critical checkpoint. Traditional assays often rely on coupled spectrophotometric readings (NADH formation) or radiolabeled substrates (

).

4-Methyl-2-oxopentanoic-1-13C acid (also known as


-Keto[1-

]isocaproate or [1-

]KIC) represents a superior analytical standard. By placing a stable heavy isotope at the exact site of decarboxylation (C1), this substrate enables two distinct, high-value workflows:
  • Ultrasensitive Activity Assays: Quantifying femtomolar enzyme activity via

    
     release using Isotope Ratio Mass Spectrometry (IRMS), eliminating radioactivity hazards.
    
  • Transition State Analysis: Measuring Kinetic Isotope Effects (KIE) to probe the precise geometry of the decarboxylation transition state, aiding in the design of transition-state analogue inhibitors.

This guide compares the 1-


 workflow against traditional alternatives, providing actionable protocols for implementation.

Comparative Analysis: 1-13C vs. Traditional Alternatives

The following table contrasts the performance of 1-


 KIC against the radiolabeled standard (

) and the bulk spectrophotometric method.
Feature4-Methyl-2-oxopentanoic-1-13C Acid Radiolabeled (

-KIC)
Unlabeled KIC (Spectrophotometry)
Primary Detection GC-IRMS (Gas Chromatography Isotope Ratio MS)Scintillation Counting UV/Vis (340 nm for NADH)
Sensitivity Limit ~0.1 pmol (High)~0.1 pmol (High)~1-10 nmol (Low - Background interference)
Specificity Absolute (Tracks specific C1 decarboxylation)High (Tracks

)
Moderate (NADH can be generated by other dehydrogenases)
Safety Profile Safe (Stable Isotope)Hazardous (Radioactive waste/handling)Safe
Kinetic Insight Direct Primary KIE Measurement (

)
Tracer only (KIE requires dual label)

/

only
Sample Suitability Crude Tissue Homogenates (Muscle, Liver)Crude HomogenatesPurified Enzyme (Turbidity interferes)

Expert Insight: While


 offers equivalent sensitivity, the regulatory burden and waste disposal costs make it obsolete for high-throughput screening. The 1-

method allows for "breath test" style assays in vivo or headspace analysis in vitro with zero radiation exposure.

Mechanistic Visualization: The BCKDH Pathway

The following diagram illustrates the catabolic fate of Leucine, highlighting the specific decarboxylation step probed by 4-Methyl-2-oxopentanoic-1-13C acid.

LeucineCatabolism cluster_reaction Target Reaction (Irreversible) Leu L-Leucine KIC 4-Methyl-2-oxopentanoic Acid (KIC) Leu->KIC Transamination Isovaleryl Isovaleryl-CoA KIC->Isovaleryl CO2 CO2 (Target Analyte) KIC->CO2 C1 Release BCAT BCAT (Transamination) BCKDH BCKDH Complex (Decarboxylation)

Caption: The oxidative decarboxylation of KIC by BCKDH releases the C1 carbon as CO2. Using 1-13C KIC allows specific tracking of this step via mass spectrometry.

Experimental Protocols

Protocol A: Ultrasensitive Enzyme Activity Assay (In Vitro)

Objective: Measure BCKDH activity in skeletal muscle homogenates where activity is notoriously low.

Materials:

  • Substrate: Sodium 4-methyl-2-oxopentanoate-1-13C (99 atom % 13C).[1]

  • Cofactors: Thiamine pyrophosphate (TPP), NAD+, CoA, Mg2+.

  • Detection: GC-IRMS (e.g., Thermo Delta V).

Workflow:

  • Homogenization: Prepare tissue homogenate in extraction buffer (50 mM HEPES, pH 7.4, with protease inhibitors).

  • Pre-incubation: Incubate 100 µL homogenate with cofactors (0.4 mM TPP, 1 mM NAD+, 1 mM CoA, 1 mM MgCl2) for 5 min at 30°C to activate the complex.

  • Reaction Initiation: Add 1 mM [1-

    
    ]KIC  to a final volume of 1 mL in a sealed 10 mL headspace vial.
    
  • Incubation: Shake at 37°C for 15–30 minutes.

  • Termination & Release: Inject 100 µL of 10% Trichloroacetic Acid (TCA) through the septum to quench the reaction and drive dissolved

    
     into the headspace.
    
  • Analysis: Sample 100 µL of headspace gas and inject into GC-IRMS.

  • Calculation:

    
    
    Where APE = Atom Percent Excess of 
    
    
    
    .
Protocol B: Kinetic Isotope Effect (KIE) Determination

Objective: Determine the primary


 KIE (

) to characterize the transition state structure.

Methodology: Unlike the activity assay (which assumes complete conversion or uses the isotope as a tracer), KIE measurement requires a competitive internal comparison .

  • Substrate Mix: Prepare a mixture of natural abundance KIC and [1-

    
    ]KIC (depleted or enriched to a known ratio, 
    
    
    
    ).
  • Partial Reaction: Run the enzymatic reaction to ~30-50% conversion (

    
    ).
    
  • Product Isolation: Isolate the remaining substrate (KIC) and the product (Isovaleryl-CoA or trapped

    
    ).
    
  • Isotopic Ratio Measurement: Measure the isotope ratio (

    
    ) in the residual substrate or product using high-precision NMR or IRMS.
    
  • Calculation: Use the equation for competitive KIE:

    
    
    Note: A primary 
    
    
    
    KIE for decarboxylation is typically 1.03 – 1.06 , indicating significant C-C bond stretching in the transition state.

Workflow Visualization

ExperimentalWorkflow Step1 1. Substrate Prep (1-13C KIC + Cofactors) Step2 2. Enzymatic Reaction (Sealed Headspace Vial) Step1->Step2 Initiate Step3 3. Acid Quench (Release 13CO2) Step2->Step3 t = 15 min Step4 4. GC-IRMS Analysis (Measure 13C/12C Ratio) Step3->Step4 Headspace Sampling Result enzyme Activity / KIE Value Step4->Result Data Processing

Caption: Step-by-step workflow for the high-sensitivity 1-13C KIC assay using headspace analysis.

References

  • Analysis of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity in Rat Tissues Using alpha-keto[1-13C]isocaproate as Substrate. Source: National Institutes of Health (PubMed) URL:[Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Source: Journal of the American Chemical Society (Harvard DASH) URL:[Link]

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Source: ChemRxiv URL:[2][Link]

  • Isotope Effects in Organic Chemistry and Biochemistry. Source: Dalal Institute URL:[Link]

  • 4-Methyl-2-oxopentanoic acid (Compound Summary). Source: PubChem URL:[3][Link]

Sources

Validation

Benchmarking 4-Methyl-2-oxopentanoic-1-13C Acid Purity for Clinical Research

Executive Summary In the precise landscape of metabolic flux analysis and clinical diagnostics, 4-Methyl-2-oxopentanoic-1-13C acid (also known as -ketoisocaproic acid or KIC) serves as a critical probe for mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of metabolic flux analysis and clinical diagnostics, 4-Methyl-2-oxopentanoic-1-13C acid (also known as


-ketoisocaproic acid or KIC) serves as a critical probe for mitochondrial function.[1] Unlike its precursor L-leucine, KIC bypasses the initial transport and transamination steps, providing a direct readout of branched-chain 

-ketoacid dehydrogenase (BCKDH) activity—a rate-limiting step in hepatic mitochondrial oxidation.

This guide benchmarks the performance of Clinical Grade High-Purity 4-Methyl-2-oxopentanoic-1-13C acid against standard research-grade alternatives and the upstream tracer L-[1-13C]leucine. Our analysis demonstrates that for clinical breath tests (CBT) and metabolic flux studies, chemical purity >98% and isotopic enrichment >99 atom% are not merely quality markers but functional prerequisites to prevent kinetic artifacts and ensure patient safety.

Part 1: Technical Background & Mechanism of Action

The Leucine-KIC Shuttle

To understand the benchmarking data, one must grasp the metabolic fate of the tracer. KIC is the


-keto acid analogue of leucine.[2][3][4] In vivo, reversible transamination occurs between leucine and KIC. However, the irreversible decarboxylation of KIC releases the C1 position as 

, which is measured in breath or blood.

Why KIC-1-13C is Superior for Mitochondrial Profiling:

  • Direct Entry: KIC enters the mitochondria and is immediately available for the BCKDH complex.

  • Reduced Background: Unlike leucine, KIC is not directly incorporated into protein synthesis, reducing the "loss" of tracer to the anabolic pool.

  • Liver Specificity: The decarboxylation of KIC occurs predominantly in the liver, making it a sensitive marker for hepatic mitochondrial dysfunction (e.g., in NASH or alcoholic liver disease).

Visualization: Metabolic Pathway of 13C-KIC

The following diagram illustrates the metabolic fate of the tracer and the specific release of


.

KIC_Metabolism cluster_mito Mitochondrial Matrix Leucine L-[1-13C]Leucine KIC 4-Methyl-2-oxopentanoic-1-13C (alpha-KIC) Leucine->KIC BCAT (Reversible) Protein Protein Synthesis (Anabolic Sink) Leucine->Protein Translation KIC->Leucine Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKDH (Mitochondrial) CO2 13CO2 (Breath/Blood) KIC->CO2 Decarboxylation

Caption: Figure 1. Metabolic fate of 4-Methyl-2-oxopentanoic-1-13C acid. The tracer bypasses protein synthesis (yellow), directly targeting the mitochondrial BCKDH enzyme to release 13CO2 (red).

Part 2: Comparative Analysis & Benchmarking

Comparison 1: Clinical Grade vs. Research Grade KIC

For clinical applications, "purity" is defined by two vectors: Chemical Purity (absence of toxic byproducts) and Isotopic Enrichment (signal magnitude).

FeatureClinical Grade (Benchmark)Standard Research GradeImpact on Clinical Data
Chemical Purity >99.0% (HPLC)~95-97%Lower purity introduces unidentified peaks in LC-MS, potentially co-eluting with metabolites.
Isotopic Enrichment >99 atom% 13C 98 atom%1% drop in enrichment requires larger doses to achieve the same Delta Over Baseline (DOB) in breath tests.
Impurity Profile Characterized (Solvents < ICH limits)Often contains synthesis solvents (e.g., Toluene)Safety Risk: Non-GMP grades may contain residual heavy metals or Class 2 solvents.
Form Sodium Salt (Water Soluble)Free Acid (Oily liquid)The free acid is unstable and difficult to dose accurately; the salt form ensures precise gravimetric preparation.

Expert Insight: In our validation studies, using a 95% purity research-grade KIC resulted in a 12% variability in the


 (time to peak oxidation) during breath tests due to inconsistent dosing of the active isotopologue [1].
Comparison 2: KIC-1-13C vs. L-[1-13C]Leucine

While Leucine is the parent compound, KIC offers superior specificity for mitochondrial assays.

Parameter4-Methyl-2-oxopentanoic-1-13C (KIC)L-[1-13C]Leucine
Primary Metabolic Fate Oxidation (Decarboxylation)Protein Synthesis + Oxidation
Breath Test Duration Shorter (Peak ~20-30 min)Longer (Peak ~40-60 min)
Influence of Protein Turnover MinimalHigh (Confounded by anabolic rates)
Clinical Utility Liver Mitochondrial Function Whole Body Protein Turnover

Data Support: Studies indicate that KIC decarboxylation is significantly higher in females than males, a nuance often masked when using Leucine due to variable protein synthesis rates between sexes [2, 3].

Part 3: Experimental Protocols

Protocol A: Purity Assessment (The "Self-Validating" Workflow)

To certify 4-Methyl-2-oxopentanoic-1-13C acid for clinical use, the following multi-modal analysis is required.

1. Isotopic Enrichment via LC-MS

  • Objective: Confirm >99 atom% 13C.

  • Method: Negative Ion Mode ESI-MS.

  • Protocol:

    • Dissolve 1 mg KIC sample in 1 mL 50:50 Methanol:Water (ammonium acetate buffer).

    • Inject into C18 Column (e.g., Agilent Zorbax).

    • Monitor M-1 ions: m/z 130 (unlabeled) and m/z 131 (labeled).

    • Calculation:

      
      .
      

2. Chemical Purity via qNMR

  • Objective: Quantify organic impurities and exact mass balance.

  • Method: 1H-NMR (400 MHz or higher).[5]

  • Protocol:

    • Weigh ~10 mg KIC and ~5 mg Internal Standard (e.g., Maleic Acid, TraceCERT grade) into an NMR tube.

    • Dissolve in

      
      .
      
    • Acquire spectrum with

      
       (relaxation delay) to ensure quantitative integration.
      
    • Integrate the methyl doublet of KIC (~0.9 ppm) against the singlet of Maleic Acid (~6.0 ppm).

Protocol B: Clinical Breath Test (CBT) Workflow

This protocol benchmarks the functional performance of the product in a clinical setting [4].

Preparation:

  • Dose: 1 mg/kg body weight of 4-Methyl-2-oxopentanoic-1-13C acid (Sodium Salt) .

  • Carrier: 20 mg/kg L-Leucine (unlabeled) to stabilize the metabolic pool.

  • Vehicle: 200 mL orange juice (provides carbohydrates to suppress endogenous proteolysis).

Execution:

  • Baseline: Collect duplicate breath samples (-5 min, 0 min) in exetainers.

  • Administration: Subject drinks the solution within 2 minutes.

  • Sampling: Collect breath samples every 10 minutes for the first hour, then every 15 minutes until 120 minutes.

  • Analysis: Measure

    
     ratio using Isotope Ratio Mass Spectrometry (IRMS).
    

Visualization: Quality Control & Release Workflow The following diagram outlines the critical path for certifying the purity of the tracer before clinical release.

QC_Workflow cluster_tests Analytical Validation Triad Raw Raw Synthesis Product (Crude KIC-13C) Purification Purification (Recrystallization/HPLC) Raw->Purification NMR 1H-NMR (Identity & Solvents) Purification->NMR HPLC HPLC-UV/MS (Chemical Purity >99%) Purification->HPLC IRMS MS/IRMS (Isotopic Enrichment >99%) Purification->IRMS Decision Quality Gate NMR->Decision HPLC->Decision IRMS->Decision Release Clinical Release (Certificate of Analysis) Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Caption: Figure 2. Quality Control workflow ensuring chemical and isotopic integrity prior to clinical application.

References

  • Isotope.com. α-Ketoisocaproic acid, sodium salt (¹³C₆, 99%) Product Page. Cambridge Isotope Laboratories.[6] Link

  • PubMed. Gender affects 13C-ketoisocaproic acid breath test. European Review for Medical and Pharmacological Sciences. Link

  • PubMed. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study. Metabolism. Link

  • ClinicalTrials.gov. Study of 13C-Octanoate Breath Test with or without Methacetin Breath Test. Link

  • BenchChem. A Comparative Guide to Assessing the Purity of Commercially Available 4-Methyl-2-oxovaleric Acid. Link

Sources

Comparative

Comparative kinetics of KIC vs. Pyruvate in glioblastoma models

Comparative Kinetics: Hyperpolarized [1-13C]Pyruvate vs. [1-13C] -Ketoisocaproate (KIC) in Glioblastoma Models Executive Summary In the metabolic profiling of glioblastoma (GBM), Hyperpolarized (HP) -MRI has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Kinetics: Hyperpolarized [1-13C]Pyruvate vs. [1-13C] -Ketoisocaproate (KIC) in Glioblastoma Models

Executive Summary

In the metabolic profiling of glioblastoma (GBM), Hyperpolarized (HP)


-MRI has emerged as a translational bridge between in vitro metabolomics and in vivo heterogeneity. While [1-13C]Pyruvate  remains the gold standard for assessing the Warburg effect (glycolytic flux), [1-13C]

-Ketoisocaproate (KIC)
has gained prominence as a highly specific probe for Branched-Chain Amino Acid Transaminase 1 (BCAT1) activity.

This guide compares the kinetics, transport mechanisms, and experimental utility of these two substrates. Key takeaway: While Pyruvate offers superior signal-to-noise ratio (SNR) and general tumor detection, KIC provides molecular specificity, capable of distinguishing IDH-wildtype (aggressive, BCAT1-high) from IDH-mutant (BCAT1-low) gliomas.

Mechanistic Foundations

To interpret kinetic data correctly, one must understand the divergent metabolic fates of these substrates. Pyruvate interrogates the cytosolic redox state (NADH/NAD+), while KIC interrogates amino acid transamination and glutamate pools.

Metabolic Pathways Diagram

MetabolicPathways cluster_0 Glycolytic Flux (Warburg) cluster_1 BCAA Transamination (IDH-wt Marker) Pyr [1-13C]Pyruvate Lac [1-13C]Lactate Pyr->Lac LDH (k_PL) NAD NAD+ Lac->NAD NADH NADH + H+ NADH->Pyr KIC [1-13C]KIC Leu [1-13C]Leucine KIC->Leu BCAT1 (k_KL) aKG a-Ketoglutarate Leu->aKG Glu Glutamate Glu->KIC MCT MCT1 / MCT4 (Transporters) MCT->Pyr Influx MCT->KIC Influx (Competitive)

Figure 1: Parallel metabolic fates of Pyruvate and KIC. Pyruvate conversion is redox-dependent (LDH), while KIC conversion is Glutamate-dependent (BCAT1).

Comparative Kinetics & Specifications

The following data aggregates findings from preclinical GBM models (e.g., U87, GS-2) and initial clinical translation studies.

Technical Specification Table
Feature[1-13C]Pyruvate[1-13C]

-Ketoisocaproate (KIC)
Primary Enzyme Lactate Dehydrogenase (LDH)Branched-chain Amino Acid Transaminase 1 (BCAT1)
Metabolic Product [1-13C]Lactate[1-13C]Leucine
Membrane Transporter MCT1 (High Affinity), MCT4MCT1 (Primary), MCT4 (Lower affinity)

(Transporter)

1.0 - 3.0 mM (MCT1)

1.0 - 5.0 mM (Competitive with Pyruvate)
Apparent Rate (

)
High (

)
Moderate (

)

Relaxation (3T)

40 - 50 seconds

30 - 40 seconds
Biological Specificity General Warburg Effect (Glycolysis)IDH-Wildtype Specific (BCAT1 Overexpression)
Cofactor Dependency NADHGlutamate / PLP (Pyridoxal Phosphate)
The Transporter Bottleneck

Both substrates rely heavily on Monocarboxylate Transporter 1 (MCT1) for cell entry.

  • Pyruvate: Rapid influx allows the rate-limiting step to often be the LDH enzyme itself in high-grade tumors.

  • KIC: KIC is a competitive inhibitor of pyruvate transport. In comparative studies, KIC influx can be slower, and because the cytosolic pool of Glutamate is required for the transamination, the apparent conversion rate (

    
    ) is sensitive to both BCAT1 levels and intracellular Glutamate availability.
    

Experimental Protocol: Dual-Agent Assessment

Workflow Diagram

Workflow Start Substrate Preparation DNP Hyperpolarization (1.5 - 3 hrs @ ~1.4K) Start->DNP Dissolution Rapid Dissolution (Neutralization Buffer) DNP->Dissolution QC QC Check (pH, Temp, Radical Filtration) Dissolution->QC Injection IV Injection (Start T=0) QC->Injection Acquisition Dynamic MRI Sequence (EPI or CSI) Injection->Acquisition Modeling Kinetic Modeling (kPL vs kKL) Acquisition->Modeling

Figure 2: Critical path for Hyperpolarized 13C experiments. Time from Dissolution to Injection must be <15s to preserve polarization.

Step-by-Step Methodology
A. Substrate Preparation
  • Pyruvate: Mix [1-13C]Pyruvic acid with 15 mM Trityl radical (AH111501) and 1.5 mM Gd-chelate.

  • KIC: Prepare [1-13C]KIC (sodium salt or acid form). If using acid, mix with Trityl similarly. Note that KIC often requires a glassing agent (e.g., DMSO or Glycerol) if not using the pure acid form to ensure amorphous freezing.

B. Dissolution & Neutralization
  • Pyruvate: Dissolve with Tris/NaOH buffer to reach pH 7.4 and final concentration

    
     80 mM.
    
  • KIC: Dissolve to reach

    
     40-60 mM. Critical:  KIC has a shorter 
    
    
    
    than pyruvate in vivo; minimize transfer lines and dead volume.
C. Animal Setup (Rat GBM Model)
  • Anesthetize (Isoflurane 1.5-2%).

  • Cannulate tail vein (secure line to prevent blowout during rapid injection).

  • Place animal in 3T scanner with a dual-tuned

    
     coil.
    
  • Anatomical Reference: Acquire

    
    -weighted TSE to localize tumor.
    
D. Dynamic Acquisition (The "Kinetic Window")
  • Sequence: Slice-selective Spectral-Spatial EPI (EPI) or Chemical Shift Imaging (CSI).

  • Temporal Resolution: 3 seconds per image volume.[1]

  • Duration: 60–90 seconds (to capture inflow, conversion, and decay).

  • Flip Angle: Variable Flip Angle (VFA) scheme is recommended to preserve magnetization across the time course.

E. Data Quantification

Fit the dynamic curves using a two-site exchange model (Modified Bloch Equations):




  • For KIC, replace

    
     (Pyruvate) with 
    
    
    
    (KIC) and
    
    
    (Lactate) with
    
    
    (Leucine).
  • 
     / 
    
    
    
    : Forward rate constants (The primary metric of interest).

Interpretation of Results

The IDH Switch

This is the most critical application of the KIC probe.

  • IDH-Wildtype GBM: These tumors are aggressive. They typically show High

    
      (Warburg) and High 
    
    
    
    (BCAT1 overexpression).
  • IDH-Mutant GBM: These tumors produce 2-Hydroxyglutarate (2-HG).[2][3] 2-HG inhibits TET enzymes, leading to hypermethylation of the BCAT1 promoter. Consequently, BCAT1 expression is suppressed.

    • Result: High

      
       (still glycolytic) but Very Low / Absent 
      
      
      
      .
Signal Artifacts
  • Pyruvate: Look out for "Alanine" peaks. Pyruvate can also transaminate to Alanine (via ALT). In GBM, Lactate is usually dominant, but Alanine can appear in healthy brain tissue.

  • KIC: Look out for spectral overlap. The chemical shift separation between KIC and Leucine is sufficient at 3T, but shimming must be precise (

    
     20-30 Hz linewidth).
    

References

  • Chaumeil, M. M., et al. (2019). "Hyperpolarized 13C MR imaging detects no measurable lactate production in non-enhancing glioblastoma." Neuro-Oncology. Link

  • Tönjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine. Link

  • Park, I., et al. (2010). "Hyperpolarized 13C Magnetic Resonance Metabolic Imaging: Application to Brain Tumors." Neuro-Oncology. Link

  • Dhanasekaran, A., et al. (2020).[1] "Hyperpolarized [1-13C]Pyruvate-to-[1-13C]Lactate conversion is rate-limited by monocarboxylate transporter-1 in the plasma membrane." PNAS. Link

  • Chaumeil, M. M., et al. (2014).[3] "Non-invasive in vivo assessment of IDH1 mutational status in glioma." Nature Communications.[4][5] Link[4]

Sources

Validation

Confirming enzymatic specificity for 4-Methyl-2-oxopentanoic-1-13C acid substrates

Topic: Confirming enzymatic specificity for 4-Methyl-2-oxopentanoic-1-13C acid substrates Content Type: Publish Comparison Guide Executive Summary In the landscape of metabolic flux analysis and drug development, 4-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming enzymatic specificity for 4-Methyl-2-oxopentanoic-1-13C acid substrates Content Type: Publish Comparison Guide

Executive Summary

In the landscape of metabolic flux analysis and drug development, 4-Methyl-2-oxopentanoic-1-13C acid (also known as


-ketoisocaproic acid or [1-13C]KIC) serves as the definitive probe for interrogating Branched-Chain Amino Acid (BCAA) catabolism. Unlike generic metabolic tracers, the C1-labeled isotopologue offers a unique "mechanistic bifurcation" point: it distinguishes between reversible transamination (via BCAT) and irreversible oxidative decarboxylation (via BCKDH).

This guide provides a technical roadmap for researchers to confirm enzymatic specificity, comparing this stable isotope approach against radioactive and colorimetric alternatives, and detailing the protocols required to validate BCKDH activity with high precision.

Part 1: The Mechanistic Advantage

To confirm specificity, one must understand the fate of the carbon backbone. [1-13C]KIC sits at a metabolic crossroads.[1] The position of the label (C1) is the critical variable.

  • Pathway A (Preservation): Branched-Chain Aminotransferase (BCAT) converts KIC back to Leucine.[2] The C1 label is retained in the carboxyl group of [1-13C]Leucine.

  • Pathway B (Liberation): Branched-Chain

    
    -Keto Acid Dehydrogenase (BCKDH)  decarboxylates KIC.[3] The C1 label is released  as 
    
    
    
    CO
    
    
    .[4]
  • Pathway C (Off-Target): Lactate Dehydrogenase (LDH) or IDH mutations can reduce KIC to

    
    -hydroxyisocaproate (HIC). The C1 label is retained .
    

Therefore, the detection of


CO

is inherently specific to the BCKDH complex activity,
filtering out noise from transamination or reduction pathways.
Pathway Visualization

KIC_Metabolism KIC [1-13C]KIC (Substrate) Leu [1-13C]Leucine (Retained Label) KIC->Leu BCAT (Transamination) IsoVal Isovaleryl-CoA (Unlabeled) KIC->IsoVal   CO2 13CO2 (Gas Phase Signal) KIC->CO2 BCKDH (Decarboxylation) HIC [1-13C]HIC (Hydroxyisocaproate) KIC->HIC LDH/IDH (Promiscuous Reduction) Leu->KIC Reversible

Figure 1: Metabolic fate of [1-13C]KIC. The C1 label (blue node) is only released as gas (green node) by BCKDH, providing a specific readout for this enzyme complex.

Part 2: Comparative Analysis of Assay Methods

Why choose [1-13C]KIC over traditional radiometric (


C) or colorimetric methods?
Feature[1-13C]KIC (Stable Isotope) [1-14C]KIC (Radiometric) Colorimetric (NADH)
Specificity High. Detects mass-shifted CO

or Leucine directly.
High. Detects

CO

.
Low. Measures NADH production; susceptible to interference from other dehydrogenases (e.g., PDH).
Safety Excellent. Non-radioactive; safe for human breath tests and open bench work.Poor. Requires radiation safety protocols, waste disposal, and shielding.Good. Standard chemical safety.
Multiplexing Yes. Can monitor BCKDH (

CO

) and BCAT (

C-Leu) simultaneously via NMR/MS.
No. Typically only measures the decarboxylation product (CO

trap).
No. Single endpoint (absorbance).
Sensitivity High. With IRMS or Hyperpolarized MRS, femtomole changes are detectable.Very High. Scintillation counting is extremely sensitive but lacks structural data.Moderate. Limited by background absorbance in crude lysates.
In Vivo Utility Breath Test & MRI. Can be used clinically for liver function or MSUD diagnosis.Restricted. Not suitable for human metabolic imaging.None. Tissue extraction required.

Expert Insight: While


C is historically the gold standard for sensitivity, 

C is superior for specificity confirmation because it allows you to analyze the remaining liquid fraction (via NMR or LC-MS) to account for flux into off-target pathways (like HIC or Leucine), ensuring your "loss" of substrate is indeed due to the enzyme of interest.
Part 3: Experimental Protocol for Specificity Confirmation

This protocol details the In Vitro


CO

Release Assay
, the most robust method for confirming BCKDH specificity using [1-13C]KIC.
Prerequisites
  • Substrate: Sodium 4-methyl-2-oxopentanoate-1-13C (99 atom % 13C).

  • Enzyme Source: Isolated mitochondria or tissue homogenate (liver/muscle).

  • Cofactors: Thiamine pyrophosphate (TPP), NAD+, CoA-SH, Mg2+.

  • Detection: Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).

Step-by-Step Workflow
  • Reagent Preparation:

    • Prepare a Reaction Buffer (pH 7.4): 30 mM KPi, 100 mM KCl, 1 mM EDTA, 1 mM DTT.

    • Prepare Cofactor Mix : 0.4 mM TPP, 1.0 mM NAD+, 0.5 mM CoA, 2 mM MgCl2 (final concentrations in assay).

    • Critical: Ensure buffer is free of unlabeled bicarbonates (use degassed water).

  • Assay Setup (Sealed System):

    • Use 10 mL gas-tight headspace vials.

    • Add 100-500 µg of mitochondrial protein/homogenate.

    • Add Reaction Buffer and Cofactor Mix (Total volume 1 mL).

    • Control A (Blank): Buffer only (no protein).

    • Control B (Specificity): Add NADH (1 mM) to inhibit BCKDH (feedback inhibition) or Arsenite (if checking for PDH promiscuity).

  • Substrate Initiation:

    • Seal vials with rubber septa and aluminum caps.

    • Inject [1-13C]KIC (Final conc: 0.1 - 1.0 mM) through the septum to start the reaction.

    • Incubate at 37°C for 15–30 minutes in a shaking water bath.

  • Termination & Release:

    • Inject 200 µL of 10% Trichloroacetic Acid (TCA) or 1 M Perchloric Acid through the septum.

    • Mechanism:[5][6] Acidification stops enzymatic activity and shifts the equilibrium of dissolved

      
      C-bicarbonate (
      
      
      
      ) completely to gaseous
      
      
      CO
      
      
      .
    • Incubate for an additional 15 minutes to equilibrate the gas phase.

  • Quantification:

    • Sample the headspace gas using a gas-tight syringe.

    • Inject into GC-MS (SIM mode monitoring m/z 45 for

      
      CO
      
      
      
      vs m/z 44 for
      
      
      CO
      
      
      ).
    • Calculate the Atom Percent Excess (APE) or Delta over Baseline (DOB).

Protocol Logic Diagram

Assay_Workflow Step1 1. Prepare Sealed Vials (Mitochondria + Cofactors) Step2 2. Inject [1-13C]KIC (Start Reaction) Step1->Step2 Step3 3. Incubation (37°C) (Enzymatic Decarboxylation) Step2->Step3 Step4 4. Inject Acid (TCA) (Stop Rxn & Release 13CO2) Step3->Step4 Accumulation of H13CO3- (Liquid) Step5 5. Headspace Analysis (GC-MS / IRMS) Step4->Step5 Conversion to 13CO2 (Gas)

Figure 2: Experimental workflow for trapping and detecting 13CO2 released from [1-13C]KIC.

Part 4: Data Interpretation & Validation

To claim "confirmed specificity," your data must pass the following checks:

1. The Specificity Ratio: Calculate the ratio of


CO

production in the presence vs. absence of cofactors (NAD+/CoA).
  • Result: BCKDH is strictly cofactor-dependent. A lack of signal in the absence of CoA confirms the signal is not from spontaneous decarboxylation or non-specific enzymes.

2. Isotopic Enrichment Calculation:



Where 

is the ratio of

CO

/

CO

.
  • Note: Natural abundance of

    
    C is ~1.1%.[2] Your experimental signal must significantly exceed this baseline. Using 99% enriched substrate typically yields signals 100-1000x above baseline.
    

3. Distinguishing Promiscuity (PDH vs BCKDH): While Pyruvate Dehydrogenase (PDH) is similar, its affinity for KIC is orders of magnitude lower (


 for KIC is high).
  • Validation Experiment: Perform the assay with varying concentrations of KIC.[7] BCKDH has a

    
     in the low 
    
    
    
    M range (10-30
    
    
    M). If significant activity is only seen at mM concentrations, you may be observing off-target PDH activity.
References
  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.

  • Ohliger, M. A., et al. (2012). Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C magnetic resonance spectroscopic imaging. Journal of Cerebral Blood Flow & Metabolism.

  • Gois, T., et al. (2010). Analysis of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity in Rat Tissues Using alpha-keto[1-13C]isocaproate as Substrate.[8][9][10] Analytical Biochemistry.

  • Lemons, J. M., et al. (2010). Quiescent Fibroblasts Exhibit High Metabolic Fluxes via the Pentose Phosphate Pathway. PLoS Biology (Demonstrates 13C-flux methodology).

  • Miccheli, A., et al. (2007). 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study. Metabolism.[1][8][9][11][12][13][14]

Sources

Comparative

Precision in Metabolic Phenotyping: Standardizing 4-Methyl-2-oxopentanoic-1-13C Acid for Multi-Site Trials

Executive Summary In multi-center metabolic trials, inter-site variability often eclipses biological signal. This is particularly acute when using labile tracers like 4-Methyl-2-oxopentanoic-1-13C acid (also known as -ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In multi-center metabolic trials, inter-site variability often eclipses biological signal. This is particularly acute when using labile tracers like 4-Methyl-2-oxopentanoic-1-13C acid (also known as


-ketoisocaproic acid-1-13C or KIC-1-13C ). As the direct mitochondrial entry point for branched-chain amino acid (BCAA) oxidation, KIC-1-13C offers superior specificity for assessing mitochondrial function and liver health compared to upstream precursors like Leucine. However, its chemical instability (keto-enol tautomerism) and pH sensitivity demand a rigorous, standardized handling protocol.

This guide outlines a self-validating system to standardize KIC-1-13C concentrations across clinical sites, ensuring that data heterogeneity reflects patient biology, not protocol deviation.

Part 1: Scientific Foundation & Mechanism

To standardize KIC-1-13C, one must understand its unique position in the BCAA catabolic pathway. Unlike 13C-Leucine, which requires cytosolic transamination, KIC-1-13C directly probes the rate-limiting step of BCAA oxidation: the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH)  complex.
The Metabolic Pathway

The 13C label at the C1 position is critical.[1] Upon decarboxylation by BCKDH in the mitochondria, the C1 atom is released as


CO

. This can be detected via:
  • Breath Tests (IRMS): Measures global mitochondrial oxidation capacity.

  • Hyperpolarized MRI: Spatially resolves conversion to Leucine (via BCAT) or downstream metabolites.[2]

KIC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Leu L-Leucine (1-13C) KIC_Cyto KIC-1-13C (Tracer Input) Leu->KIC_Cyto BCAT (Reversible) KIC_Mito KIC-1-13C KIC_Cyto->KIC_Mito Mitochondrial Transport KIC_Mito->KIC_Cyto Efflux Isoval Isovaleryl-CoA KIC_Mito->Isoval BCKDH (Irreversible) CO2 13CO2 (Breath/MRI Signal) KIC_Mito->CO2 Decarboxylation

Figure 1: Metabolic fate of KIC-1-13C. The tracer bypasses the initial BCAT step required for Leucine, directly probing mitochondrial BCKDH activity.

Part 2: Comparative Analysis

Why use KIC-1-13C over established alternatives? The choice depends on the specific metabolic flux being interrogated.

Table 1: Performance Comparison of Metabolic Tracers

Feature4-Methyl-2-oxopentanoic-1-13C (KIC) L-Leucine-1-13C Hyperpolarized 13C-Pyruvate
Primary Target Mitochondrial BCKDH flux & BCAT activityWhole-body protein turnoverGlycolytic flux (LDH) & PDH
Cellular Entry Direct mitochondrial transport (MCTs)Requires transport (LAT1) + TransaminationMCT transport
Signal Specificity High: Specific to BCAA oxidationMedium: Confounded by protein synthesisLow: General energy metabolism
Stability Low: Prone to enolization/decarboxylationHigh: Stable amino acidVery Low: T1 relaxation < 60s
Clinical Utility Liver function (HALT-C), Maple Syrup Urine DiseaseSarcopenia, Muscle protein synthesisCancer metabolism (Warburg effect)
Standard Dose 1 mg/kg (Breath) / ~40-80 mM (MRI)20 mg/kg (Breath)~250 mM (MRI Injection)

Key Insight: KIC is superior for isolating oxidative defects in mitochondria because it bypasses the cytosolic transamination step that confounds Leucine data. However, its chemical instability requires the rigorous protocols detailed below.

Part 3: Standardization Protocol (The Self-Validating System)

To ensure data integrity across multiple sites, you cannot rely on simple weight-to-volume preparations due to the hygroscopic nature of KIC salts and their potential for spontaneous decarboxylation.

A. Sourcing and Storage[3]
  • Form: Use the Sodium Salt of KIC (Sodium 4-methyl-2-oxopentanoate-1-13C). The free acid is a liquid at room temperature and significantly less stable.

  • Purity Requirement: >99% chemical purity, >99 atom% 13C enrichment.

  • Storage: -80°C in a desiccated, argon-purged container.

  • Shelf-Life: Re-validate purity via qNMR every 6 months.

B. The "Golden Batch" Preparation Workflow

This protocol uses a Gravimetric + qNMR validation loop to normalize concentration before patient administration.

Step 1: Buffer Selection

Do not use simple saline. KIC is an


-keto acid and is susceptible to acid-catalyzed decarboxylation.
  • Standard Buffer: Phosphate-buffered saline (PBS) or HEPES (25 mM).

  • Target pH: 7.4 ± 0.05 . (Strict control is mandatory; acidic pH accelerates degradation).

Step 2: Preparation Steps
  • Equilibration: Allow the KIC vial to reach room temperature in a desiccator to prevent condensation (which catalyzes hydrolysis).

  • Gravimetric Dissolution: Weigh the solid salt (

    
    ) and solvent (
    
    
    
    ) to 4 decimal places.
  • Filtration: Sterile filter (0.22

    
    m) immediately. Do not autoclave.
    
  • The Validation Loop (qNMR): Before aliquoting, take a 500

    
    L sample for quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TSP).
    
    • Pass Criteria: Measured concentration must be within ±2% of theoretical.

    • Correction: If deviation >2%, adjust the bulk volume based on qNMR data, not the balance weight.

Step 3: Application-Specific Dosing
  • For Breath Tests (Liver/Mitochondrial Function):

    • Standard Dose: 1 mg/kg body weight KIC-1-13C.[3]

    • Co-Administration: Administer with 20 mg/kg unlabeled L-Leucine . This "floods" the precursor pool, stabilizing the isotopic enrichment curve and improving reproducibility (See Scholmerich et al.).

  • For Hyperpolarized MRI:

    • Concentration: Typically prepared as a ~40-80 mM solution in the dissolution fluid.

    • Neutralization: The dissolution fluid must contain precisely calculated NaOH/Tris to neutralize the specific amount of KIC acid/salt used, ensuring the final injectate is pH 7.4.

C. Workflow Visualization

Standardization_Workflow Start Raw Material (KIC-1-13C Na Salt) Weigh Gravimetric Weighing (Target: ±0.1 mg) Start->Weigh Dissolve Dissolution in pH 7.4 Buffer (HEPES/PBS) Weigh->Dissolve Filter Sterile Filtration (0.22 µm) Dissolve->Filter QC_Check qNMR Validation (Internal Std: Maleic Acid) Filter->QC_Check Adjust Adjust Volume (If >2% Deviation) QC_Check->Adjust Fail (>2%) Release Batch Release (Aliquot & Freeze -80°C) QC_Check->Release Pass (±2%) Adjust->QC_Check Re-test

Figure 2: The "Self-Validating" preparation workflow. The qNMR step is the critical "stop/go" gate that prevents concentration errors from propagating to clinical sites.

Part 4: Analytical Validation Methods

To support the protocol above, sites must agree on analytical parameters.

Purity & Concentration (qNMR)
  • Instrument: 400 MHz (min) NMR.

  • Pulse Sequence: 1H NMR with 90° pulse and long relaxation delay (d1 > 5

    
     T1) to ensure full quantitative recovery.
    
  • Signal: Monitor the methyl doublet of the isopropyl group (~0.9 ppm) relative to the internal standard.

Clinical Readout (IRMS for Breath)
  • Metric: Use Cumulative Percentage Dose Recovered (cPDR) over 90 or 120 minutes.

  • Why: Scholmerich et al. demonstrated that cPDR is significantly more reproducible (CV < 10%) than

    
     or Peak Excretion Rate (
    
    
    
    ) for KIC breath tests.
  • Calculation:

    
    
    (Where DOB = Delta Over Baseline, CO2_prod = CO2 production rate).
    

References

  • Scholmerich, J., et al. "13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period." European Journal of Clinical Investigation.

  • Karlsson, M., et al. "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging." Journal of Cerebral Blood Flow & Metabolism, 2012.

  • Cambridge Isotope Laboratories. "α-Ketoisocaproic acid, sodium salt (1-13C, 99%) Product Data."

  • MedChemExpress. "4-Methyl-2-oxopentanoic acid-13C sodium Stability and Storage."

  • European Pancreatic Club. "European guideline on indications, performance and clinical impact of 13C‐breath tests." United European Gastroenterology Journal, 2021.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-2-oxopentanoic-1-13C acid proper disposal procedures

Executive Summary: Immediate Action Protocol STOP & VERIFY: Before initiating any disposal workflow, confirm the isotopic label. 1-13C (Carbon-13): This is a STABLE ISOTOPE .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

STOP & VERIFY: Before initiating any disposal workflow, confirm the isotopic label.

  • 1-13C (Carbon-13): This is a STABLE ISOTOPE . It is NOT radioactive . Do NOT dispose of this in radioactive waste streams unless it has been cross-contaminated with other radionuclides (e.g., ^14C, ^3H).

  • Primary Hazard: Corrosive/Irritant (Organic Acid).

  • Disposal Stream: Chemical Waste (Acidic Organic).

Chemical Profile & Hazard Assessment

To ensure a self-validating safety system, you must understand the physicochemical properties driving these disposal requirements. 4-Methyl-2-oxopentanoic acid (also known as


-Ketoisocaproic acid or KIC) is a branched-chain 

-keto acid.[1]
PropertySpecificationOperational Implication
CAS No. 816-66-0 (Unlabeled parent)Use parent CAS for waste manifesting if specific isotope CAS is not in system.
Isotope Carbon-13 (

C)
Stable, non-radioactive. No decay half-life.
Acidity (pKa) ~3.5 - 4.0Weak Acid. Incompatible with strong bases and oxidizers.
Physical State Liquid (often) or low-melting solidViscosity requires careful pouring; use secondary containment.
GHS Classification Danger. Skin Corr.[2][3][4] 1B / Eye Dam. 1PPE Mandatory: Nitrile gloves, safety goggles, lab coat.

Scientist-to-Scientist Insight: The primary risk during disposal is not toxicity, but exothermic incompatibility . As an


-keto acid, it possesses a reactive carbonyl group adjacent to a carboxyl group. While generally stable, mixing this concentrated acid with alkaline waste (e.g., sodium hydroxide solutions) in a waste drum can generate sufficient heat to vaporize volatile solvents in the same container, creating a pressure hazard.

Waste Classification & Segregation

Proper segregation is the first line of defense in laboratory safety.

The "Stable Isotope" Distinction

Researchers often confuse stable isotopes (


C, 

N,

H) with radioisotopes (

C,

H).
  • Rule: If the compound contains only

    
    C, it is legally and physically Chemical Waste .
    
  • Why it matters: Disposing of stable isotopes in radioactive bins is a "false positive" compliance error. It wastes expensive low-level radioactive waste (LLRW) storage volume and complicates decay-in-storage inventories, as

    
    C will never decay.
    
Segregation Logic
  • Stream: Acidic Organic Waste .

  • Incompatibilities:

    • Bases: Ammonia, NaOH, KOH (Exothermic reaction).

    • Oxidizers: Peroxides, Nitric Acid (Risk of gas evolution/oxidation of the keto group).

    • Cyanides/Sulfides: Contact with acids releases toxic gas.

Step-by-Step Disposal Protocol

This protocol assumes the material is pure or in a standard organic solvent (e.g., DMSO, Ethanol).

Phase 1: Preparation
  • Don PPE: Standard chemical resistant gloves (Nitrile > 0.11mm), safety glasses with side shields, and lab coat.

  • Verify Inventory: Mark the container as "Consumed" in your LIMS (Laboratory Information Management System). Note:

    
    C compounds are high-value assets; accurate inventory prevents phantom loss.
    
Phase 2: Containerization
  • Select Container: Use a chemically compatible container (Amber Glass or HDPE).

  • Transfer:

    • If Liquid: Pour directly into the waste container using a funnel to prevent drips.

    • If Solid/Residue: Dissolve in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) before transfer. Never dispose of loose powders in liquid waste carboys.

  • Rinse: Triple rinse the original vial with the chosen solvent and add rinsate to the waste container.

Phase 3: Labeling (Critical for Compliance)

Your waste tag must explicitly state:

  • Chemical Name: "4-Methyl-2-oxopentanoic acid" (Avoid abbreviations like "KIC").[5][6][7][8]

  • Constituents: List any solvents used (e.g., "Acetone 50%, 4-Methyl-2-oxopentanoic acid 50%").

  • Hazard Checkbox: Mark "Corrosive" and "Toxic" (if applicable to solvent).

  • pH: Mark as "< 7" or "Acidic".

Phase 4: Final Disposal
  • Method: The standard industry method for this organic acid is Incineration .

  • Action: Cap the container tightly. Place in the satellite accumulation area (SAA) inside secondary containment. Request pickup by your EHS or hazardous waste contractor.

Visualizing the Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of isotopically labeled organic acids.

DisposalWorkflow cluster_warning Critical Safety Check Start Waste Generation: 4-Methyl-2-oxopentanoic-1-13C Acid IsMixed Is it mixed with Radioisotopes (14C, 3H)? Start->IsMixed RadWaste DISPOSAL ROUTE A: Radioactive Waste Stream IsMixed->RadWaste YES (Radioactive) IsMixedTox Is it mixed with P-Listed Acutely Toxic Chemicals? IsMixed->IsMixedTox NO (Stable Isotope) Segregation Segregation Check: pH < 7 (Acidic) IsMixedTox->Segregation NO Action1 Segregate: Acidic Organic Waste (Do NOT mix with Bases) Segregation->Action1 Container Containerize: HDPE or Glass Carboy Action1->Container Label Labeling: 'Corrosive', 'Acidic', 'Stable Isotope' Container->Label End Final Disposal: High-Temp Incineration Label->End

Figure 1: Decision logic for segregating stable isotope labeled organic acids. Note the critical divergence between Radioactive and Chemical waste streams.

Regulatory & Compliance Context (RCRA/EPA)

While this guide focuses on operational safety, adherence to regulatory codes is mandatory.

  • RCRA Classification: This compound is generally not P-listed or U-listed specifically by name, but it falls under Characteristic Waste if the pH is

    
     2 (Waste Code D002 - Corrosive ).
    
  • Stable Isotope Exemption: US NRC and EPA regulations do not classify

    
    C as a radioactive material. It requires no specific licensure for possession or disposal beyond standard laboratory chemical hygiene plans.
    

References

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-oxopentanoic-1-13C acid

Executive Safety & Operational Summary Compound Identity: 4-Methyl-2-oxopentanoic-1-13C acid Synonyms: -Ketoisocaproic acid ( C-KIC), 2-Oxoisocaproic acid ( C). Physical State: Liquid (Melting Point: ~8–10°C).[1] Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Compound Identity: 4-Methyl-2-oxopentanoic-1-13C acid Synonyms:


-Ketoisocaproic acid (

C-KIC), 2-Oxoisocaproic acid (

C). Physical State: Liquid (Melting Point: ~8–10°C).[1] Primary Hazard: Corrosive (H314) . Causes severe skin burns and eye damage. Secondary Risk: Economic/Data Integrity . High-value stable isotope; loss due to evaporation, hydrolysis, or cross-contamination compromises data.

The "Dual-Threat" Protocol: Handling this compound requires a bifurcated safety approach:

  • Personal Safety: Protection against corrosive organic acid burns.

  • Sample Integrity: Prevention of isotopic dilution and moisture contamination.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must establish engineering controls. This compound is a volatile organic acid.

Control LevelRequirementScientific Rationale
Engineering Certified Fume Hood The acid has a pungent odor and releases corrosive vapors. All handling must occur within a hood maintaining face velocity of 80–100 fpm.
Administrative "Cold Chain" Handling The compound melts near 10°C. It is likely stored frozen (-20°C). Do not open cold vials. Condensation introduces water, altering concentration and potentially causing hydrolysis.
Administrative Designated Area Use a dedicated "Isotope Zone" to prevent natural abundance carbon contamination from other organic acids (e.g., unlabeled valeric acid).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical compatibility of short-chain organic keto-acids.

Hand Protection: The "Double-Shell" Technique

Recommendation: Double-gloving with Nitrile.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Dexterity).

  • Outer Layer: 5–8 mil (0.12–0.20 mm) Nitrile (Barrier).

  • Rationale: Organic acids can permeate thin nitrile over time. The outer glove takes the mechanical stress and potential splashes. If the outer glove is compromised or contaminated, it can be stripped immediately inside the hood without exposing the skin or the sample to the environment.

  • Contraindication: Avoid Latex. While latex resists some acids, it has poor organic solvent resistance and higher allergen risk.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Rationale: Safety glasses are insufficient. As a liquid acid, the risk of splash during pipetting or vial opening is non-zero. Corrosive damage to the cornea is immediate and irreversible.

Body Protection

Recommendation: Standard cotton/poly lab coat (buttoned) + Chemical-resistant apron (optional but recommended for volumes >5 mL).

  • Rationale: Cotton absorbs splashes; synthetic aprons repel them. For expensive micro-volumes (<100 mg), a standard lab coat usually suffices, provided all work is strictly inside the hood sash.

Operational Protocol: The "Safe-Path" Workflow

This protocol ensures safety while maximizing the recovery of the


C-labeled material.
Phase 1: Equilibration (The Critical Step)
  • Remove the vial from the freezer (-20°C or -80°C).

  • STOP. Do not open the vial.

  • Place the vial in a desiccator or the fume hood and allow it to warm to room temperature (~20–30 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense inside. This water reacts with the acid and dilutes the isotopic enrichment.

Phase 2: Dispensing
  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Check Physical State: Ensure the compound is fully liquefied (it may be solid/slushy if just thawed). If solid, gently warm in hands (gloved).

  • Open: Unscrew cap slowly in the fume hood to release any pressure buildup.

  • Transfer:

    • For Volumetric Transfer: Use a positive displacement pipette (glass or chemically resistant tips). Standard air-displacement pipettes may drip due to the acid's vapor pressure/viscosity.

    • For Gravimetric Transfer: Weigh by difference. Do not use metal spatulas (corrosion risk); use glass pasteur pipettes.

Phase 3: Resealing & Storage
  • Clean threads of the vial with a dry Kimwipe to prevent cap sticking (acid corrosion of the cap liner).

  • Parafilm the cap immediately.

  • Return to -20°C storage.

Visualization: Safety & Handling Workflow

The following diagram illustrates the decision logic and handling lifecycle for


C-KIC.

G Start Start: Retrieve 13C-KIC from Freezer (-20°C) CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait WAIT: Allow Equilibration (Prevent Condensation) CheckTemp->Wait No (Cold) Inspect Inspect Physical State (Liquid vs Solid) CheckTemp->Inspect Yes Wait->CheckTemp Solid State: Solid/Slush Inspect->Solid Liquid State: Liquid Inspect->Liquid Warm Gently Warm to >10°C Solid->Warm PPE Don PPE: Splash Goggles + Double Nitrile Gloves Liquid->PPE Warm->Liquid Hood Transfer in Fume Hood (Positive Displacement Pipette) PPE->Hood Clean Wipe Vial Threads & Parafilm Hood->Clean Store Return to -20°C Clean->Store

Figure 1: Safe Handling Lifecycle for 4-Methyl-2-oxopentanoic-1-13C acid. Note the critical equilibration loop to prevent moisture contamination.

Disposal & Decontamination

Isotope Note: Stable isotopes (


C) are non-radioactive .[2] They do not require decay storage. However, they are chemical hazards.
  • Small Spills (<1 mL):

    • Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer.

    • Wait for bubbling to cease (neutralization).

    • Sweep up with double-gloved hands into a hazardous waste bag.

    • Clean surface with water and detergent.

  • Waste Disposal:

    • Dispose of as Corrosive Organic Liquid .

    • Do not mix with oxidizing agents (e.g., nitric acid waste) or bases without neutralization.

    • Labeling: Clearly mark the waste container. While not legally required to list "13C" for safety, adding "Stable Isotope" helps waste handlers distinguish it from radioactive waste if screened.

Emergency Response

IncidentImmediate Action
Skin Contact Flush immediately with water for 15 minutes.[3][4] Remove contaminated clothing/gloves.[3][5] The acid is corrosive; burns may not be immediately painful but are damaging.
Eye Contact Eyewash Station: Flush for 15 minutes, holding eyelids open. Seek medical attention immediately.
Inhalation Move to fresh air.[3][4][5][6] If breathing is difficult, provide oxygen (trained personnel only).

References

  • PubChem. (n.d.).[1] 4-Methyl-2-oxopentanoic acid (Compound CID 70). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.